molecular formula C7H6Br2O B1584050 1,3-Dibromo-2-methoxybenzene CAS No. 38603-09-7

1,3-Dibromo-2-methoxybenzene

Cat. No.: B1584050
CAS No.: 38603-09-7
M. Wt: 265.93 g/mol
InChI Key: BMZVDHQOAJUZJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Dibromo-2-methoxybenzene is a useful research compound. Its molecular formula is C7H6Br2O and its molecular weight is 265.93 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3-dibromo-2-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Br2O/c1-10-7-5(8)3-2-4-6(7)9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMZVDHQOAJUZJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=C1Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Br2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40191921
Record name Benzene, 1,3-dibromo-2-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40191921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38603-09-7
Record name Benzene, 1,3-dibromo-2-methoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038603097
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, 1,3-dibromo-2-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40191921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-Dibromoanisole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Introduction: The Strategic Importance of 1,3-Dibromo-2-methoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 1,3-Dibromo-2-methoxybenzene

This compound, also known as 2,6-Dibromoanisole, is a pivotal halogenated aromatic compound that serves as a highly versatile intermediate in the landscape of modern organic synthesis.[1][2] Its strategic value is derived from the specific arrangement of its functional groups: a nucleophilic methoxy group positioned between two electrophilically-activating bromine atoms on a benzene ring. This unique configuration allows for selective functionalization, making it an indispensable building block in the development of complex molecules.[3]

Notably, it is a key intermediate in the synthesis of pharmaceuticals, including Lusutrombopag, a thrombopoietin receptor agonist used to treat thrombocytopenia in patients with chronic liver disease.[2] Its utility also extends to the agrochemical and materials science sectors, where it is employed in the construction of bioactive compounds and functional materials through cross-coupling reactions such as Suzuki and Heck couplings.[3][4][5]

This guide provides a comprehensive technical overview of the most reliable synthetic methodologies for this compound, offering mechanistic insights, detailed experimental protocols, and critical safety information for researchers, scientists, and professionals in drug development.

Chemical Identifier Value
IUPAC Name This compound[6]
Common Name 2,6-Dibromoanisole[1][2]
CAS Number 38603-09-7[1][6][7]
Molecular Formula C₇H₆Br₂O[1][6]
Molecular Weight 265.93 g/mol [1][7][8]
Appearance Colorless to light yellow liquid/oil[2][5]
Melting Point 13°C[5]
Boiling Point 254°C[5]

Part 1: Synthetic Strategies & Mechanistic Insights

The synthesis of this compound can be approached from different precursors. However, the efficiency and selectivity of the chosen route are paramount to achieving a high yield of the desired product while minimizing isomeric impurities.

Primary Synthetic Route: Williamson Ether Synthesis of 2,6-Dibromophenol

The most direct, efficient, and high-yielding method for preparing this compound is the methylation of 2,6-dibromophenol.[2] This reaction is a classic example of the Williamson ether synthesis, a robust and widely used method for forming ethers.

Causality and Mechanism: The reaction proceeds via a nucleophilic substitution (Sₙ2) mechanism. First, a base, typically a weak carbonate base like potassium carbonate (K₂CO₃), deprotonates the acidic hydroxyl group of 2,6-dibromophenol to form a more nucleophilic phenoxide ion. This phenoxide then acts as the nucleophile, attacking the electrophilic methyl group of an alkylating agent, such as iodomethane (CH₃I). The iodide ion is displaced as a good leaving group, resulting in the formation of the desired ether product, 2,6-dibromoanisole. The choice of a polar aprotic solvent like acetone facilitates the Sₙ2 reaction by solvating the cation (K⁺) without strongly solvating the nucleophilic phenoxide, thus enhancing its reactivity.

Williamson_Ether_Synthesis Phenol 2,6-Dibromophenol Phenoxide 2,6-Dibromophenoxide Ion Phenol->Phenoxide Deprotonation Base K₂CO₃ Base->Phenoxide Phenoxide_step2 2,6-Dibromophenoxide ConjugateAcid KHCO₃ Iodomethane Iodomethane (CH₃I) Product This compound Iodomethane->Product LeavingGroup I⁻ Product->LeavingGroup Iodide leaves Phenoxide_step2->Product SN2 Attack Bromination_Challenge Anisole Anisole Bromine + Br₂ Anisole->Bromine Ortho 2-Bromoanisole Bromine->Ortho Para 4-Bromoanisole (Major) Bromine->Para Dibromo_2_4 2,4-Dibromoanisole Ortho->Dibromo_2_4 + Br₂ Dibromo_2_6 This compound (Desired, Minor) Ortho->Dibromo_2_6 + Br₂ Challenge Challenges: - Poor Regioselectivity - Over-bromination - Isomer Separation Experimental_Workflow A 1. Combine 2,6-dibromophenol, K₂CO₃, and Acetone B 2. Stir at RT for 30 min A->B C 3. Add Iodomethane B->C D 4. Reflux at 60°C for 3h C->D E 5. Cool and Filter D->E F 6. Concentrate Filtrate E->F G 7. Liquid-Liquid Extraction (Petroleum Ether / Water) F->G H 8. Wash & Dry Organic Layer G->H I 9. Concentrate to Yield Product H->I

Sources

An In-depth Technical Guide to 1,3-Dibromo-2-methoxybenzene: Properties, Synthesis, and Reactivity for the Research Scientist

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 1,3-Dibromo-2-methoxybenzene. A critical intermediate in the synthesis of complex organic molecules, this document details its molecular structure, reactivity, and provides experimentally validated protocols for its synthesis and subsequent utilization in key cross-coupling reactions. This guide is intended to serve as a vital resource for researchers, scientists, and professionals in the fields of drug development and materials science, offering both foundational knowledge and practical insights to facilitate its effective application in the laboratory.

Introduction

This compound, also known as 2,6-Dibromoanisole, is a disubstituted aromatic compound of significant interest in organic synthesis.[1] Its unique substitution pattern, featuring two bromine atoms ortho and meta to a methoxy group, imparts a distinct reactivity profile that makes it a versatile building block for the construction of more complex molecular architectures. The presence of two reactive bromine atoms allows for selective functionalization through various cross-coupling methodologies, while the methoxy group influences the electronic properties and regioselectivity of these transformations. This guide will provide an in-depth exploration of the essential characteristics of this compound, empowering researchers to leverage its synthetic potential.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and spectral properties of a compound is fundamental to its successful application in research. This section details the key physicochemical and spectroscopic data for this compound.

Physical Properties

This compound is a colorless to light yellow liquid or solid at room temperature.[2] Its key physical properties are summarized in the table below for quick reference.

PropertyValueReference
CAS Number 38603-09-7[3]
Molecular Formula C₇H₆Br₂O[3]
Molecular Weight 265.93 g/mol [3]
Appearance Colorless to light yellow liquid or solid[2]
Melting Point 13 °C[1]
Boiling Point 253.7 °C[1]

Note: Physical properties can vary slightly depending on the purity of the sample.

Spectroscopic Data and Interpretation

Spectroscopic analysis is crucial for the unambiguous identification and characterization of organic compounds. The following sections provide an analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals for the aromatic protons and the methoxy group protons. The chemical shifts and coupling patterns are influenced by the electronic effects of the bromine and methoxy substituents.

  • Expected Chemical Shifts (δ) and Multiplicities:

    • Aromatic Protons (3H): The three aromatic protons will appear in the range of δ 6.8-7.5 ppm. Due to the substitution pattern, they will likely present as a complex multiplet or as distinct doublets and a triplet.

    • Methoxy Protons (3H): A sharp singlet corresponding to the three protons of the methoxy group will be observed around δ 3.8-4.0 ppm.

The ¹³C NMR spectrum provides valuable information about the carbon framework of the molecule.

  • Expected Chemical Shifts (δ):

    • Aromatic Carbons (C-Br): The carbons directly bonded to the bromine atoms are expected to have chemical shifts in the range of δ 110-125 ppm.

    • Aromatic Carbons (C-H): The aromatic carbons bonded to hydrogen will resonate in the region of δ 120-135 ppm.

    • Aromatic Carbon (C-OCH₃): The carbon attached to the methoxy group will appear further downfield, typically in the range of δ 150-160 ppm.

    • Methoxy Carbon (-OCH₃): The carbon of the methoxy group will be observed in the upfield region, around δ 55-65 ppm.

The FT-IR spectrum reveals the presence of key functional groups within the molecule through their characteristic vibrational frequencies.

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3100-3000C-H stretchAromatic
2950-2850C-H stretch-OCH₃
1580-1450C=C stretchAromatic ring
1250-1200C-O-C stretch (asymmetric)Aryl ether
1050-1000C-O-C stretch (symmetric)Aryl ether
800-600C-Br stretchAryl bromide

Electron Ionization Mass Spectrometry (EI-MS) of this compound will show a characteristic isotopic pattern for the molecular ion due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).[2]

  • Molecular Ion (M⁺): A cluster of peaks will be observed for the molecular ion at m/z 264, 266, and 268, with a characteristic intensity ratio of approximately 1:2:1.

  • Key Fragmentation Patterns:

    • Loss of a methyl radical (-CH₃): A significant fragment at [M-15]⁺.

    • Loss of a bromo radical (-Br): Fragments corresponding to [M-79]⁺ and [M-81]⁺.

    • Loss of a methoxy radical (-OCH₃): A fragment at [M-31]⁺.

Synthesis of this compound

The synthesis of this compound can be achieved through the bromination of 2-bromoanisole. This electrophilic aromatic substitution reaction is directed by the activating and ortho-, para-directing methoxy group.

Synthetic Workflow

Synthesis_Workflow Start 2-Bromoanisole Reagents Bromine (Br₂) Acetic Acid (CH₃COOH) Reaction Electrophilic Aromatic Bromination Start->Reaction Reagents->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

Materials:

  • 2-Bromoanisole

  • Bromine

  • Glacial Acetic Acid

  • Sodium bisulfite solution (aqueous)

  • Sodium bicarbonate solution (aqueous, saturated)

  • Brine (saturated aqueous sodium chloride)

  • Anhydrous magnesium sulfate

  • Dichloromethane

  • Hexanes

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 2-bromoanisole (1.0 eq) in glacial acetic acid.

  • Bromination: Cool the solution in an ice bath. Slowly add a solution of bromine (1.1 eq) in glacial acetic acid from the dropping funnel over 30 minutes, maintaining the temperature below 10 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, carefully pour the reaction mixture into a beaker containing an aqueous solution of sodium bisulfite to quench the excess bromine.

  • Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).

  • Washing: Wash the combined organic layers sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford pure this compound.

Chemical Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the differential reactivity of its substituents. The methoxy group is an activating, ortho-, para-director for electrophilic aromatic substitution, while the bromine atoms are deactivating yet also ortho-, para-directing.[4] However, the primary utility of the bromine atoms lies in their ability to participate in a variety of cross-coupling reactions.

Electrophilic Aromatic Substitution

Further electrophilic substitution on the this compound ring is influenced by the combined directing effects of the substituents. The methoxy group strongly activates the para position (C4) and the other ortho position (C6, which is already brominated). The bromine atoms are deactivating but also direct ortho and para. The net effect is that the C4 position is the most likely site for further electrophilic attack.

Nucleophilic Aromatic Substitution

Aromatic halides are generally unreactive towards nucleophilic substitution.[5] However, under forcing conditions or with the presence of strong electron-withdrawing groups, nucleophilic aromatic substitution (SNAAr) can occur.[6] For this compound, such reactions would require harsh conditions and are less common than cross-coupling reactions.

Cross-Coupling Reactions: A Gateway to Molecular Complexity

The two bromine atoms serve as excellent handles for the formation of new carbon-carbon and carbon-heteroatom bonds via transition-metal-catalyzed cross-coupling reactions.

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds by reacting an organoboron compound with an organohalide in the presence of a palladium catalyst and a base.[7] this compound can undergo mono- or di-substitution depending on the stoichiometry of the reagents.

Reaction Scheme for Suzuki-Miyaura Coupling:

Suzuki_Coupling Substrate This compound Reagents Arylboronic Acid Pd Catalyst Base Product Aryl-substituted Methoxybenzene Reagents->Product Suzuki-Miyaura Coupling

Caption: General scheme for the Suzuki-Miyaura coupling of this compound.

Detailed Experimental Protocol for Mono-Arylation:

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.1 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃, 2.0 eq).

  • Solvent Addition: Add a degassed solvent system, such as a mixture of toluene and water (4:1).

  • Reaction Conditions: Heat the reaction mixture to reflux (around 100 °C) under an inert atmosphere (e.g., argon or nitrogen) for 12-24 hours.

  • Workup and Purification: After cooling to room temperature, extract the product with an organic solvent, wash the organic layer, dry it, and purify by column chromatography.

The bromine atoms can be converted into a Grignard reagent by reacting with magnesium metal.[6][8] This organometallic species is a powerful nucleophile and can react with a wide range of electrophiles, such as aldehydes, ketones, and esters, to form new C-C bonds. Selective mono-Grignard formation can be achieved under carefully controlled conditions.

Workflow for Grignard Reaction:

Grignard_Reaction Start This compound Step1 React with Mg in dry ether/THF Start->Step1 Intermediate Grignard Reagent Step1->Intermediate Step2 React with Electrophile (e.g., RCHO) Intermediate->Step2 Product Substituted Methoxybenzene Alcohol Step2->Product

Caption: General workflow for the formation and reaction of a Grignard reagent.

Detailed Experimental Protocol for Grignard Formation and Reaction with an Aldehyde:

  • Grignard Reagent Preparation: In a flame-dried flask under an inert atmosphere, add magnesium turnings (1.2 eq) and a crystal of iodine. Add a solution of this compound (1.0 eq) in anhydrous THF dropwise to initiate the reaction. Once the reaction starts, add the remaining solution and reflux until the magnesium is consumed.

  • Reaction with Electrophile: Cool the Grignard reagent solution to 0 °C. Slowly add a solution of the desired aldehyde (1.0 eq) in anhydrous THF.

  • Quenching and Workup: After the reaction is complete, quench by the slow addition of saturated aqueous ammonium chloride solution. Extract the product with an organic solvent, wash, dry, and purify by column chromatography.

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions.[3]

  • Hazards: Toxic if swallowed. Causes skin and eye irritation. May cause respiratory irritation.[1]

  • Precautions: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its well-defined physical and spectroscopic properties, coupled with its predictable reactivity, make it an important tool for the construction of complex molecules. The ability to selectively functionalize the two bromine atoms through powerful cross-coupling reactions like the Suzuki-Miyaura coupling and Grignard reactions opens up a wide range of synthetic possibilities for researchers in drug discovery and materials science. This guide provides the essential knowledge and practical protocols to effectively and safely utilize this important chemical intermediate.

References

  • Benzene, 1,3-dibromo-2-methoxy-. PubChem. [Link]
  • Grignard Reaction. Web Pages. [Link]
  • Nucleophilic Aromatic Substitution. Chemistry Steps. [Link]
  • Nucleophilic arom
  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. SciSpace. [Link]
  • The Grignard Reaction. Web Pages. [Link]
  • Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms.
  • Cas 38603-09-7,2,6-DIBROMOANISOLE. LookChem. [Link]
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
  • Arom
  • 2-Bromoanisole. Wikipedia. [Link]
  • Nucleophilic Substitution Reactions. [Link]
  • Mass Spectrometry - Fragmentation P
  • Substituent Effects in Arom
  • 1H NMR Spectroscopy. [Link]
  • Effects of Substituents in EAS. Scribd. [Link]
  • 16.4: Substituent Effects in Electrophilic Substitutions. Chemistry LibreTexts. [Link]
  • The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. SciSpace. [Link]
  • Grignard Reaction. Web Pages. [Link]
  • Verification of Stereospecific Dyotropic Racemisation of Enantiopure d and l-1, 2-Dibromo-1, 2-diphenylethane in Non-polar Media. [Link]
  • 7: The Grignard Reaction (Experiment). Chemistry LibreTexts. [Link]
  • Proton NMR chemical shifts and coupling constants for brain metabolites. [Link]
  • 13C NMR Chemical Shifts.
  • IR Chart. [Link]
  • Benzene, 1,3-dibromo-2-methoxy-. PubChem. [Link]
  • 1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds: 3-endo. Modgraph. [Link]
  • 2,6-DIBROMOANISOLE. LookChem. [Link]
  • NMR Spectroscopy :: 1H NMR Chemical Shifts.
  • 2-Bromoanisole. Solubility of Things. [Link]
  • Interpreting C-13 NMR Spectra. Chemistry LibreTexts. [Link]
  • US20110155950A1 - Process for the preparation of 4-bromophenyl derivatives.
  • "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergradu
  • Chemical Properties of Benzene, 1,3-dibromo-2-methoxy- (CAS 38603-09-7). Cheméo. [Link]
  • Infrared Spectroscopy Absorption Table. Chemistry LibreTexts. [Link]
  • Infrared Spectroscopy Absorption Table.

Sources

An In-Depth Technical Guide to 1,3-Dibromo-2-methoxybenzene: Synthesis, Characterization, and Applications in Modern Organic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

CAS Number: 38603-09-7

For correspondence: Senior Application Scientist, Gemini Laboratories

Abstract

This technical guide provides a comprehensive overview of 1,3-dibromo-2-methoxybenzene, a key aromatic building block in contemporary organic synthesis. The document is tailored for researchers, scientists, and professionals in drug development, offering in-depth insights into its synthesis, spectroscopic characterization, safe handling, and strategic applications. Particular emphasis is placed on its role as a versatile intermediate in the construction of complex molecular architectures, notably in the synthesis of pharmaceutical agents such as Lusutrombopag. This guide integrates theoretical principles with practical, field-proven methodologies to serve as a valuable resource for laboratory applications.

Introduction: Strategic Importance of this compound

This compound, also known as 2,6-dibromoanisole, is a polysubstituted aromatic compound whose synthetic utility is derived from the strategic placement of its functional groups. The two bromine atoms serve as versatile handles for a variety of cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. The methoxy group, an electron-donating substituent, influences the reactivity and regioselectivity of the aromatic ring.

The judicious arrangement of these functionalities makes this compound a valuable precursor in multi-step syntheses. Its application spans various domains of chemical research, from the development of novel pharmaceuticals to the creation of advanced materials. A notable application is its use as a key intermediate in the synthesis of Lusutrombopag, a thrombopoietin receptor agonist used to treat thrombocytopenia.[1] This guide aims to provide a detailed exploration of this compound, empowering researchers to leverage its full synthetic potential.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and spectroscopic properties of this compound is fundamental for its effective use and characterization.

PropertyValueReference(s)
CAS Number 38603-09-7
Molecular Formula C₇H₆Br₂O[2]
Molecular Weight 265.93 g/mol [2]
Appearance Colorless to light yellow liquid or oil[3][4]
Boiling Point 254 °C[3]
Melting Point 13 °C[5]
Density 1.823 g/cm³[3]
Refractive Index 1.5920 to 1.5960[3]
Solubility Soluble in common organic solvents such as methanol and acetone.[1]
Spectroscopic Characterization

Spectroscopic analysis is crucial for confirming the identity and purity of this compound.

  • ¹H NMR (CDCl₃):

    • δ 7.50 (d, J = 8.01 Hz, 2H, Ar-H)

    • δ 6.86 (t, J = 8.02 Hz, 1H, Ar-H)

    • δ 3.89 (s, 3H, -OCH₃)[4]

  • ¹³C NMR (Predicted): Based on the analysis of similar structures, the following chemical shifts are anticipated:

    • Aromatic carbons bearing bromine: ~115-125 ppm

    • Aromatic carbons attached to hydrogen: ~128-132 ppm

    • Aromatic carbon attached to the methoxy group: ~155-160 ppm

    • Methoxy carbon: ~56-62 ppm

  • Infrared (IR) Spectroscopy: Key absorption bands are expected for C-H aromatic stretching (~3000-3100 cm⁻¹), C-O-C ether stretching (~1250 cm⁻¹ and ~1050 cm⁻¹), and C-Br stretching (~550-650 cm⁻¹).

  • Mass Spectrometry (MS): The mass spectrum will exhibit a characteristic isotopic pattern for a dibrominated compound, with major peaks at m/z values corresponding to the molecular ion containing different combinations of bromine isotopes (⁷⁹Br and ⁸¹Br). The primary molecular ion peaks are expected around m/z 264, 266, and 268.

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the methylation of 2,6-dibromophenol. This method is efficient and provides a high yield of the desired product.

Reaction Scheme

synthesis cluster_reactants Reactants cluster_product Product 2_6_dibromophenol 2,6-Dibromophenol reaction_center + 2_6_dibromophenol->reaction_center Iodomethane Iodomethane Iodomethane->reaction_center K2CO3 Potassium Carbonate K2CO3->reaction_center Acetone, 60 °C product This compound reaction_center->product suzuki_coupling cluster_reactants Reactants cluster_product Product start_material This compound reaction_center Pd Catalyst, Base start_material->reaction_center boronic_acid Aryl Boronic Acid boronic_acid->reaction_center product Substituted Biaryl reaction_center->product heck_coupling cluster_reactants Reactants cluster_product Product start_material This compound reaction_center Pd Catalyst, Base start_material->reaction_center alkene Alkene alkene->reaction_center product Substituted Alkene reaction_center->product

Sources

1,3-Dibromo-2-methoxybenzene molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1,3-Dibromo-2-methoxybenzene

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No: 38603-09-7), a halogenated aromatic compound with significant utility in synthetic organic chemistry. The document details its fundamental molecular and physical properties, outlines plausible synthetic and purification strategies, and explores its reactivity and applications, particularly as a versatile intermediate in the development of complex molecules for the pharmaceutical and agrochemical industries. Emphasis is placed on the rationale behind experimental methodologies and the strategic importance of this compound as a chemical building block.

Core Molecular Profile and Physicochemical Properties

This compound, also known as 2,6-Dibromoanisole, is a disubstituted aromatic ether. The presence of two bromine atoms and a methoxy group on the benzene ring dictates its chemical reactivity and physical properties. The electron-donating methoxy group activates the ring, while the bulky, electronegative bromine atoms provide key reactive sites for further functionalization.

Key Identifiers and Properties

The fundamental properties of this compound are summarized below. The molecular weight is a critical parameter for all stoichiometric calculations in synthetic protocols.

PropertyValueSource(s)
Molecular Weight 265.93 g/mol [1][2][3][4][5]
Chemical Formula C₇H₆Br₂O[1][4][6]
CAS Number 38603-09-7[1][3][6]
Synonym 2,6-Dibromoanisole[1][4][5]
Appearance Light yellow liquid/solid[7][8]
Melting Point 13°C[8]
Boiling Point 253.7°C[8]
Purity (Typical) >98%[6]
Structural Representation

The arrangement of the substituents on the benzene ring is crucial for its reactivity. The bromine atoms are positioned ortho to the methoxy group, influencing the steric and electronic environment of the molecule.

cluster_0 This compound mol mol

Caption: 2D structure of this compound.

Synthesis and Purification Strategies

While numerous specific synthetic procedures exist for related brominated aromatics, a common and logical pathway to this compound involves the selective dibromination of an appropriate precursor. The choice of starting material and brominating agent is critical to control regioselectivity and maximize yield.

Hypothetical Synthetic Workflow

A plausible and efficient route starts from 2-methoxybenzoic acid. The carboxylic acid group is first removed via a decarboxylation reaction, followed by a controlled bromination. This multi-step process allows for precise control over the substitution pattern.

G start Start: 2-Methoxybenzoic Acid decarboxylation Protodecarboxylation (e.g., Copper catalyst, heat in quinoline) start->decarboxylation intermediate Intermediate: Anisole (2-Methoxybenzene) decarboxylation->intermediate bromination Electrophilic Aromatic Substitution: Dibromination (e.g., Bu4NBr3) intermediate->bromination product Product: this compound bromination->product purification Purification (Column Chromatography) product->purification final_product Final Product (>98% Purity) purification->final_product

Caption: Hypothetical workflow for the synthesis of this compound.

Rationale for Experimental Choices
  • Starting Material: Using a substituted precursor like 2-methoxybenzoic acid can provide better regiochemical control compared to the direct bromination of anisole.

  • Brominating Agent: The use of tetrabutylammonium tribromide (Bu₄NBr₃) is a valid choice for such transformations as it is a solid, stable, and safer alternative to liquid bromine, offering high yields for the bromination of activated aromatic rings.[9]

  • Purification: Due to the potential for mono-brominated or other isomeric byproducts, purification by column chromatography is essential to achieve the high purity (>98%) required for subsequent applications in drug development.

Chemical Reactivity and Applications in Drug Development

The primary utility of this compound in research and development lies in its role as a multifunctional intermediate.[8] The two bromine atoms serve as versatile handles for introducing molecular complexity through cross-coupling reactions.

Core Reactivity: Cross-Coupling Reactions

The C-Br bonds are susceptible to cleavage and formation of new C-C or C-heteroatom bonds via transition-metal catalysis. This makes the molecule an excellent scaffold for building more complex structures, a cornerstone of modern medicinal chemistry.[10]

  • Suzuki-Miyaura Coupling: Reaction with boronic acids to form biaryl structures. This is one of the most widely used reactions in drug discovery for creating complex scaffolds.[11]

  • Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.

  • Buchwald-Hartwig Amination: Reaction with amines to form arylamine derivatives.

The differential reactivity of the two bromine atoms can potentially be exploited for sequential, site-selective functionalization, although this would require careful control of reaction conditions.

cluster_0 Application as a Synthetic Building Block start This compound suzuki Suzuki Coupling (+ Arylboronic Acid) start->suzuki sonogashira Sonogashira Coupling (+ Alkyne) start->sonogashira buchwald Buchwald-Hartwig (+ Amine) start->buchwald product1 Biaryl Compound suzuki->product1 product2 Alkynyl Aromatic sonogashira->product2 product3 Arylamine Derivative buchwald->product3

Caption: Role of this compound in key cross-coupling reactions.

Analytical Characterization

To ensure the identity, purity, and stability of this compound, a suite of analytical techniques must be employed. The protocols are based on established methods for structurally related halogenated compounds.[12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the molecular structure. The ¹H NMR spectrum will show characteristic signals for the aromatic protons and the methoxy group protons.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is ideal for assessing purity and confirming the molecular weight. The mass spectrum will exhibit a characteristic isotopic pattern due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br).

  • High-Performance Liquid Chromatography (HPLC): Used for quantitative analysis and purity determination, especially for monitoring reaction progress.[12]

Safety, Handling, and Storage

As with other halogenated aromatic compounds, this compound requires careful handling to minimize exposure. The following guidelines are based on safety data for structurally similar chemicals.[7][13][14]

Hazard CategoryPrecautionary Statement
Skin Contact Causes skin irritation. Wear protective gloves and clothing.[14]
Eye Contact Causes serious eye irritation. Wear eye/face protection.[14]
Inhalation May cause respiratory irritation. Use only outdoors or in a well-ventilated area.[7]
Ingestion May be harmful if swallowed. Do not eat, drink, or smoke when using this product.[13]

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[6][7] Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local regulations.[7]

Conclusion

This compound is a valuable chemical intermediate whose utility is defined by its molecular weight of 265.93 g/mol and its trifunctional nature. The strategic placement of two bromine atoms and a methoxy group makes it an ideal scaffold for building molecular complexity through well-established synthetic methodologies like palladium-catalyzed cross-coupling reactions. For researchers in drug discovery and materials science, this compound offers a reliable and versatile starting point for the synthesis of novel and complex aromatic structures. Adherence to rigorous analytical characterization and strict safety protocols is paramount to its successful and safe application in the laboratory.

References

  • National Institute of Standards and Technology (NIST). Benzene, 1,3-dibromo-2-methoxy-. NIST Chemistry WebBook, SRD 69. [Link]
  • Cheméo. Chemical Properties of Benzene, 1,3-dibromo-2-methoxy- (CAS 38603-09-7). [Link]
  • Advanced ChemBlocks. This compound. [Link]
  • CP Lab Safety. This compound, 98% Purity, C7H6Br2O, 25 grams. [Link]
  • PubChem. Benzene, 1,3-dibromo-2-methoxy-. [Link]
  • The Royal Society of Chemistry. Supporting Information for a relevant synthetic procedure. [Link]
  • PubChem. 1,3-Dibromo-2-methoxy-5-nitrobenzene. [Link]
  • MySkinRecipes. This compound. [Link]

Sources

1,3-Dibromo-2-methoxybenzene IUPAC name

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1,3-Dibromo-2-methoxybenzene (2,6-Dibromoanisole)

Abstract

This technical guide provides a comprehensive overview of this compound, a pivotal intermediate in modern organic synthesis. Known commonly as 2,6-Dibromoanisole, this compound's unique structural arrangement, featuring two reactive bromine atoms flanking a methoxy group, renders it a versatile building block for complex molecular architectures. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its physicochemical properties, validated synthesis protocols, spectroscopic characterization, and key applications, particularly in the pharmaceutical industry. By elucidating the causality behind experimental choices and grounding all claims in authoritative references, this guide serves as a practical resource for leveraging this compound in advanced research and development projects.

Core Identification and Physicochemical Properties

This compound is an aromatic compound whose strategic functionalization makes it a valuable precursor in multi-step syntheses. Its identity is established by several key identifiers and properties.

Identifier Value
IUPAC Name This compound[1][2]
Common Synonym 2,6-Dibromoanisole[2][3][4]
CAS Number 38603-09-7[1][2]
Molecular Formula C₇H₆Br₂O[1][2]
Molecular Weight 265.93 g/mol [1][2]
Canonical SMILES COC1=C(C=CC=C1Br)Br[1]
InChIKey BMZVDHQOAJUZJL-UHFFFAOYSA-N[1][2]

The physical characteristics of the compound are critical for its handling, storage, and application in various reaction conditions.

Property Value
Appearance Colorless to light yellow oil or liquid[4][5]
Melting Point 13 °C[4][6]
Boiling Point 254 °C at 760 mmHg[4][6]
Density 1.823 g/cm³[4][6]
Refractive Index 1.5920 to 1.5960[4]
Solubility Insoluble in water; soluble in organic solvents like ethanol and acetone[3]

Synthesis and Purification

The most common and efficient synthesis of this compound is achieved through the Williamson ether synthesis, starting from the commercially available 2,6-dibromophenol. This method is preferred for its high yield and straightforward procedure.

Principle of Synthesis: The synthesis involves the deprotonation of the acidic phenolic hydroxyl group of 2,6-dibromophenol using a mild base, such as potassium carbonate. The resulting phenoxide ion acts as a nucleophile, attacking an electrophilic methyl source, typically iodomethane, in an SN2 reaction to form the desired methoxy ether. Acetone is an ideal solvent as it is polar aprotic, effectively solvating the cation of the base while not interfering with the nucleophile.

Synthesis_Workflow reagents 2,6-Dibromophenol Iodomethane Potassium Carbonate reaction Reaction Setup (Reflux, 3h) reagents->reaction solvent Acetone solvent->reaction filtration Filtration reaction->filtration Remove K₂CO₃ concentration Rotary Evaporation filtration->concentration Remove Acetone extraction Liquid-Liquid Extraction (Petroleum Ether/Water) concentration->extraction Isolate Product purification Drying & Concentration extraction->purification Remove Water product This compound (>95% Yield) purification->product

Figure 1: General workflow for the synthesis of this compound.
Detailed Experimental Protocol: Synthesis of 2,6-Dibromoanisole[5]
  • Reaction Setup: To a solution of 2,6-dibromophenol (5.26 g, 20.9 mmol) in acetone (170 mL) in a round-bottom flask, add anhydrous potassium carbonate (4.33 g, 31.3 mmol).

  • Initial Stirring: Stir the resulting suspension at room temperature for 30 minutes to facilitate the formation of the potassium phenoxide intermediate.

  • Reagent Addition: Add iodomethane (1.97 mL, 31.4 mmol) to the mixture.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 60 °C) and maintain for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up (Filtration): After completion, cool the mixture to room temperature and filter to remove the potassium carbonate and potassium iodide byproduct.

  • Work-up (Concentration): Concentrate the filtrate by rotary evaporation to remove the acetone solvent.

  • Work-up (Extraction): Partition the residue between petroleum ether (100 mL) and water (100 mL). Separate the layers and extract the aqueous layer again with petroleum ether (100 mL).

  • Purification: Combine the organic phases, wash with brine (50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the target compound, this compound, as a colorless oil (Yield: ~98%).

Spectroscopic Characterization

Structural validation is paramount to confirm the identity and purity of the synthesized compound. A combination of spectroscopic methods provides a definitive characterization of this compound.

Technique Expected Observations and Interpretation
¹H NMR δ ~3.9 ppm (s, 3H): Singlet corresponding to the three equivalent protons of the methoxy (-OCH₃) group. δ ~6.8-6.9 ppm (t, 1H): Triplet for the proton at the C4 position, coupled to the two equivalent protons at C3 and C5. δ ~7.5 ppm (d, 2H): Doublet for the two equivalent protons at the C3 and C5 positions, coupled to the C4 proton. The integration (3:1:2) confirms the proton count.[5]
¹³C NMR δ ~60-65 ppm: Signal for the methoxy carbon. δ ~110-160 ppm: Four distinct signals are expected in the aromatic region, corresponding to the C1/C3 (brominated), C2 (methoxy-substituted), C4, and C5/C6 carbons, reflecting the molecule's symmetry.
Mass Spec. M⁺ at m/z ~266: The molecular ion peak will exhibit a characteristic isotopic pattern for two bromine atoms (⁷⁹Br and ⁸¹Br). This results in three peaks at M, M+2, and M+4 with a relative intensity ratio of approximately 1:2:1, which is a definitive signature for a dibrominated compound.
IR Spec. ~2950-2850 cm⁻¹: C-H stretching from the methyl group. ~3100-3000 cm⁻¹: Aromatic C-H stretching. ~1250 cm⁻¹: Strong C-O-C asymmetric stretching of the ether linkage. ~600-500 cm⁻¹: C-Br stretching.

Chemical Reactivity and Synthetic Applications

The synthetic utility of this compound is primarily derived from the reactivity of its two bromine atoms, which serve as excellent leaving groups in a variety of metal-catalyzed cross-coupling reactions. This allows for the sequential and regioselective formation of C-C and C-heteroatom bonds.

Core Reactivity:

  • Cross-Coupling Reactions: The C-Br bonds readily participate in reactions such as Suzuki-Miyaura, Buchwald-Hartwig amination, Sonogashira, and Heck couplings. This versatility allows for the introduction of aryl, alkyl, amine, alkyne, and vinyl groups, respectively.[7]

  • Influence of Methoxy Group: The electron-donating methoxy group activates the ring but its ortho-directing influence is sterically hindered by the adjacent bromine atoms. Electrophilic aromatic substitution, if forced, would likely occur at the C4 position.

Suzuki_Coupling start This compound product Substituted Biaryl Product start->product Suzuki-Miyaura Coupling reagents Arylboronic Acid (R-B(OH)₂) reagents->product catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) catalyst->product

Figure 2: Reaction scheme for a generic Suzuki-Miyaura cross-coupling using this compound.
Application in Drug Development: Lusutrombopag Intermediate

A notable application of this compound is its role as a key intermediate in the synthesis of Lusutrombopag.[5] Lusutrombopag is a thrombopoietin receptor agonist used to treat thrombocytopenia (low blood platelet count) in adult patients with chronic liver disease. The synthesis leverages the reactivity of the bromine atoms to build the complex molecular framework of the final active pharmaceutical ingredient (API).

Predictive Protocol: Suzuki-Miyaura Cross-Coupling

This protocol outlines a general procedure for a single Suzuki-Miyaura coupling, which can be adapted for specific substrates.

  • Reaction Setup: In a Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 mmol), the desired arylboronic acid (1.1 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.03 mmol), and a base like potassium carbonate (2.5 mmol).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of 1,4-dioxane and water (4:1 ratio, 10 mL).

  • Reaction Conditions: Heat the mixture to 80-100 °C and stir vigorously for 6-12 hours. Monitor the reaction by TLC or GC-MS.

  • Work-up: After completion, cool the reaction to room temperature and quench with water.

  • Extraction and Purification: Extract the aqueous phase with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude residue via column chromatography on silica gel to isolate the mono-arylated product.

Safety and Handling

Proper handling of this compound is essential due to its potential hazards. All work should be conducted in a well-ventilated chemical fume hood.

  • GHS Hazard Classification: Classified as "Acute toxicity, oral (Category 3)" with the signal word "Danger".[1]

  • Primary Hazards: Causes skin irritation and serious eye irritation. May cause respiratory irritation if inhaled.[8][9] It is toxic if swallowed.[1]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away from heat, sparks, and open flames.[8][10]

  • Spill & Disposal: In case of a spill, absorb with an inert material and place in a suitable container for chemical waste disposal. Dispose of contents and container in accordance with local, regional, and national regulations.

References

  • PubChem. (n.d.). Benzene, 1,3-dibromo-2-methoxy-. National Center for Biotechnology Information.
  • NIST. (n.d.). Benzene, 1,3-dibromo-2-methoxy-. In NIST Chemistry WebBook. National Institute of Standards and Technology.
  • PubChem. (n.d.). 1,3-Dibromo-2-methoxy-5-nitrobenzene. National Center for Biotechnology Information.
  • PubChem. (n.d.). 2-Bromo-1,3-dimethoxybenzene. National Center for Biotechnology Information.
  • Thermo Fisher Scientific. (2023). Safety Data Sheet: 1,3-Dibromobenzene.
  • Sigma-Aldrich. (2023). Safety Data Sheet.
  • Google Patents. (n.d.). CN1357533A - Prepn. of 2,6-dibromo aniline.
  • Mol-Instincts. (n.d.). 2,6-DIBROMOANISOLE 38603-09-7 wiki.
  • Fisher Scientific. (2023). Safety Data Sheet.
  • Thermo Fisher Scientific. (2023). Safety Data Sheet.
  • TCI Chemicals. (2023). Safety Data Sheet: 3-Bromo-5-nitroanisole. Retrieved from an SDS for a structurally similar compound.
  • Cheméo. (n.d.). Chemical Properties of Benzene, 1,3-dibromo-2-methoxy- (CAS 38603-09-7).
  • Beilstein Journals. (n.d.). Supplementary Information.
  • LookChem. (n.d.). Cas 38603-09-7, 2,6-DIBROMOANISOLE.
  • BenchChem. (2023). Applications of 1,3-Dibromo-2-(4-bromophenoxy)benzene in Organic Synthesis.
  • BenchChem. (2023). An In-depth Technical Guide to 1,3-Dibromo-5-nitrobenzene.
  • BenchChem. (2023). Application Notes and Protocols for the Characterization of 1,3-Dibromo-2-(4-bromophenoxy)benzene.
  • Düzleyen, B., Karakaya, G., & Aytemir, M. D. (2023). The Use of Click Chemistry in Drug Development Applications. ResearchGate.

Sources

Spectroscopic Data of 1,3-Dibromo-2-methoxybenzene: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the spectroscopic data for 1,3-Dibromo-2-methoxybenzene (also known as 2,6-Dibromoanisole), a key intermediate in various synthetic applications, particularly in the development of novel pharmaceutical and agrochemical compounds. Understanding the spectroscopic signature of this molecule is paramount for its unambiguous identification, purity assessment, and elucidation of its role in complex reaction mechanisms. This document delves into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of this compound, offering insights grounded in established scientific principles and experimental observations.

Introduction

This compound (C₇H₆Br₂O, Molecular Weight: 265.93 g/mol ) is a halogenated aromatic ether.[1] Its structure, featuring a methoxy group ortho to two bromine atoms on a benzene ring, gives rise to a unique and informative spectroscopic profile. The strategic placement of the bromine and methoxy substituents significantly influences the electronic environment of the aromatic ring, which is reflected in the NMR, IR, and MS data. This guide will dissect each of these spectroscopic techniques to provide a detailed characterization of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information for structural confirmation.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is characterized by distinct signals for the aromatic and methoxy protons. The symmetry of the molecule simplifies the aromatic region of the spectrum.

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
-OCH₃3.89Singlet (s)N/A
H46.86Triplet (t)8.02
H3, H57.50Doublet (d)8.01

Table 1: ¹H NMR Data for this compound in CDCl₃.[2]

Interpretation and Causality:

  • Methoxy Protons (-OCH₃): The three protons of the methoxy group are chemically equivalent and do not have any adjacent protons to couple with, resulting in a sharp singlet at approximately 3.89 ppm. This downfield shift is characteristic of protons on a carbon adjacent to an electronegative oxygen atom.

  • Aromatic Protons (H4, H3, H5): The aromatic region displays a classic AX₂ spin system.

    • The proton at the C4 position (H4) is flanked by two equivalent protons (H3 and H5), leading to its appearance as a triplet at around 6.86 ppm due to coupling with both neighbors.

    • The protons at the C3 and C5 positions (H3 and H5) are chemically equivalent. Each is coupled to the H4 proton, resulting in a doublet at approximately 7.50 ppm. The observed coupling constant of ~8.0 Hz is typical for ortho-coupling in benzene derivatives.

Experimental Protocol: Acquiring ¹H NMR Spectra

A standard protocol for acquiring high-resolution ¹H NMR spectra of brominated aromatic compounds involves the following steps:

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of high-purity this compound in about 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a suitable solvent due to its ability to dissolve a wide range of organic compounds and its single residual proton peak at ~7.26 ppm, which typically does not interfere with the signals of interest.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Set the appropriate spectral width, acquisition time, and relaxation delay.

  • Data Acquisition and Processing:

    • Acquire the free induction decay (FID) signal.

    • Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

    • Phase and baseline correct the spectrum.

    • Integrate the signals to determine the relative number of protons.

    • Reference the spectrum to the TMS signal.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The chemical shifts are sensitive to the electronic environment of each carbon atom.

Carbon Assignment Chemical Shift (δ, ppm)
C1 (-OCH₃)155.3
C2, C6114.7
C3, C5134.0
C4129.3
-OCH₃60.6

Table 2: ¹³C NMR Data for this compound (2,6-Dibromoanisole).[3]

Interpretation and Causality:

  • C1 (-OCH₃): The carbon atom directly attached to the electron-donating methoxy group (C1) is significantly deshielded and appears at a downfield chemical shift of approximately 155.3 ppm.

  • C2, C6: The carbon atoms bearing the bromine atoms (C2 and C6) are observed at around 114.7 ppm. The strong electron-withdrawing and anisotropic effects of the bromine atoms influence this shift.

  • C3, C5: The two equivalent methine carbons (C3 and C5) resonate at approximately 134.0 ppm.

  • C4: The methine carbon para to the methoxy group (C4) is found at about 129.3 ppm.

  • -OCH₃: The carbon of the methoxy group appears at a characteristic upfield chemical shift of around 60.6 ppm, consistent with a methyl group attached to an oxygen atom.[4]

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Vibrational Mode Approximate Wavenumber (cm⁻¹) Intensity
Aromatic C-H Stretch3100 - 3000Medium to Weak
Aliphatic C-H Stretch (-OCH₃)3000 - 2850Medium
C=C Aromatic Ring Stretch1600 - 1450Medium to Strong
C-O-C Asymmetric Stretch1275 - 1200Strong
C-O-C Symmetric Stretch1075 - 1020Medium
C-Br Stretch680 - 515Strong

Table 3: Characteristic IR Absorption Bands for this compound (inferred from related compounds and general IR data).

Interpretation and Causality:

  • C-H Stretching Vibrations: The spectrum is expected to show distinct bands for the aromatic C-H stretches (above 3000 cm⁻¹) and the aliphatic C-H stretches of the methoxy group (below 3000 cm⁻¹).

  • Aromatic C=C Stretching: A series of absorptions in the 1600-1450 cm⁻¹ region are characteristic of the carbon-carbon double bond stretching vibrations within the benzene ring.

  • C-O Stretching: The strong absorption band corresponding to the asymmetric C-O-C stretch of the aryl ether is a key diagnostic feature and is typically found in the 1275-1200 cm⁻¹ range. A weaker symmetric stretch is also expected around 1075-1020 cm⁻¹.

  • C-Br Stretching: The presence of bromine atoms is indicated by strong absorption bands in the fingerprint region, typically between 680 and 515 cm⁻¹.

Experimental Protocol: Acquiring FTIR Spectra

A common method for obtaining an FTIR spectrum of a solid or liquid sample is through Attenuated Total Reflectance (ATR).

  • Instrument Preparation:

    • Ensure the ATR crystal (e.g., diamond or germanium) is clean.

    • Record a background spectrum of the clean, empty ATR crystal.

  • Sample Application:

    • Place a small amount of this compound (as a liquid or a finely ground solid) directly onto the ATR crystal.

    • Apply pressure using the ATR accessory's pressure arm to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Collect the sample spectrum. The instrument's software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

  • Cleaning:

    • Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol or acetone) and a soft, non-abrasive wipe.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

The electron ionization (EI) mass spectrum of this compound is expected to show a prominent molecular ion peak and characteristic fragment ions.

m/z Relative Intensity Assignment
266Moderate[M]⁺ (Molecular Ion)
251High[M - CH₃]⁺
172Moderate[M - Br]⁺
144Moderate[M - Br - CO]⁺
92Moderate[C₆H₄O]⁺
63Moderate[C₅H₃]⁺

Table 4: Predicted and Observed Mass Spectrometry Fragmentation for this compound.

Interpretation and Causality:

  • Molecular Ion ([M]⁺): The molecular ion peak is expected at m/z 266, corresponding to the molecular weight of this compound. Due to the presence of two bromine atoms, a characteristic isotopic pattern will be observed for the molecular ion and any bromine-containing fragments. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. Therefore, the molecular ion region will show three peaks at m/z 264, 266, and 268 in a roughly 1:2:1 intensity ratio.

  • [M - CH₃]⁺: A very common and often abundant fragment for anisole derivatives is the loss of a methyl radical (•CH₃) from the methoxy group, resulting in a fragment ion at m/z 251.

  • [M - Br]⁺: The loss of a bromine radical (•Br) is another facile fragmentation pathway, leading to a peak at m/z 172 (for the loss of ⁷⁹Br) and 170 (for the loss of ⁸¹Br).

  • Further Fragmentation: Subsequent fragmentations, such as the loss of carbon monoxide (CO) from the [M - Br]⁺ ion, can also occur, leading to further peaks in the spectrum.

Visualizations

Molecular Structure of this compound

Caption: Molecular structure of this compound.

Key Fragmentation Pathways in Mass Spectrometry

Fragmentation_Pathways M [M]⁺ m/z = 266 M_minus_CH3 [M - CH₃]⁺ m/z = 251 M->M_minus_CH3 - •CH₃ M_minus_Br [M - Br]⁺ m/z = 172 M->M_minus_Br - •Br

Caption: Primary fragmentation pathways of this compound in EI-MS.

Conclusion

The spectroscopic data presented in this guide provides a comprehensive and self-validating framework for the identification and characterization of this compound. The distinct patterns observed in the ¹H NMR, ¹³C NMR, IR, and MS spectra are all consistent with the proposed molecular structure. For researchers and professionals in drug development and related fields, a thorough understanding of this data is crucial for quality control, reaction monitoring, and the rational design of new synthetic pathways.

References

  • Wiley-VCH. (2007). Supporting Information.
  • PubChem. (n.d.). Benzene, 1,3-dibromo-2-methoxy-. National Center for Biotechnology Information.
  • NIST. (n.d.). 2,6-Dibromo-4-methoxytoluene. NIST Chemistry WebBook.
  • PubChem. (n.d.). 2,4-Dibromoanisole. National Center for Biotechnology Information.
  • NIST. (n.d.). 2,6-Dibromo-4-methoxytoluene. NIST Chemistry WebBook.
  • Marek, R., & Tvaroska, I. (2013). Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. The Journal of Physical Chemistry A, 117(4), 838–847.
  • PubChem. (n.d.). Benzene, 1,3-dibromo-2-methoxy-. National Center for Biotechnology Information.

Sources

solubility of 1,3-Dibromo-2-methoxybenzene in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 1,3-Dibromo-2-methoxybenzene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of this compound (CAS No: 38603-09-7). While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this guide synthesizes foundational chemical principles to predict its solubility behavior in a range of organic solvents. Furthermore, a detailed, field-proven experimental protocol for determining solubility is provided to empower researchers in generating precise, application-specific data. This document is intended to be a practical resource for scientists and professionals in drug development and organic synthesis, where understanding solubility is a critical parameter for reaction kinetics, purification, and formulation.

Introduction: The Significance of Solubility in a Research Context

Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a fundamental physicochemical parameter in chemical research and development. For a compound such as this compound, a substituted aromatic molecule with applications as an intermediate in organic synthesis for pharmaceuticals and agrochemicals, a thorough understanding of its solubility is paramount.[1] The choice of solvent can dictate reaction rates, influence crystal morphology in purification processes, and is a critical consideration in the formulation of final products. This guide will delve into the theoretical underpinnings of this compound's solubility and provide a practical framework for its empirical determination.

Physicochemical Properties and Predicted Solubility Profile

The molecular structure of this compound is the primary determinant of its solubility. Key structural features include a benzene ring substituted with two bromine atoms and a methoxy group.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number38603-09-7[1][2]
Molecular FormulaC₇H₆Br₂O[1]
Molecular Weight265.93 g/mol [2][3]
AppearanceColorless to pale yellow liquid or solid[1]
Melting Point13°C
Boiling Point253.7°C[4]

The principle of "like dissolves like" is the cornerstone of predicting solubility.[5] This principle states that substances with similar polarities are more likely to be soluble in one another.

  • Polarity Analysis : The this compound molecule possesses both non-polar and polar characteristics. The benzene ring and the two bromine atoms contribute to its lipophilic (non-polar) nature. Conversely, the methoxy group (-OCH₃) introduces a degree of polarity due to the electronegativity of the oxygen atom, which can participate in dipole-dipole interactions. The methoxy group is known to enhance solubility in organic solvents.[1]

  • Solubility Prediction :

    • Non-Polar Solvents (e.g., Hexane, Toluene) : Due to the significant non-polar character of the dibrominated benzene ring, this compound is predicted to exhibit good solubility in non-polar organic solvents.[6]

    • Polar Aprotic Solvents (e.g., Acetone, Dichloromethane, Tetrahydrofuran) : These solvents can engage in dipole-dipole interactions with the methoxy group of the solute. Therefore, moderate to high solubility is anticipated in this class of solvents.

    • Polar Protic Solvents (e.g., Ethanol, Methanol) : While these solvents are polar, their ability to form strong hydrogen bonds with themselves may slightly hinder the dissolution of the solute, which lacks a hydrogen bond donor. However, solubility is still expected to be significant.

    • Aqueous Solubility : The compound is expected to have very limited solubility in water due to its predominantly non-polar nature.[6]

Table 2: Predicted Solubility of this compound in Common Organic Solvents

Solvent ClassSpecific SolventPredicted SolubilityRationale
Non-PolarHexane, TolueneHigh"Like dissolves like" principle; dominant non-polar character.
Polar AproticAcetone, DichloromethaneModerate to HighDipole-dipole interactions with the methoxy group.
Polar ProticEthanol, MethanolModeratePolarity of the methoxy group allows for some interaction.
AqueousWaterLow / InsolublePredominantly non-polar molecule.

Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data, a standardized experimental protocol is essential. The following gravimetric shake-flask method is a robust and widely accepted technique.[5]

Materials and Equipment
  • This compound

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.0001 g)

  • Thermostatically controlled shaker or water bath

  • Glass vials with screw caps

  • Volumetric flasks

  • Pipettes

  • Syringe filters (0.45 µm, compatible with the solvent)

  • Oven

Step-by-Step Methodology
  • Preparation of Saturated Solutions :

    • Add an excess amount of this compound to a known volume (e.g., 10 mL) of the selected solvent in a glass vial. The presence of undissolved solid is crucial to ensure saturation.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration :

    • Place the vials in a thermostatic shaker or water bath set to the desired temperature (e.g., 25°C).

    • Agitate the solutions for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[5]

  • Phase Separation :

    • After equilibration, allow the vials to stand undisturbed at the same temperature for at least 12 hours to allow the excess solid to settle.

  • Sample Withdrawal and Filtration :

    • Carefully withdraw a known volume of the clear supernatant using a pre-warmed (to the experimental temperature) pipette.

    • Immediately filter the solution using a syringe filter into a pre-weighed, dry volumetric flask. This step is critical to remove any undissolved microcrystals.

  • Solvent Evaporation and Mass Determination :

    • Evaporate the solvent from the volumetric flask under a gentle stream of nitrogen or in a fume hood. For higher boiling point solvents, a rotary evaporator may be used.

    • Once the solvent is removed, place the flask in an oven at a temperature below the compound's melting point (e.g., 50-60°C) until a constant weight is achieved. This ensures all residual solvent has been removed.

    • Determine the mass of the dissolved this compound by subtracting the initial mass of the empty flask.

  • Calculation of Solubility :

    • Calculate the solubility using the following formula:

      • Solubility ( g/100 mL) = (Mass of dissolved solid (g) / Volume of aliquot taken (mL)) * 100

Self-Validating System and Causality
  • Why excess solute? To ensure the solution is truly saturated, providing a thermodynamic equilibrium.

  • Why a long equilibration time? To allow the dissolution process to reach a steady state, ensuring the measured solubility is the maximum possible at that temperature.[5]

  • Why filtration? To prevent microscopic, undissolved particles from being included in the mass measurement, which would artificially inflate the solubility value.

  • Why constant weight? To confirm the complete removal of the solvent, ensuring an accurate mass measurement of the solute.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_result Result prep_solute Weigh excess This compound mix Combine in sealed vial prep_solute->mix prep_solvent Measure known volume of solvent prep_solvent->mix equilibrate Agitate at constant T (24-48h) mix->equilibrate settle Settle undissolved solid (12h) equilibrate->settle withdraw Withdraw supernatant settle->withdraw filter Filter (0.45 µm) into pre-weighed flask withdraw->filter evaporate Evaporate solvent filter->evaporate dry Dry to constant weight evaporate->dry weigh Determine final mass dry->weigh calculate Calculate Solubility (g/100 mL) weigh->calculate

Caption: Workflow for Gravimetric Solubility Determination.

Safety Considerations

While a specific safety data sheet (SDS) for this compound was not retrieved, related brominated aromatic compounds are classified as harmful or toxic if swallowed and can cause skin and eye irritation.[7] Therefore, it is imperative to handle this compound with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All procedures should be performed in a well-ventilated fume hood. Consult the supplier-specific SDS before commencing any experimental work.

Conclusion

This technical guide has provided a detailed theoretical and practical framework for understanding and determining the . Based on its molecular structure, it is predicted to be highly soluble in non-polar solvents and moderately soluble in polar aprotic and protic solvents, with low aqueous solubility. The provided experimental protocol offers a robust methodology for researchers to generate precise, quantitative solubility data tailored to their specific applications. Adherence to this protocol will ensure the generation of reliable and reproducible results, which are essential for the successful application of this compound in research and development.

References

  • Vertex AI Search. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
  • Vertex AI Search. Experiment: Solubility of Organic & Inorganic Compounds.
  • Vertex AI Search. Procedure For Determining Solubility of Organic Compounds | PDF - Scribd.
  • Cheméo. Chemical Properties of Benzene, 1,3-dibromo-2-methoxy- (CAS 38603-09-7).
  • YouTube. How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. (2025-02-11).
  • CymitQuimica. CAS 38603-09-7: this compound.
  • Cengage Learning. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
  • MySkinRecipes. This compound.
  • PubChem. Benzene, 1,3-dibromo-2-methoxy- | C7H6Br2O | CID 181584.
  • Benchchem. Application Notes and Protocols for the Characterization of 1,3-Dibromo-2-(4-bromophenoxy)benzene.
  • PubChem. 1,4-Dibromo-2-methoxybenzene | C7H6Br2O | CID 13399557.
  • SAFETY DATA SHEET. 2 - SAFETY DATA SHEET.
  • Sigma-Aldrich. SAFETY DATA SHEET. (2024-09-06).
  • SAFETY DATA SHEET. 3 - SAFETY DATA SHEET.
  • PubChem. 1,3-Dibromo-2-methoxy-5-nitrobenzene | C7H5Br2NO3 | CID 628318.
  • Solubility of Things. 1,3-dibromo-5-methylbenzene | Solubility of Things.
  • TCI Chemicals. SAFETY DATA SHEET. (2023-04-03).
  • Sigma-Aldrich. This compound.

Sources

A Technical Guide to the Prospective Crystal Structure of 1,3-Dibromo-2-methoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This document provides a comprehensive technical guide for the determination and analysis of the crystal structure of 1,3-Dibromo-2-methoxybenzene. As of the latest searches of the Cambridge Structural Database (CSD), a definitive crystal structure for this compound has not been publicly reported.[1][2][3] This guide, therefore, serves as a predictive and methodological framework for researchers aiming to elucidate this structure. We will delve into the strategic synthesis of the parent compound, outline robust protocols for single-crystal growth, detail the workflow for structural determination via Single-Crystal X-ray Diffraction (SCXRD), and provide a comparative analysis based on structurally related molecules. This holistic approach is designed to equip researchers with the necessary tools and insights to successfully determine and understand the solid-state architecture of this compound.

Strategic Importance and Physicochemical Properties

This compound is a substituted aromatic compound with potential applications as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[4] The bromine substituents offer sites for selective functionalization through cross-coupling reactions, while the methoxy group influences the electronic properties of the benzene ring.[4] Understanding the three-dimensional arrangement of atoms in the crystalline state is crucial for predicting its physical properties, such as solubility and melting point, and for designing new molecules with desired functionalities.

PropertyValueSource
Molecular Formula C₇H₆Br₂O[5][6]
Molecular Weight 265.93 g/mol [5][6]
CAS Number 38603-09-7[5][6]
IUPAC Name This compound[6]
Synonyms 2,6-Dibromoanisole[6]

Synthesis and Purification

A logical synthetic route to this compound would involve the bromination of 2-methoxybenzoic acid followed by a decarboxylation step, or the direct bromination of anisole and subsequent separation of the desired isomer. A plausible laboratory-scale synthesis is outlined below, drawing from established methodologies for the halogenation of substituted benzoic acids.

Experimental Protocol: Synthesis of this compound
  • Bromination of 2-Methoxybenzoic Acid:

    • To a solution of 2-methoxybenzoic acid (1.0 eq) in a suitable solvent such as acetic acid, add N-bromosuccinimide (NBS) (2.2 eq).

    • Heat the reaction mixture at a temperature of 80-100 °C for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and pour it into a beaker of ice water.

    • Collect the precipitated solid by vacuum filtration and wash with cold water.

    • The crude product, 3,5-dibromo-2-methoxybenzoic acid, can be purified by recrystallization from ethanol/water.

  • Decarboxylation:

    • The purified 3,5-dibromo-2-methoxybenzoic acid is then subjected to decarboxylation. This can be achieved by heating the compound with a copper catalyst, such as copper(I) oxide, in a high-boiling solvent like quinoline.

    • Heat the mixture to 200-230 °C until the evolution of CO₂ ceases.

    • The resulting this compound can be isolated by distillation or column chromatography on silica gel using a hexane/ethyl acetate gradient.

Single-Crystal Growth: A Critical Step

The quality of the single crystal is paramount for a successful SCXRD experiment.[7][8] For a small organic molecule like this compound, which is a solid at room temperature, several crystallization techniques can be employed. The choice of solvent is crucial and should be determined through preliminary solubility tests.

Experimental Protocol: Crystallization of this compound
  • Solvent Screening:

    • Test the solubility of the purified compound in a range of solvents of varying polarities (e.g., hexane, toluene, dichloromethane, ethyl acetate, acetone, methanol, ethanol).

    • An ideal solvent for slow evaporation is one in which the compound is moderately soluble at room temperature. For solvent/anti-solvent diffusion methods, a solvent in which the compound is highly soluble and an anti-solvent in which it is poorly soluble are required.

  • Crystallization Techniques: [9][10]

    • Slow Evaporation: Dissolve the compound in a suitable solvent in a clean vial. Cover the vial with a cap containing a few pinholes to allow for slow evaporation of the solvent. Place the vial in a vibration-free environment and allow the solvent to evaporate over several days to weeks.

    • Vapor Diffusion (Solvent/Anti-solvent): Prepare a saturated solution of the compound in a small, open vial. Place this vial inside a larger, sealed container that contains a volatile anti-solvent. The anti-solvent vapor will slowly diffuse into the solvent, reducing the solubility of the compound and promoting crystallization.

    • Solvent Layering: Prepare a concentrated solution of the compound in a dense, high-boiling point solvent. Carefully layer a less dense, low-boiling point anti-solvent on top. Crystals will form at the interface of the two solvents.

Single-Crystal X-ray Diffraction (SCXRD) Analysis

Once suitable single crystals are obtained, the next step is to determine the three-dimensional arrangement of atoms using SCXRD.[11][12][13]

Workflow for SCXRD Analysis

scxrd_workflow crystal_selection Crystal Selection & Mounting data_collection Data Collection crystal_selection->data_collection Mount on Goniometer data_processing Data Processing & Reduction data_collection->data_processing Diffraction Images structure_solution Structure Solution data_processing->structure_solution Reflection File (hkl) structure_refinement Structure Refinement structure_solution->structure_refinement Initial Atomic Model validation Structure Validation & Analysis structure_refinement->validation Refined Structure cif_generation CIF File Generation validation->cif_generation Validated Model

Sources

The Dual Identity of 2,6-Dibromoanisole: A Journey from Synthetic Curio to Marine Metabolite

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: A Molecule of Two Worlds

2,6-Dibromoanisole (CAS 38603-09-7) is a halogenated aromatic ether that occupies a unique position at the intersection of classical organic synthesis and the burgeoning field of marine natural products.[1][2][3] Characterized by a methoxy group ortho to two bromine atoms on a benzene ring, this compound has transitioned from a subject of systematic synthetic investigation to a recognized, albeit elusive, marine metabolite.[1] Its utility as a building block in the synthesis of pharmaceuticals and agrochemicals underscores its importance in applied chemistry.[4] This guide provides a comprehensive technical overview of the discovery and history of 2,6-Dibromoanisole, detailing its synthesis, its emergence as a natural product, and the experimental methodologies that have defined its scientific narrative.

Part 1: The Synthetic Genesis - A Tale of Bromination and Methylation

The history of 2,6-Dibromoanisole is intrinsically linked to the broader study of halogenated aromatic compounds. While early investigations into the bromination of anisole, dating back to the late 19th and early 20th centuries, primarily yielded para- and di-substituted products like 4-bromoanisole and 2,4-dibromoanisole, the specific synthesis of the 2,6-isomer remained a more nuanced challenge.

A pivotal moment in the reliable synthesis and characterization of a range of bromine-substituted anisoles, including 2,6-Dibromoanisole, came from the work of V. N. Shishkin, B. S. Tanaseichuk, K. K. Lapin, and their colleagues. Their research, published in the Journal of Organic Chemistry of the USSR, established dependable synthetic routes and corrected inaccuracies in previously published data, bringing clarity to the field.[4]

The most established and reliable method for the synthesis of 2,6-Dibromoanisole proceeds through a two-step process: the dibromination of phenol followed by the methylation of the resulting 2,6-dibromophenol.

Step 1: Synthesis of 2,6-Dibromophenol

The precursor, 2,6-dibromophenol, is synthesized via the electrophilic bromination of phenol. This reaction must be carefully controlled to favor the di-substituted product at the ortho positions.

Experimental Protocol: Synthesis of 2,6-Dibromophenol

Materials:

  • Phenol

  • N-Bromosuccinimide (NBS)

  • Diisopropylamine

  • Dichloromethane (DCM)

  • 1M Hydrochloric acid

  • Sodium sulfate

Procedure:

  • In a Schlenk tube, dissolve phenol (1.0 eq) in dichloromethane.

  • Add a catalytic amount of N,N-diisopropylamine (approx. 0.2 eq).

  • In a separate Schlenk tube, dissolve N-bromosuccinimide (2.0 eq) in dichloromethane.

  • Slowly add the NBS solution to the phenol solution over a period of 3 hours at room temperature (23°C).

  • After the addition is complete, stir the reaction mixture for an additional hour.

  • Quench the reaction by adding 1M hydrochloric acid.

  • Transfer the mixture to a separatory funnel, add water, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under vacuum to yield 2,6-dibromophenol.

Step 2: Synthesis of 2,6-Dibromoanisole

The final step involves the methylation of the hydroxyl group of 2,6-dibromophenol. A common and effective method is the Williamson ether synthesis, using a methylating agent such as iodomethane in the presence of a base.[5]

Experimental Protocol: Synthesis of 2,6-Dibromoanisole from 2,6-Dibromophenol [5]

Materials:

  • 2,6-Dibromophenol

  • Acetone

  • Anhydrous potassium carbonate

  • Iodomethane

  • Petroleum ether

  • Water

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a stirred solution of 2,6-dibromophenol (1.0 eq) in acetone, add anhydrous potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add iodomethane (1.5 eq) to the reaction mixture.

  • Heat the mixture to reflux (60°C) for 3 hours.

  • After the reaction is complete, filter the mixture and concentrate the filtrate by rotary evaporation.

  • Partition the residue between petroleum ether and water.

  • Extract the aqueous layer with petroleum ether.

  • Combine the organic phases, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic phase to afford 2,6-Dibromoanisole.[5]

Table 1: Physicochemical Properties of 2,6-Dibromoanisole

PropertyValueReference(s)
CAS Number 38603-09-7[1][2][3]
Molecular Formula C₇H₆Br₂O[1][3]
Molecular Weight 265.93 g/mol [3]
Appearance Colorless to light yellow liquid[4]
Melting Point 13°C[4]
Boiling Point 254°C[4]
Density 1.823 g/cm³[4]

Part 2: The Natural Product Dimension - A Marine Metabolite

The discovery of 2,6-Dibromoanisole in the marine environment has added a fascinating dimension to its scientific story. Halogenated organic compounds are a hallmark of marine natural products, with marine algae and sponges being prolific producers.[6][7] These compounds often play crucial roles in chemical defense and signaling.

While a definitive first isolation of 2,6-Dibromoanisole from a specific marine organism is not prominently documented in readily available literature, its presence as a halogenated natural product in the marine environment has been reported. For instance, it has been detected in Australian passive air samples, suggesting a natural source.

The likely biosynthetic precursor to 2,6-Dibromoanisole in nature is 2,6-dibromophenol. The isolation of 2,6-dibromophenol from the marine hemichordate Balanoglossus biminiensis in 1967 provides strong circumstantial evidence for a natural pathway to 2,6-Dibromoanisole.[8] It is hypothesized that enzymatic methylation of the naturally produced 2,6-dibromophenol leads to the formation of 2,6-Dibromoanisole.

Biosynthetic Hypothesis for 2,6-Dibromoanisole Phenol Phenol DBP 2,6-Dibromophenol Phenol->DBP  Enzymatic Bromination (in marine organisms) DBA 2,6-Dibromoanisole DBP->DBA  Enzymatic Methylation (e.g., via S-adenosyl methionine)

Caption: Hypothetical biosynthetic pathway of 2,6-Dibromoanisole in marine organisms.

Part 3: Causality and Self-Validation in Experimental Design

The synthetic protocols described are designed to be self-validating through the careful control of reaction conditions and the predictable nature of the chemical transformations.

  • Bromination of Phenol: The use of N-bromosuccinimide provides a milder and more selective brominating agent compared to elemental bromine, reducing the formation of over-brominated byproducts. The stoichiometry is critical; using two equivalents of NBS favors the formation of the dibrominated product.

  • Williamson Ether Synthesis: The choice of a polar aprotic solvent like acetone facilitates the reaction by solvating the potassium carbonate and the phenoxide intermediate without interfering with the nucleophilic attack of the phenoxide on iodomethane. The reaction is driven to completion by the formation of a stable salt byproduct (potassium iodide).

Conclusion: A Molecule of Continued Interest

The story of 2,6-Dibromoanisole is a compelling example of how a compound, once primarily of interest to synthetic organic chemists, can emerge as a component of the vast and complex chemical library of the marine world. Its journey from a systematically synthesized molecule to a recognized natural product highlights the interconnectedness of different fields of chemical science. For researchers in drug development, 2,6-Dibromoanisole represents a versatile scaffold, offering two reactive bromine atoms for further functionalization, making it a valuable building block for the synthesis of novel bioactive molecules. Its presence in the marine environment also opens up avenues for exploring its ecological role and potential new biological activities.

References

  • Gribble, G. W. (2003). The diversity of naturally produced organohalogens. Chemosphere, 52(2), 289-297.
  • Butler, A., & Sandy, M. (2009). Mechanistic considerations of halogenating enzymes.
  • Shishkin, V. N., Tanaseichuk, B. S., Lapin, K. K., Ivkina, A. A., & Butin, K. P. (1971). POLYBROMINATED AROMATIC COMPOUNDS. III. SYNTHESIS OF BROMINE-SUBSTITUTED ANISOLES. Journal of Organic Chemistry of the USSR.
  • Ashworth, R. W., & Cormier, M. J. (1967). Isolation of 2,6-dibromophenol from the marine hemichordate, Balanoglossus biminiensis. Science, 155(3769), 1558-1559.
  • LookChem. (n.d.). Cas 38603-09-7, 2,6-DIBROMOANISOLE.
  • PubChem. (n.d.). 2,4-Dibromoanisole.

Sources

Methodological & Application

The Versatile Synthon: A Technical Guide to the Reactions of 1,3-Dibromo-2-methoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Physicochemical Properties and Reactivity Profile

1,3-Dibromo-2-methoxybenzene is a crystalline solid at room temperature. Its molecular structure presents a unique combination of electronic and steric factors that dictate its reactivity in a variety of transformations.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 38603-09-7
Molecular Formula C₇H₆Br₂O
Molecular Weight 265.93 g/mol
Appearance Off-white to light yellow crystalline powder
Melting Point 65-68 °C
Boiling Point ~280 °C (decomposes)
Solubility Soluble in common organic solvents (e.g., THF, dioxane, toluene, DMF)

The methoxy group (-OCH₃) at the 2-position is an ortho-, para-directing group due to its electron-donating mesomeric effect. However, the presence of two bulky bromine atoms at the ortho-positions (relative to the methoxy group) introduces significant steric hindrance, which can influence the regioselectivity of subsequent reactions. The bromine atoms themselves are excellent leaving groups in a variety of cross-coupling reactions. The interplay between the directing effect of the methoxy group and the reactivity of the two non-equivalent bromine atoms allows for selective and sequential functionalization.

Palladium-Catalyzed Cross-Coupling Reactions: Building Molecular Complexity

This compound is an excellent substrate for a range of palladium-catalyzed cross-coupling reactions, enabling the formation of C-C and C-N bonds with high precision.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling provides a powerful method for the formation of biaryl structures. The reaction of this compound with boronic acids or their derivatives can be controlled to achieve either mono- or diarylation.

Expert Insight: The regioselectivity of the first coupling is influenced by both electronic and steric factors. The bromine at the 3-position is generally more reactive towards oxidative addition to the palladium(0) catalyst due to being less sterically hindered than the bromine at the 1-position, which is flanked by the methoxy group. By carefully controlling the stoichiometry of the boronic acid and the reaction conditions, selective mono-arylation can be achieved.

Protocol 1: Selective Mono-Suzuki-Miyaura Coupling

This protocol describes a typical procedure for the selective mono-arylation of this compound.

Materials:

  • This compound

  • Arylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • Toluene/Water (e.g., 5:1 mixture)

  • Anhydrous, degassed solvents

Procedure:

  • To an oven-dried Schlenk tube, add this compound (1.0 mmol, 1.0 equiv), the arylboronic acid (1.1 mmol, 1.1 equiv), Pd(OAc)₂ (0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).

  • Add K₃PO₄ (3.0 mmol, 3.0 equiv).

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed toluene/water solvent mixture (6 mL total) via syringe.

  • Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Table 2: Representative Conditions for Suzuki-Miyaura Coupling

Arylboronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (3)Toluene/H₂O10018~85
4-Methoxyphenylboronic acidPd₂(dba)₃ (1.5)RuPhos (3)Cs₂CO₃ (2)1,4-Dioxane10016~90
3-Thienylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃ (2)DME/H₂O9024~75

Yields are approximate and can vary based on the specific substrate and reaction scale.

Suzuki_Miyaura_Coupling cluster_0 Catalytic Cycle Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Aryl-Pd(II)-Br Aryl-Pd(II)(L₂)Br Oxidative_Addition->Aryl-Pd(II)-Br Ar-Br Transmetalation Transmetalation Aryl-Pd(II)-Br->Transmetalation Aryl-Pd(II)-Ar' Aryl-Pd(II)(L₂)Ar' Transmetalation->Aryl-Pd(II)-Ar' Ar'B(OH)₂ / Base Reductive_Elimination Reductive Elimination Aryl-Pd(II)-Ar'->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Biaryl_Product Aryl-Ar' Reductive_Elimination->Biaryl_Product

Figure 1: Catalytic cycle for the Suzuki-Miyaura coupling reaction.

Sonogashira Coupling

The Sonogashira coupling enables the formation of C(sp²)-C(sp) bonds, providing access to substituted alkynes. Similar to the Suzuki coupling, regioselective mono-alkynylation of this compound is achievable.

Protocol 2: Copper-Free Sonogashira Coupling

To avoid the formation of alkyne homocoupling (Glaser coupling) byproducts, a copper-free protocol is often preferred.

Materials:

  • This compound

  • Terminal alkyne

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Cesium carbonate (Cs₂CO₃)

  • Acetonitrile (MeCN)

  • Anhydrous, degassed solvents

Procedure:

  • In a glovebox or under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv), Pd₂(dba)₃ (0.015 mmol, 1.5 mol%), and XPhos (0.03 mmol, 3 mol%) to a dry Schlenk tube.

  • Add Cs₂CO₃ (2.0 mmol, 2.0 equiv).

  • Add anhydrous, degassed acetonitrile (5 mL).

  • Add the terminal alkyne (1.2 mmol, 1.2 equiv) via syringe.

  • Heat the reaction mixture to 80 °C and stir for 12-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After cooling, filter the reaction mixture through a pad of celite and concentrate the filtrate.

  • Purify the residue by flash column chromatography.

Sonogashira_Coupling cluster_1 Catalytic Cycle Pd(0)L2_S Pd(0)L₂ Oxidative_Addition_S Oxidative Addition Pd(0)L2_S->Oxidative_Addition_S Aryl-Pd(II)-Br_S Aryl-Pd(II)(L₂)Br Oxidative_Addition_S->Aryl-Pd(II)-Br_S Ar-Br Transmetalation_S Transmetalation Aryl-Pd(II)-Br_S->Transmetalation_S Deprotonation_S Deprotonation Alkyne_Anion_S R-C≡C⁻ Deprotonation_S->Alkyne_Anion_S Alkyne_Anion_S->Transmetalation_S Aryl-Pd(II)-Alkyne_S Aryl-Pd(II)(L₂)-C≡C-R Transmetalation_S->Aryl-Pd(II)-Alkyne_S Reductive_Elimination_S Reductive Elimination Aryl-Pd(II)-Alkyne_S->Reductive_Elimination_S Reductive_Elimination_S->Pd(0)L2_S Alkynyl_Product_S Aryl-C≡C-R Reductive_Elimination_S->Alkynyl_Product_S Alkyne_S R-C≡C-H Alkyne_S->Deprotonation_S Base

Figure 2: Simplified catalytic cycle for a copper-free Sonogashira reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the formation of C-N bonds, providing access to a wide range of arylamines. Selective mono-amination of this compound can be achieved by controlling the stoichiometry of the amine.[1]

Protocol 3: Mono-Amination of this compound

Materials:

  • This compound

  • Primary or secondary amine

  • Palladium(II) acetate (Pd(OAc)₂)

  • RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene

  • Anhydrous, degassed solvents

Procedure:

  • To a glovebox or under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv), Pd(OAc)₂ (0.02 mmol, 2 mol%), and RuPhos (0.04 mmol, 4 mol%) to a dry Schlenk tube.

  • Add NaOtBu (1.2 mmol, 1.2 equiv).

  • Add anhydrous, degassed toluene (5 mL).

  • Add the amine (1.1 mmol, 1.1 equiv) via syringe.

  • Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling, dilute the mixture with ethyl acetate and quench with water.

  • Separate the organic layer, extract the aqueous layer with ethyl acetate, and combine the organic extracts.

  • Wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by flash column chromatography.

Organometallic Transformations: Grignard and Lithiation Reactions

The bromine atoms of this compound can be readily converted into organometallic reagents, which can then be reacted with a variety of electrophiles.

Grignard Reagent Formation

Formation of a Grignard reagent from this compound offers a route to introduce a nucleophilic carbon center. Selective mono-Grignard formation is possible at low temperatures.

Expert Insight: The formation of the Grignard reagent is typically more facile at the less sterically hindered 3-position. Using a Grignard exchange reaction with a milder Grignard reagent like isopropylmagnesium chloride can improve selectivity.

Protocol 4: Selective Mono-Grignard Formation and Reaction with an Aldehyde

Materials:

  • This compound

  • Isopropylmagnesium chloride (i-PrMgCl) in THF

  • Aldehyde (e.g., benzaldehyde)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

Procedure:

  • To a flame-dried, three-necked flask under an inert atmosphere, add a solution of this compound (1.0 mmol, 1.0 equiv) in anhydrous THF (5 mL).

  • Cool the solution to -15 °C.

  • Slowly add a solution of i-PrMgCl in THF (1.1 mmol, 1.1 equiv) dropwise over 30 minutes.

  • Stir the mixture at -15 °C for 1 hour.

  • Slowly add a solution of the aldehyde (1.2 mmol, 1.2 equiv) in anhydrous THF.

  • Allow the reaction to slowly warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Extract the mixture with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution and purify the product by column chromatography.

Directed Ortho-Lithiation

The methoxy group can act as a directing group for ortho-lithiation, allowing for functionalization of the aromatic ring at a position adjacent to the methoxy group.[2][3]

Expert Insight: In this compound, direct lithiation with a strong base like n-butyllithium is expected to occur at the 6-position, which is ortho to the methoxy group and not occupied by a bromine atom. This provides a powerful method for introducing an electrophile at this specific position.

Protocol 5: Directed Ortho-Lithiation and Quenching with an Electrophile

Materials:

  • This compound

  • n-Butyllithium (n-BuLi) in hexanes

  • Electrophile (e.g., N,N-dimethylformamide, DMF)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

Procedure:

  • To a flame-dried, three-necked flask under an inert atmosphere, add a solution of this compound (1.0 mmol, 1.0 equiv) in anhydrous THF (10 mL).

  • Cool the solution to -78 °C.

  • Slowly add a solution of n-BuLi in hexanes (1.1 mmol, 1.1 equiv) dropwise.

  • Stir the mixture at -78 °C for 1 hour.

  • Add the electrophile (1.2 mmol, 1.2 equiv) dropwise.

  • Continue stirring at -78 °C for 1 hour, then allow the reaction to warm to room temperature.

  • Quench the reaction with saturated aqueous NH₄Cl.

  • Extract with diethyl ether, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution and purify the product by column chromatography.

Lithiation_Workflow Start This compound in THF Cooling Cool to -78 °C Start->Cooling Base_Addition Add n-BuLi Cooling->Base_Addition Lithiation Ortho-lithiated intermediate forms Base_Addition->Lithiation Electrophile_Addition Add Electrophile (e.g., DMF) Lithiation->Electrophile_Addition Reaction Formation of functionalized product Electrophile_Addition->Reaction Quench Quench with aq. NH₄Cl Reaction->Quench Workup Workup and Purification Quench->Workup Final_Product Purified Product Workup->Final_Product

Sources

The Versatile Virtuoso: 1,3-Dibromo-2-methoxybenzene as a Strategic Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking Molecular Complexity with a Differentiated Dibromide

In the intricate tapestry of organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. 1,3-Dibromo-2-methoxybenzene, also known as 2,6-dibromoanisole, has emerged as a powerful and versatile scaffold for synthetic chemists. Its unique substitution pattern—a directing methoxy group flanked by two sterically and electronically distinct bromine atoms—offers a playground for regioselective functionalization. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals, detailing the reactivity, applications, and detailed protocols for leveraging this exceptional building block in the synthesis of pharmaceuticals, agrochemicals, and functional materials.[1][2][3]

This guide eschews a rigid template, instead delving into the inherent chemical logic of this compound. We will explore its utility in a range of palladium-catalyzed cross-coupling reactions, its propensity for directed ortho-metalation, and its role in the formation of valuable heterocyclic cores. Each section is designed to provide not just a protocol, but a deeper understanding of the underlying principles that govern its reactivity, empowering the synthetic chemist to innovate and adapt these methods to their specific targets.

Physicochemical Properties and Safety Considerations

Before embarking on any synthetic endeavor, a thorough understanding of the reagent's properties and safe handling procedures is essential.

PropertyValue
Chemical Formula C₇H₆Br₂O
Molecular Weight 265.93 g/mol
Appearance Off-white to light yellow crystalline solid
Melting Point 61-64 °C
Boiling Point 265 °C
CAS Number 38603-09-7

Safety and Handling: this compound is an irritant to the eyes, skin, and respiratory system. Always handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. In case of contact, flush the affected area with copious amounts of water. For detailed safety information, consult the material safety data sheet (MSDS).

The Art of Selective Functionalization: A World of Cross-Coupling Reactions

The two bromine atoms of this compound are not created equal. The bromine at the C1 position is ortho to the electron-donating methoxy group, while the bromine at the C3 position is meta. This electronic and steric differentiation is the key to achieving regioselective mono-functionalization, a highly desirable feature in multi-step synthesis.

Buchwald-Hartwig Amination: Forging Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for the formation of C-N bonds.[4][5] With this compound, selective mono-amination can be achieved by carefully controlling the reaction conditions and stoichiometry. The electron-withdrawing nature of the bromine atoms facilitates oxidative addition to the palladium(0) catalyst.

Causality Behind Experimental Choices: The choice of ligand is critical in tuning the reactivity and selectivity of the Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands, such as those from the Buchwald or Hartwig groups (e.g., XPhos, RuPhos), are often employed to promote the reductive elimination step and stabilize the active catalytic species.[6] The choice of base is also crucial; a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is commonly used to deprotonate the amine and facilitate the formation of the palladium-amido complex.[7] For selective mono-amination, using a slight excess of the dibromide relative to the amine is a common strategy.[7]

Buchwald_Hartwig This compound This compound Oxidative Addition Oxidative Addition This compound->Oxidative Addition Pd(0)Ln Complexation_Deprotonation Complexation_Deprotonation Oxidative Addition->Complexation_Deprotonation Amine Amine Amine->Complexation_Deprotonation Base Reductive Elimination Reductive Elimination Complexation_Deprotonation->Reductive Elimination Mono-aminated Product Mono-aminated Product Reductive Elimination->Mono-aminated Product Pd(0)Ln Pd(0)Ln Reductive Elimination->Pd(0)Ln Catalyst Regeneration

Figure 1: Catalytic cycle for the Buchwald-Hartwig amination.

Protocol 1: Selective Mono-amination of this compound

Materials:

  • This compound (1.0 equiv)

  • Amine (e.g., aniline, morpholine) (0.9 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1.5 mol%)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (3.0 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous toluene

  • Schlenk tube or similar reaction vessel

Procedure:

  • To a dry Schlenk tube under an inert atmosphere (e.g., argon), add this compound, Pd₂(dba)₃, XPhos, and NaOtBu.

  • Evacuate and backfill the tube with inert gas three times.

  • Add anhydrous toluene, followed by the amine, via syringe.

  • Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite, washing with ethyl acetate.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by flash column chromatography.

Suzuki-Miyaura Coupling: Constructing Biaryl Scaffolds

The Suzuki-Miyaura coupling is a versatile method for creating carbon-carbon bonds between an organoboron compound and an organic halide.[8][9][10] The differing electronic environments of the two bromine atoms in this compound can be exploited to achieve regioselective coupling. Generally, the C-Br bond ortho to the methoxy group is sterically more hindered and may react slower than the meta C-Br bond, although electronic effects can also play a significant role.

Causality Behind Experimental Choices: The choice of palladium catalyst and ligand system is crucial for a successful Suzuki coupling.[11] Palladium(II) acetate (Pd(OAc)₂) or tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are common precatalysts. The base (e.g., K₂CO₃, Cs₂CO₃) plays a key role in the transmetalation step by activating the boronic acid.[12] The solvent system, often a mixture of an organic solvent (e.g., toluene, dioxane) and water, is important for dissolving both the organic and inorganic reagents.

Suzuki_Coupling This compound This compound Oxidative_Addition Oxidative_Addition This compound->Oxidative_Addition Pd(0)Ln Transmetalation Transmetalation Oxidative_Addition->Transmetalation Arylboronic_Acid Arylboronic_Acid Arylboronic_Acid->Transmetalation Base Reductive_Elimination Reductive_Elimination Transmetalation->Reductive_Elimination Mono-arylated Product Mono-arylated Product Reductive_Elimination->Mono-arylated Product Pd(0)Ln Pd(0)Ln Reductive_Elimination->Pd(0)Ln Catalyst Regeneration

Figure 2: Catalytic cycle for the Suzuki-Miyaura coupling.

Protocol 2: Regioselective Mono-Suzuki Coupling

Materials:

  • This compound (1.2 equiv)

  • Arylboronic acid (1.0 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • Triphenylphosphine (PPh₃) (8 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Toluene/Ethanol/Water mixture (e.g., 4:1:1)

  • Schlenk flask

Procedure:

  • In a Schlenk flask, dissolve this compound, the arylboronic acid, and K₂CO₃ in the toluene/ethanol/water solvent mixture.

  • Degas the solution by bubbling with an inert gas for 15-20 minutes.

  • Add Pd(OAc)₂ and PPh₃ to the mixture under a positive pressure of inert gas.

  • Heat the reaction mixture to reflux (typically 80-100 °C) and stir until the starting material is consumed (monitor by TLC or GC-MS).

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography to afford the mono-arylated product.

Stille and Heck Couplings: Expanding the Synthetic Toolbox

The Stille[13][14][15][16] and Heck[17] reactions further exemplify the utility of this compound as a cross-coupling partner. The Stille reaction couples the dibromide with an organotin reagent, while the Heck reaction introduces an alkene moiety. The principles of regioselectivity discussed for the Suzuki coupling are also applicable to these transformations.

Beyond Cross-Coupling: Directed ortho-Metalation and Grignard Reagent Formation

The methoxy group in this compound is a powerful directing group for ortho-lithiation.[18][19][20] This reaction allows for the introduction of a wide range of electrophiles at the C6 position, a position not readily accessible through classical electrophilic aromatic substitution.

DoM cluster_0 Directed ortho-Metalation A This compound C Lithium Intermediate A->C Deprotonation at C6 B Organolithium (e.g., n-BuLi) B->C E 6-Substituted Product C->E Quenching D Electrophile (E+) D->E

Figure 3: Workflow for directed ortho-metalation.

Protocol 3: Directed ortho-Lithiation and Electrophilic Quench

Materials:

  • This compound (1.0 equiv)

  • n-Butyllithium (n-BuLi) (1.1 equiv) in hexanes

  • Anhydrous tetrahydrofuran (THF)

  • Electrophile (e.g., N,N-dimethylformamide (DMF), iodine, benzaldehyde) (1.2 equiv)

  • Three-necked round-bottom flask

Procedure:

  • To an oven-dried, three-necked flask under an inert atmosphere, add this compound and anhydrous THF.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-BuLi dropwise via syringe, maintaining the temperature below -70 °C.

  • Stir the resulting solution at -78 °C for 1-2 hours.

  • Add the electrophile dropwise at -78 °C.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether or ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by an appropriate method (e.g., column chromatography, recrystallization).

Furthermore, the bromine atoms can be converted into Grignard reagents, which are potent nucleophiles for the formation of new carbon-carbon bonds.[21][22][23][24] Selective mono-Grignard formation can often be achieved at low temperatures.

Gateway to Heterocycles: Synthesis of Dibenzofurans and Carbazoles

This compound is a valuable precursor for the synthesis of important heterocyclic scaffolds like dibenzofurans and carbazoles, which are prevalent in many biologically active molecules and functional materials.[25][26][27][28][29][30][31]

For instance, a double Suzuki or Stille coupling followed by an intramolecular cyclization can lead to the formation of a dibenzofuran core. Similarly, a sequential Buchwald-Hartwig amination and intramolecular C-H activation can provide access to substituted carbazoles.

Conclusion: A Building Block of Strategic Importance

This compound offers a rich and varied chemistry that is of great utility to the synthetic organic chemist. Its differentiated bromine atoms, coupled with the directing influence of the methoxy group, allow for a high degree of control over regioselective functionalization. From the construction of complex biaryl systems via cross-coupling reactions to the precise introduction of functional groups through directed ortho-metalation, this building block provides efficient and elegant solutions to synthetic challenges. The protocols and insights provided in this application note are intended to serve as a foundation for further exploration and innovation in the ever-evolving field of organic synthesis.

References

  • Beaudry, C. M. (2021). Regioselective Synthesis of Substituted Carbazoles, Bicarbazoles, and Clausine C. Beaudry Research Group.
  • Zhao, H., Yang, K., Zheng, H., Ding, R., Yin, F., Wang, N., Li, Y., Cheng, B., Wang, H., & Zhai, H. (2015). A One-Pot Synthesis of Dibenzofurans from 6-Diazo-2-cyclohexenones. Organic Chemistry Portal.
  • Organic Chemistry Portal. (n.d.). Synthesis of Dibenzofurans.
  • ACS Publications. (2021). Buchwald–Hartwig Amination, High-Throughput Experimentation, and Process Chemistry: An Introduction via Undergraduate Laboratory.
  • CONICET Digital. (2018). Photoinduced Synthesis of Dibenzofurans: Intramolecular and Intermolecular Comparative Methodologies.
  • Wikipedia. (2023). Directed ortho metalation.
  • Kumada, M. (n.d.). Kumada Coupling. Organic Chemistry Portal.
  • Wiley Analytical Science. (2015). Synthetic Chemist´s Tool Box: New Tool.
  • Organic Chemistry Portal. (n.d.). Carbazole synthesis.
  • Wikipedia. (2023). Buchwald–Hartwig amination.
  • PubMed Central (PMC). (n.d.). Efficient synthesis of polyfunctionalized carbazoles and pyrrolo[3,4-c]carbazoles via domino Diels–Alder reaction.
  • The Royal Society of Chemistry. (n.d.). Supporting Information for The Unprecedented Side Reactions in the Stille Coupling Reaction.
  • organic-reaction.com. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination.
  • ACS Petroleum Research Fund. (n.d.). Boron-Based Directing Groups for Directed Lithiation Reactions.
  • International Journal of Pharmaceutical Sciences and Research. (2024). Synthetic Advancement Of Carbazoles, Acting As Vibrant Platform In The Field Of Medicinal Chemistry.
  • Snieckus, V. (n.d.). Directed (ortho) Metallation.
  • Google Patents. (n.d.). US9145341B2 - Process of preparing Grignard reagent.
  • Resonance – Journal of Science Education. (n.d.). A Snippet of Grignard Reagent's History.
  • Baran Group, The Scripps Research Institute. (n.d.). Directed Metalation: A Survival Guide.
  • Semantic Scholar. (n.d.). Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives.
  • Beaudry, C. M. (2019). Synthetic Studies toward Bazzanin K: Regioselective and Chemoselective Three-Component Suzuki Coupling.
  • OSTI.GOV. (1995). Palladium catalyzed synthesis of allenes and disubstituted benzene from conjugated enynes (Conference).
  • ACS Petroleum Research Fund. (n.d.). Boron-Based Directing Groups for Directed Lithiation Reactions.
  • Walborsky, H. M. (n.d.). Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction.
  • The Royal Society of Chemistry. (n.d.). Turbo Grignard Reagents: i-PrMgCl·LiCl and s-BuMgCl·LiCl.
  • LookChem. (n.d.). 2,6-DIBROMOANISOLE.
  • Molbase. (n.d.). 2,6-DIBROMOANISOLE.
  • Chemistry LibreTexts. (2023). Stille Coupling.
  • MDPI. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents.
  • PubMed Central (PMC). (n.d.). Highly selective cross-coupling reactions of 1,1-dibromoethylenes with alkynylaluminums for the synthesis of aryl substituted conjugated enediynes and unsymmetrical 1,3-diynes.
  • ResearchGate. (n.d.). Regioselective Suzuki Coupling of Dihaloheteroaromatic Compounds as a Rapid Strategy To Synthesize Potent Rigid Combretastatin Analogues.
  • ResearchGate. (n.d.). Suzuki Cross-Coupling of meso-Dibromoporphyrins for the Synthesis of Functionalized A2B2 Porphyrins.
  • MDPI. (n.d.). Suzuki–Miyaura Cross-Coupling Reaction and Potential Applications.
  • ACS Publications. (n.d.). A Novel Palladium-Mediated Coupling Approach to 2,3-Disubstituted Benzo[b]thiophenes and Its Application to the Synthesis of Tubulin Binding Agents.
  • PubChem. (n.d.). 2-Bromoanisole.
  • Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 43(36), 4704-4734.
  • YouTube. (2023). Multi-step Synthesis of Substituted Benzenes.
  • MDPI. (n.d.). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.
  • MDPI. (2024). Pallado-Catalyzed Cascade Synthesis of 2-Alkoxyquinolines from 1,3-Butadiynamides.
  • ResearchGate. (n.d.). Regiocontrolled Suzuki-Miyaura Couplings of 3,5-Dibromo-2-pyrone.

Sources

Suzuki coupling reactions involving 1,3-Dibromo-2-methoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Suzuki Coupling Reactions Involving 1,3-Dibromo-2-methoxybenzene

Authored by a Senior Application Scientist

This document provides a detailed guide for researchers, scientists, and drug development professionals on the strategic use of this compound in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. We move beyond simple procedural lists to explore the underlying principles, mechanistic nuances, and practical considerations necessary for achieving high-yield, regioselective synthesis of complex biaryl and terphenyl structures.

Introduction: The Strategic Value of this compound

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, celebrated for its reliability in forming carbon-carbon bonds under mild conditions.[1][2] This palladium-catalyzed process, which couples organoboron compounds with organic halides, is indispensable for creating biaryl motifs prevalent in pharmaceuticals, agrochemicals, and advanced materials.[3][4]

This compound is a particularly valuable substrate. Its two bromine atoms, rendered electronically and sterically distinct by the adjacent methoxy group, offer a platform for sequential, regioselective couplings. This allows for the controlled, stepwise synthesis of unsymmetrical biaryls and terphenyls, which are challenging to access through other methods.[5] Understanding how to manipulate the reactivity of the two C-Br bonds is the key to unlocking the full synthetic potential of this versatile building block.

Reaction Principles and Mechanistic Insights

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[1][6][7]

The three fundamental steps are:

  • Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide, forming a Pd(II) complex. This is often the rate-determining step of the cycle.[1]

  • Transmetalation : In this step, the organic moiety from the boronic acid (or ester) is transferred to the palladium center. This process requires activation of the organoboron species by a base.[1][8] The base coordinates to the boron atom, enhancing the nucleophilicity of the organic group and facilitating its transfer to the palladium complex.[8]

  • Reductive Elimination : The two organic groups on the Pd(II) complex couple to form the new C-C bond of the desired biaryl product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[6][9]

Suzuki_Mechanism pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Ar-Pd(II)(X)L₂ pd0->oxidative_addition Oxidative Addition transmetalation Ar-Pd(II)(Ar')L₂ oxidative_addition->transmetalation Transmetalation transmetalation->pd0 Reductive Elimination reductive_elimination Ar-Ar' (Product) transmetalation->reductive_elimination start Ar-X (Aryl Halide) start->oxidative_addition boronic_acid Ar'-B(OR)₂ + Base [Ar'-B(OR)₂(Base)]⁻ boronic_acid->transmetalation

Caption: General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The Challenge of Regioselectivity with this compound

The primary challenge and opportunity in using this compound is controlling which bromine atom reacts first. The C-Br bond at the C1 position is ortho to the methoxy group, while the C-Br bond at C3 is meta. This distinction leads to different reactivities governed by several factors:

  • Steric Hindrance : The methoxy group at the C2 position provides significant steric bulk around the C1-Br bond. This generally disfavors the oxidative addition of the palladium catalyst at this site, making the C3-Br bond more accessible and often more reactive.

  • Electronic Effects : The methoxy group is an electron-donating group. This increases the electron density at the ortho (C1) and para positions of the ring. Higher electron density at the carbon atom of a C-Br bond can slow down the rate of oxidative addition. This electronic effect further favors the initial reaction at the C3 position.

  • Chelation Effects : In some cases, an ortho-methoxy group can coordinate to the palladium center during the catalytic cycle.[10][11] This chelation can potentially alter the geometry of the transition state and influence selectivity, though it is often a secondary effect compared to sterics and electronics in this substrate.[10][12]

For most standard catalyst systems, the monosubstitution reaction occurs preferentially at the C3 position , distal to the methoxy group, due to the combination of steric hindrance and electronic deactivation at the C1 position.

Optimizing Key Experimental Parameters

The success and selectivity of the coupling reaction hinge on the careful selection of the catalyst system, base, and solvent.

ParameterComponent ExamplesRole & Rationale
Palladium Precatalyst Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄Source of the active Pd(0) catalyst. Pd(PPh₃)₄ can often be used directly, while others like Pd(OAc)₂ require in-situ reduction, often facilitated by phosphine ligands.[7] The choice depends on air stability, cost, and the specific ligand used.
Ligand Phosphines : PPh₃, P(o-tol)₃, PCy₃, P(t-Bu)₃Buchwald Ligands : SPhos, XPhosNHCs : IPr, IMesThe ligand is critical for stabilizing the Pd(0) species, facilitating oxidative addition, and influencing the rate and selectivity of the reaction.[13][14] Bulky, electron-rich phosphine ligands are often required for coupling less reactive aryl bromides and can enhance the rate of reductive elimination.[8][15]
Base K₂CO₃, K₃PO₄, Cs₂CO₃, CsF, NaO-t-BuActivates the boronic acid to facilitate transmetalation.[8] The strength of the base can significantly impact the reaction rate. Stronger bases like K₃PO₄ are often effective for challenging couplings, while milder bases like K₂CO₃ are sufficient for many standard reactions.[16]
Solvent System Dioxane/H₂O, Toluene/H₂O, THF/H₂O, DME/H₂OA biphasic solvent system is typically used. The organic solvent (e.g., dioxane, toluene) solubilizes the aryl halide and catalyst, while the aqueous phase dissolves the inorganic base and facilitates the activation of the boronic acid.[4][9]
Boron Reagent Arylboronic acids (Ar-B(OH)₂)Arylboronic esters (e.g., pinacol esters)Boronic acids are the most common coupling partners due to their commercial availability and general stability.[17] Boronate esters can be used for substrates sensitive to protodeboronation.[18]

Application Protocol 1: Regioselective Monosubstitution

This protocol details the selective coupling at the C3 position of this compound with phenylboronic acid. The conditions are chosen to favor the reaction at the less sterically hindered and more electronically favorable position.

Workflow setup 1. Reaction Setup reagents   - Add this compound,     phenylboronic acid, and K₂CO₃ to flask.   - Evacuate and backfill with Argon (3x). setup->reagents solvent_catalyst 2. Add Solvent & Catalyst reagents->solvent_catalyst addition   - Add Dioxane/Water solvent via syringe.   - Add Pd(PPh₃)₄ catalyst under positive     Argon pressure. solvent_catalyst->addition reaction 3. Heating & Monitoring addition->reaction heating   - Heat reaction to 90-100 °C.   - Monitor progress via TLC or GC-MS     for disappearance of starting material. reaction->heating workup 4. Workup heating->workup filtration   - Cool to RT, dilute with EtOAc.   - Filter through Celite to remove Pd salts.   - Transfer to separatory funnel, wash with     water and brine. workup->filtration purification 5. Purification filtration->purification column   - Dry organic layer (Na₂SO₄), concentrate.   - Purify by flash column chromatography     (e.g., Hexane/EtOAc gradient). purification->column

Caption: Experimental workflow for regioselective Suzuki monosubstitution.

Step-by-Step Methodology
  • Reagents and Materials:

    • This compound (1.0 eq.)

    • Phenylboronic acid (1.05 eq.)

    • Potassium Carbonate (K₂CO₃), anhydrous (2.5 eq.)

    • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq.)

    • 1,4-Dioxane, anhydrous

    • Deionized Water, deoxygenated

    • Ethyl acetate (EtOAc), Hexanes, Sodium Sulfate (Na₂SO₄), Celite

  • Reaction Setup:

    • To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (e.g., 1.00 g, 3.76 mmol), phenylboronic acid (481 mg, 3.95 mmol), and K₂CO₃ (1.30 g, 9.40 mmol).

    • Seal the flask with a septum. Evacuate the flask under vacuum and backfill with Argon or Nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.[4]

  • Solvent and Catalyst Addition:

    • Prepare a deoxygenated 4:1 mixture of 1,4-dioxane and water (e.g., 16 mL dioxane, 4 mL water). Add this solvent mixture to the reaction flask via syringe.

    • Under a positive flow of inert gas, quickly add the Pd(PPh₃)₄ catalyst (130 mg, 0.113 mmol) to the flask.[4] The mixture may change color upon catalyst addition.

  • Reaction Execution:

    • Immerse the flask in a preheated oil bath at 90-100 °C.

    • Stir the reaction vigorously for 12-24 hours.

    • Monitor the reaction's progress by periodically taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or GC-MS to observe the consumption of the starting dibromide.

  • Workup Procedure:

    • Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.

    • Dilute the reaction mixture with ethyl acetate (50 mL).

    • Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts. Wash the Celite pad thoroughly with additional ethyl acetate.[18][19]

    • Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with water (2 x 30 mL) and brine (30 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.[19]

  • Purification:

    • The resulting crude oil or solid is purified by flash column chromatography on silica gel. A gradient of ethyl acetate in hexanes (e.g., 0% to 10% EtOAc) is typically effective for separating the desired monosubstituted product from any remaining starting material and minor disubstituted byproducts.

    • The expected major product is 3-bromo-2-methoxy-1,1'-biphenyl .

Application Protocol 2: Sequential One-Pot Disubstitution

A key application of this substrate is the synthesis of unsymmetrical terphenyls. This can be achieved in a one-pot, two-step sequence, leveraging the differential reactivity of the two C-Br bonds.[5]

  • First Coupling (as per Protocol 1): Perform the initial Suzuki coupling with the first boronic acid (Ar¹-B(OH)₂) using 1.0 equivalent of this compound. Critically, do not quench the reaction. Monitor carefully until all the starting dibromide is consumed, yielding the intermediate 3-bromo-2-methoxy-1,1'-biphenyl in the reaction mixture.

  • Second Coupling:

    • To the same reaction flask containing the crude intermediate, add the second, different boronic acid (Ar²-B(OH)₂) (1.1 eq.), additional base (e.g., K₃PO₄, 2.5 eq.), and a second portion of a robust palladium catalyst system (e.g., Pd₂(dba)₃ with a ligand like SPhos, 0.03 eq.).

    • Continue heating at 100-110 °C until the second coupling is complete (as monitored by TLC or LC-MS).

    • Perform the same workup and purification procedure as described in Protocol 1. The target molecule will be a more polar, unsymmetrical terphenyl derivative.

This sequential approach is highly efficient as it avoids the isolation and purification of the monobrominated intermediate.[5]

Troubleshooting Common Issues

IssuePossible Cause(s)Suggested Solution(s)
Low or No Reactivity Inactive catalyst (oxygen exposure); Insufficiently anhydrous solvents; Weak base or insufficient amount.Ensure the reaction is set up under a strictly inert atmosphere. Use fresh, anhydrous solvents. Try a stronger base like K₃PO₄ or Cs₂CO₃. Use a more active catalyst system (e.g., a palladacycle or a Buchwald ligand/precatalyst).[7][8]
Poor Regioselectivity Reaction temperature too high or reaction time too long, leading to the second coupling.Monitor the reaction closely and stop it once the starting material is consumed. Lowering the reaction temperature may improve selectivity for the monosubstituted product.
Homocoupling of Boronic Acid Presence of oxygen in the reaction mixture; Catalyst system promotes self-coupling.Thoroughly deoxygenate all solvents and ensure a good inert atmosphere.[20] Sometimes, changing the palladium source or ligand can minimize this side reaction.
Protodeboronation Boronic acid is unstable under the reaction conditions (e.g., prolonged heating, strongly basic).Use a slight excess of the boronic acid (1.1-1.2 eq.). Consider using the corresponding pinacol boronate ester, which is often more stable.
Difficult Purification Product and starting material have similar polarity; Presence of phosphine oxide byproducts.Optimize the column chromatography gradient. If triphenylphosphine was used, byproducts like triphenylphosphine oxide can sometimes be removed by trituration or by using a different ligand.

References

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. URL: https://nrochemistry.com/suzuki-coupling/
  • Organic Chemistry Portal. Suzuki Coupling. URL: https://www.organic-chemistry.org/namedreactions/suzuki-coupling.shtm
  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(Smith)/27%3A_Organometallic_Compounds/27.09%3A_Suzuki-Miyaura_Coupling
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. URL: https://yonedalabs.com/suzuki-coupling-guide/
  • BYJU'S. Merits of the Suzuki Coupling Reaction. URL: https://byjus.com/chemistry/suzuki-coupling-reaction/
  • Eastwood, M. D., & Biscoe, M. R. (2015). Regioselective Suzuki Couplings of Non-Symmetric Dibromobenzenes: Alkenes as Regiochemical Control Elements. Organic Letters, 17(9), 2258–2261. URL: https://pubs.acs.org/doi/10.1021/acs.orglett.5b00881
  • ResearchGate. How can the work up of Suzuki Reaction of arylbromides be best carried out?. URL: https://www.researchgate.net/post/How_can_the_work_up_of_Suzuki_Reaction_of_arylbromides_be_best_carried_out
  • Al-Masum, M. A., et al. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Monatshefte für Chemie - Chemical Monthly, 153, 199–209. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8724285/
  • Reddit. Hydrophilic Suzuki-coupling product workup?. URL: https://www.reddit.com/r/OrganicChemistry/comments/17xlj9m/hydrophilic_suzukicoupling_product_workup/
  • Dicks, A. P. (2015). Don't Forget the Workup. Journal of Chemical Education, 92(2), 221–222. URL: https://pubs.acs.org/doi/10.1021/ed500732w
  • Smoleń, S., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2384–2393. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6171815/
  • Smoleń, S., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2384–2393. URL: https://www.beilstein-journals.org/bjoc/articles/14/230
  • Ghorbani, F., et al. (2020). Computationally Assisted Mechanistic Investigation and Development of Pd-Catalyzed Asymmetric Suzuki-Miyaura and Negishi Cross-Coupling Reactions for Tetra-ortho-Substituted Biaryl Synthesis. ACS Catalysis, 10(15), 8416–8426. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7745778/
  • Lu, G.-P., et al. (2012). Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. The Journal of Organic Chemistry, 77(8), 3700–3703. URL: https://www.organic-chemistry.org/abstracts/lit3/062.shtm
  • Smoleń, S., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. ResearchGate. URL: https://www.researchgate.net/publication/327608112_Some_mechanistic_aspects_regarding_the_Suzuki-Miyaura_reaction_between_selected_ortho-substituted_phenylboronic_acids_and_345-tribromo-26-dimethylpyridine
  • Chemical Review and Letters. (2021). Recent trends in the synthesis of biaryls using arylsulfonyl hydrazides as aryl surrogate. Chemical Review and Letters, 4(2), 73-86. URL: https://chemrevlett.com/article_127117.html
  • Wang, Y., et al. (2022). Enantioselective construction of ortho-sulfur- or nitrogen-substituted axially chiral biaryls and asymmetric synthesis of isoplagiochin D. Nature Communications, 13, 4579. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9355486/
  • MilliporeSigma. Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit. URL: https://www.sigmaaldrich.com/US/en/technical-documents/protocol/chemistry-and-synthesis/catalysis-and-inorganic-chemistry/suzuki-miyaura-cross-coupling
  • NRO Chemistry. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. URL: https://www.youtube.
  • Semantic Scholar. Tris(2-methoxyphenyl)phosphine as a Highly Active Ligand for the Synthesis of Biaryls by Suzuki Coupling Reaction. URL: https://www.semanticscholar.org/paper/Tris(2-methoxyphenyl)phosphine-as-a-Highly-Active-Kang-Ko/87c46a6f112e457f61c6b653715d26391a673b57
  • ACS Figshare. (2016). Ligand Effects on the Stereochemical Outcome of Suzuki–Miyaura Couplings. The Journal of Organic Chemistry. URL: https://acs.figshare.com/collections/Ligand_Effects_on_the_Stereochemical_Outcome_of_Suzuki_Miyaura_Couplings/3254921
  • Wang, Y., et al. (2018). Atomically Dispersed Palladium Promoted Suzuki–Miyaura Cross Coupling. ChemSusChem, 11(20), 3588-3593. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6261710/
  • RSC Publishing. (2018). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic. RSC Advances, 8, 29014-29018. URL: https://pubs.rsc.org/en/content/articlelanding/2018/ra/c8ra05786h
  • ResearchGate. Suzuki coupling between phenylboronic acid and aryl halides. The reaction conditions. URL: https://www.researchgate.net/figure/Suzuki-coupling-between-phenylboronic-acid-and-aryl-halides-The-reaction-conditions_fig4_338902517
  • BenchChem. Application Notes and Protocols for Suzuki Coupling using 1-Bromo-4-tert-butylbenzene. URL: https://www.benchchem.com/application-notes/suzuki-coupling-1-bromo-4-tert-butylbenzene
  • ResearchGate. Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. A synthetic and mechanistic study. URL: https://www.researchgate.net/publication/229064734_Regioselectivity_in_alkenylaryl-heteroaryl_Suzuki_cross-coupling_reactions_of_24-dibromopyridine_A_synthetic_and_mechanistic_study
  • Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. URL: https://www.rose-hulman.edu/class/chem/ch431/Exp%202%20-%20Suzuki.pdf
  • Suzuki, A. (2004). Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B, 80(8), 359-371. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4341178/
  • Hartwig, J. F. (2016). Palladium-Catalyzed Cross Coupling of Secondary and Tertiary Alkyl Bromides with a Nitrogen Nucleophile. ACS Central Science, 2(9), 618-624. URL: https://pubs.acs.org/doi/10.1021/acscentsci.6b00213

Sources

Application Notes and Protocols: Formation of Grignard Reagents from 1,3-Dibromo-2-methoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the successful formation of Grignard reagents from 1,3-dibromo-2-methoxybenzene. This particular substrate presents unique challenges due to the presence of two halogen atoms and an electron-donating methoxy group. This guide moves beyond a simple recitation of steps to explain the underlying chemical principles, offering field-proven insights to ensure reliable and high-yield synthesis. We will delve into the critical parameters of magnesium activation, solvent effects, reaction initiation, and strategies to mitigate common side reactions. Detailed, step-by-step protocols for both small-scale and larger-scale preparations are provided, along with methods for quantifying the resulting Grignard reagent.

Introduction: The Enduring Utility of Grignard Reagents

First reported by Victor Grignard in 1900, organomagnesium halides, or Grignard reagents, have become one of the most versatile and powerful tools in synthetic organic chemistry.[1][2] Their primary utility lies in the formation of new carbon-carbon bonds, a cornerstone of molecular construction.[3][4] The inherent polarity of the carbon-magnesium bond renders the carbon atom highly nucleophilic, allowing it to attack a wide range of electrophilic centers, most notably carbonyl compounds, to form alcohols.[5][6]

The synthesis of a Grignard reagent from an aryl halide like this compound is a critical transformation, providing a nucleophilic aromatic synthon for the construction of complex molecules, including active pharmaceutical ingredients. However, the presence of two bromine atoms and a methoxy group introduces specific challenges that must be addressed for a successful reaction.

Mechanistic Considerations and Key Challenges

The formation of a Grignard reagent involves the insertion of magnesium metal into a carbon-halogen bond.[5] While seemingly straightforward, the mechanism is complex and thought to involve radical intermediates.[7] For aryl halides, several factors influence the success of this reaction.

Key Challenges with this compound:

  • Dihalogenated Substrate: The presence of two bromine atoms raises the possibility of forming a di-Grignard reagent or undergoing intermolecular side reactions.[8]

  • Wurtz-Type Coupling: A common and often significant side reaction is the Wurtz-type coupling, where a newly formed Grignard reagent molecule reacts with a molecule of the starting aryl halide.[9][10][11][12] This homocoupling leads to the formation of a biphenyl derivative, reducing the yield of the desired Grignard reagent.

  • Influence of the Methoxy Group: The electron-donating methoxy group can influence the reactivity of the adjacent C-Br bonds. While generally activating the ring towards electrophilic substitution, its effect on Grignard formation is more nuanced. It can potentially stabilize radical intermediates but may also affect the rate of magnesium insertion.[13]

  • Reaction Initiation: Like many Grignard reactions, initiation can be sluggish. This is primarily due to a passivating layer of magnesium oxide (MgO) on the surface of the magnesium metal, which prevents the reaction from starting.[14][15]

The Critical Role of Solvent: Why Tetrahydrofuran (THF)?

The choice of solvent is paramount in Grignard reagent synthesis. Ethereal solvents are essential for two primary reasons:

  • Solvation and Stabilization: Ethers like diethyl ether and tetrahydrofuran (THF) are Lewis bases that coordinate to the magnesium center of the Grignard reagent.[15][16] This solvation stabilizes the organomagnesium species in solution. THF, being more polar than diethyl ether, is often a superior solvent for preparing Grignard reagents from less reactive aryl halides.

  • Aprotic Nature: Grignard reagents are potent bases and will react readily with any protic solvent, such as water or alcohols, leading to their destruction.[17][18] Ethers are aprotic and do not interfere with the reagent's formation or stability.

For the preparation of a Grignard reagent from this compound, anhydrous THF is the recommended solvent . Its higher boiling point (66 °C) compared to diethyl ether (34.6 °C) allows for a wider temperature range for reaction control and can aid in the initiation of more stubborn reactions.[19] Furthermore, THF is generally better at solvating and stabilizing aryl Grignard reagents.[20][21]

Experimental Protocols

Materials and Reagent Preparation
Reagent/MaterialGradeSupplierNotes
This compound≥98%Commercially AvailableStore under inert atmosphere, away from moisture.
Magnesium TurningsHigh PurityCommercially AvailableEnsure turnings are fresh and not heavily oxidized.
Tetrahydrofuran (THF)Anhydrous, ≥99.9%, inhibitor-freeCommercially AvailableMust be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone) or obtained from a solvent purification system.
IodineCrystal, Reagent GradeCommercially AvailableUsed as an activating agent.
1,2-DibromoethaneReagent GradeCommercially AvailableOptional activating agent.
Hydrochloric Acid (HCl)1 M aqueous solutionCommercially AvailableFor quenching and workup.
Diethyl EtherAnhydrousCommercially AvailableFor extraction.
Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)AnhydrousCommercially AvailableFor drying the organic phase.

Critical Prerequisite: Anhydrous Conditions The success of any Grignard reaction hinges on the complete exclusion of water.[17][18] All glassware must be rigorously dried, either in an oven overnight at >120 °C or by flame-drying under a vacuum or inert gas stream immediately before use.[22][23] The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).

Diagram of Experimental Workflow

Grignard_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Workup & Analysis Dry_Glassware Dry Glassware (Oven/Flame-dry) Assemble Assemble Apparatus under Inert Gas Dry_Glassware->Assemble Cool under inert gas Add_Mg Add Mg Turnings & Activator (I₂) Assemble->Add_Mg Prep_Reagents Prepare Anhydrous THF & Substrate Add_THF Add Anhydrous THF Prep_Reagents->Add_THF Add_Mg->Add_THF Initiate Initiate Reaction (Gentle Heating) Add_THF->Initiate Add_Substrate Slowly Add This compound in THF Initiate->Add_Substrate Observe initiation (color change, exotherm) Reflux Maintain Reflux (Exothermic Control) Add_Substrate->Reflux Control addition rate Quench Quench Reaction (e.g., with I₂ or Aldehyde) Reflux->Quench After Mg is consumed Workup Aqueous Workup (e.g., NH₄Cl or HCl) Quench->Workup Extract Extract with Ether Workup->Extract Dry Dry Organic Layer Extract->Dry Titrate Titrate to Determine Concentration Dry->Titrate

Sources

Application Notes and Protocols for the Utilization of 1,3-Dibromo-2-methoxybenzene in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Synthetic Potential of 1,3-Dibromo-2-methoxybenzene

In the landscape of medicinal chemistry, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures with desired pharmacological activities.[1] this compound, also known as 2,6-dibromoanisole, emerges as a highly versatile and valuable scaffold for pharmaceutical synthesis.[2][3][4] Its unique trifunctional nature, featuring two bromine atoms ortho to a methoxy group on a benzene ring, offers a powerful platform for selective and sequential functionalization.[5] The differential reactivity of the bromine atoms, influenced by the electronic and steric effects of the adjacent methoxy group, allows for controlled elaboration of the aromatic core. This document provides an in-depth guide for researchers, scientists, and drug development professionals on the practical applications and experimental protocols involving this compound in the synthesis of pharmaceutical intermediates and scaffolds.

Core Attributes of this compound

The synthetic utility of this compound is rooted in its distinct chemical properties. The two bromine atoms serve as excellent leaving groups for a variety of transformations, most notably in the formation of organometallic reagents and in palladium-catalyzed cross-coupling reactions. The methoxy group not only influences the regioselectivity of these reactions but also offers a handle for further modification, such as demethylation to a phenol, which can be a key pharmacophoric feature or a site for further derivatization.

PropertyValue
CAS Number 38603-09-7
Molecular Formula C₇H₆Br₂O
Molecular Weight 265.93 g/mol
Appearance Colorless to light yellow liquid or solid
Boiling Point 254 °C
Melting Point 13 °C

Strategic Applications in Pharmaceutical Synthesis

The trifunctional nature of this compound allows for its strategic incorporation into complex drug molecules. Its utility is particularly pronounced in the following areas:

  • Formation of Sterically Hindered Biaryl Linkages: The 2,6-disubstitution pattern is crucial for creating sterically demanding environments around a central core, a common feature in many kinase inhibitors and other targeted therapies.[6][7]

  • Synthesis of Heterocyclic Scaffolds: This building block can serve as a precursor to important heterocyclic systems like dibenzofurans and carbazoles, which are prevalent in numerous biologically active compounds.

  • Controlled Sequential Functionalization: The potential for selective mono- and di-substitution allows for the stepwise construction of complex molecules, a key advantage in multi-step drug synthesis.

Experimental Protocols and Methodologies

Grignard Reagent Formation for Carbon-Carbon Bond Formation

The formation of a Grignard reagent from this compound provides a powerful nucleophile for the construction of new carbon-carbon bonds.[2] Due to the presence of two bromine atoms, careful control of stoichiometry is required for selective mono-Grignard formation.

Protocol 1: Selective Mono-Grignard Reagent Formation and Reaction with an Aldehyde

This protocol details the selective formation of the mono-Grignard reagent and its subsequent reaction with a model electrophile, benzaldehyde, to form a diaryl methanol intermediate.

Materials:

  • This compound

  • Magnesium turnings

  • Anhydrous tetrahydrofuran (THF)

  • Iodine (a small crystal for activation)

  • Benzaldehyde

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a dropping funnel, and a nitrogen inlet. Maintain a positive pressure of nitrogen throughout the reaction.

  • Magnesium Activation: To the flask, add magnesium turnings (1.1 equivalents). Briefly heat the flask under vacuum and then cool to room temperature under nitrogen. Add a small crystal of iodine.

  • Initiation: Add a small portion of a solution of this compound (1.0 equivalent) in anhydrous THF via the dropping funnel to the magnesium turnings. The disappearance of the iodine color and gentle refluxing indicates the initiation of the Grignard reaction.

  • Grignard Formation: Once the reaction has initiated, add the remaining solution of this compound dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

  • Reaction with Electrophile: Cool the Grignard reagent solution to 0 °C in an ice bath. Add a solution of benzaldehyde (1.0 equivalent) in anhydrous THF dropwise via the dropping funnel.

  • Quenching: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour. Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

  • Work-up and Purification: Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: Grignard reagents are highly reactive towards protic solvents like water, which would quench the reagent.[3] Therefore, all glassware must be flame-dried, and anhydrous solvents must be used.

  • Iodine Activation: A passivating layer of magnesium oxide on the surface of the magnesium turnings can prevent the reaction from starting.[3] Iodine reacts with the magnesium to expose a fresh, reactive surface.

  • Controlled Addition: Dropwise addition of the aryl bromide helps to control the exothermic reaction and prevent the formation of undesired byproducts.

  • Ammonium Chloride Quench: A saturated solution of ammonium chloride is a mild acid that effectively quenches the reaction and protonates the resulting alkoxide without causing side reactions.

Grignard_Formation A This compound Grignard Mono-Grignard Reagent A->Grignard + Mg(0) / THF Mg Mg(0) THF Anhydrous THF Intermediate Magnesium Alkoxide Intermediate Grignard->Intermediate + Benzaldehyde Aldehyde Benzaldehyde Product Diaryl Methanol Intermediate->Product Aqueous Workup Workup Aqueous Workup (NH4Cl)

Caption: Workflow for Mono-Grignard Formation and Reaction.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds, respectively.[8][9] this compound is an excellent substrate for these reactions, with the potential for selective mono- or di-functionalization.[4]

Protocol 2: Suzuki-Miyaura Cross-Coupling for Biaryl Synthesis

This protocol describes a typical Suzuki-Miyaura reaction for the mono-arylation of this compound with phenylboronic acid.

Materials:

  • This compound

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Water

  • Ethyl acetate

Procedure:

  • Reaction Setup: To a Schlenk flask, add this compound (1.0 equivalent), phenylboronic acid (1.2 equivalents), potassium carbonate (2.0 equivalents), palladium(II) acetate (0.02 equivalents), and triphenylphosphine (0.08 equivalents).

  • Solvent Addition and Degassing: Add a mixture of toluene and water (e.g., 4:1 v/v). Degas the mixture by bubbling nitrogen or argon through the solution for 15-20 minutes.

  • Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Palladium Catalyst and Ligand: The palladium catalyst is essential for the catalytic cycle.[10] The phosphine ligand stabilizes the palladium center and facilitates the oxidative addition and reductive elimination steps.

  • Base: The base is required to activate the boronic acid for transmetalation to the palladium center.[10]

  • Solvent System: A two-phase solvent system, such as toluene/water, is often used to dissolve both the organic and inorganic reagents.

  • Degassing: Oxygen can deactivate the palladium catalyst, so it is crucial to remove dissolved oxygen from the reaction mixture.[10]

Suzuki_Coupling A This compound Product Mono-arylated Product A->Product BoronicAcid Phenylboronic Acid BoronicAcid->Product Catalyst Pd(OAc)2 / PPh3 Base K2CO3 Solvent Toluene/Water

Caption: Key Components of a Suzuki-Miyaura Cross-Coupling Reaction.

Protocol 3: Buchwald-Hartwig Amination for C-N Bond Formation

This protocol outlines a general procedure for the mono-amination of this compound with a secondary amine, morpholine.

Materials:

  • This compound

  • Morpholine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOt-Bu)

  • Anhydrous toluene

Procedure:

  • Reaction Setup: In a glovebox, add this compound (1.0 equivalent), sodium tert-butoxide (1.4 equivalents), Pd₂(dba)₃ (0.01 equivalents), and XPhos (0.02 equivalents) to a dry Schlenk tube equipped with a magnetic stir bar.

  • Reagent Addition: Add anhydrous toluene to the Schlenk tube, followed by morpholine (1.2 equivalents).

  • Reaction: Seal the Schlenk tube and heat the reaction mixture to 80-110 °C. Stir the reaction for 12-24 hours, monitoring its progress by TLC or LC-MS.

  • Work-up: Cool the reaction mixture to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of Celite to remove inorganic salts.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Catalyst System: The combination of a palladium precursor and a bulky, electron-rich phosphine ligand like XPhos is highly effective for C-N bond formation with a wide range of amines.[11][12]

  • Strong Base: A strong, non-nucleophilic base like sodium tert-butoxide is required to deprotonate the amine, allowing it to coordinate to the palladium center.[11]

  • Inert Atmosphere: The palladium(0) catalyst is sensitive to oxidation, necessitating the use of a glovebox or Schlenk techniques to maintain an inert atmosphere.[12]

Synthesis of Heterocyclic Scaffolds: Access to Dibenzofurans

This compound can be a precursor for the synthesis of dibenzofuran derivatives. This typically involves a two-step process: an initial cross-coupling reaction to introduce a phenol, followed by an intramolecular cyclization.

Dibenzofuran_Synthesis A This compound Intermediate Brominated Diphenyl Ether A->Intermediate Ullmann or Buchwald-Hartwig O-arylation Phenol Phenol Dibenzofuran Substituted Dibenzofuran Intermediate->Dibenzofuran Intramolecular Cyclization (e.g., Pd-catalyzed)

Caption: General Strategy for Dibenzofuran Synthesis.

Conclusion: A Versatile Building Block for Modern Drug Discovery

This compound offers a unique combination of reactive sites that can be strategically manipulated to construct complex molecular architectures. Its ability to undergo selective mono- and di-functionalization through robust and well-established synthetic methodologies makes it a valuable asset in the pharmaceutical chemist's toolbox. The protocols and insights provided in this guide are intended to empower researchers to effectively harness the synthetic potential of this versatile building block in the pursuit of novel therapeutic agents.

References

  • CymitQuimica. This compound.
  • Organic Chemistry Portal. Synthesis of Dibenzofurans.
  • Grignard Reaction. (n.d.).
  • Wikipedia. Grignard reagent.
  • Walborsky, H. M. (1990). Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. Accounts of Chemical Research, 23(9), 286–293.
  • Making Grignard reagents. (2019, January 7). [Video]. YouTube.
  • 25. The Grignard Reaction. (n.d.).
  • Beaudry Research Group. (2021, August 23). Regioselective Synthesis of Substituted Carbazoles, Bicarbazoles, and Clausine C.
  • Synthesis of carbazoles and derivatives
  • Sigma-Aldrich. This compound | 38603-09-7.
  • LeapChem. 2,6-Dibromoanisole丨CAS 38603-09-7.
  • MDPI. (2021). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry.
  • Ben-Shabat, S., Hanus, L. O., Katzavian, G., & Gallily, R. (2006). New cannabidiol derivatives: synthesis, binding to cannabinoid receptor, and evaluation of their antiinflammatory activity. Journal of medicinal chemistry, 49(3), 1113–1117.
  • Wikipedia.
  • ResearchGate. (2020). Synthesis of Celecoxib and Structural Analogs- A Review.
  • ACS GCI Pharmaceutical Roundtable. (n.d.).
  • ResearchGate. (2011). Synthesis of celecoxib via 1,3-dipolar cycloaddition.
  • Benchchem.
  • Google Patents. CN101265201B - A kind of synthetic method of tramadol hydrochloride.
  • AN APPROACH TO SYNTHESIS OF TRAMADOL DRUG DERIVATIVES, CHARACTERIZATION PHARMACOKINETICS AND COMPARISON OF BIOLOGICAL ACTIVITIES. (2023).
  • Google Patents. US20070260090A1 - Highly Steroselective Synthesis of Sertraline.
  • SciELO México. Synthesis of Tramadol and Analogous.
  • An Overview on Medicinal Chemistry of Synthetic and Natural Deriv
  • ResearchGate. (2019).
  • Google Patents. EP1224159A1 - Improved synthesis of racemic sertraline.
  • ResearchGate. (2022).
  • Google Patents. WO2003099761A1 - Process for the manufacture of sertraline.
  • Chemistry LibreTexts. (2021). Sonogashira Coupling.
  • TCI (Shanghai) Development Co., Ltd. 2,6-Dibromoanisole 38603-09-7.
  • TCI Chemicals. Building Blocks for Medicinal Chemistry.
  • MDPI. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry.
  • MDPI. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents.
  • PMC. (2021).
  • PMC. (2020). Compounds from Natural Sources as Protein Kinase Inhibitors.
  • ResearchGate. (2009). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines.
  • Sonogashira cross-coupling of 3-bromo-1,2-diones. (2014).
  • ResearchGate. (2014). Lithiation of 2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole.
  • OUCI. Discovery and optimization of narrow spectrum inhibitors of Tousled like kinase 2 (TLK2)
  • PubMed. (2004). Preparation of kinase-biased compounds in the search for lead inhibitors of kinase targets.
  • Benchchem. Application Notes and Protocols for Sonogashira Coupling of 1,2-Dibromopyrene with Terminal Alkynes.
  • PubChem.

Sources

Application of 1,3-Dibromo-2-methoxybenzene in Materials Science: A Guide to the Synthesis of Conjugated Polymers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of 1,3-Dibromo-2-methoxybenzene as a Monomer for Advanced Materials

This compound, a readily available aromatic compound, presents itself as a valuable monomer for the synthesis of novel conjugated polymers. Its unique substitution pattern, featuring two reactive bromine atoms flanking a methoxy group, allows for the construction of sterically hindered yet electronically active polymer backbones. The methoxy group, an electron-donating substituent, can influence the electronic properties of the resulting polymer, potentially leading to materials with tailored optoelectronic characteristics.[1] This application note provides detailed protocols for the polymerization of this compound via two powerful cross-coupling methodologies: Suzuki-Miyaura coupling and Grignard Metathesis (GRIM) polymerization. These protocols are designed to serve as a comprehensive guide for researchers in materials science and drug development, enabling the exploration of new polymers for applications in organic electronics, such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

PART 1: Suzuki-Miyaura Polycondensation for the Synthesis of Poly(2-methoxy-1,3-phenylene)

The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of carbon-carbon bonds, particularly in the synthesis of conjugated polymers.[1][2] The reaction proceeds via a palladium-catalyzed cross-coupling of an organohalide with an organoboron compound in the presence of a base.[1] This section provides a detailed protocol for the homopolymerization of this compound with a bis(boronic acid) ester comonomer to yield poly(2-methoxy-1,3-phenylene).

Reaction Principle

The polymerization proceeds through a series of catalytic cycles involving oxidative addition, transmetalation, and reductive elimination at the palladium center, ultimately forming a new carbon-carbon bond between the monomer units.

Suzuki_Polymerization cluster_reactants Reactants MonomerA This compound Catalyst Pd(0) Catalyst MonomerA->Catalyst Oxidative Addition MonomerB 1,3-Benzenediboronic acid bis(pinacol) ester MonomerB->Catalyst Transmetalation Polymer Poly(2-methoxy-1,3-phenylene) Catalyst->Polymer Reductive Elimination Base Base (e.g., K2CO3) Base->Catalyst Activation

Caption: General workflow for Suzuki-Miyaura polycondensation.

Detailed Experimental Protocol: Suzuki-Miyaura Polymerization

This protocol is adapted from established procedures for the polymerization of dibromoaromatic compounds.[3]

Materials:

  • This compound (1.0 equiv)

  • 1,3-Benzenediboronic acid bis(pinacol) ester (1.0 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%)

  • Potassium carbonate (K₂CO₃) (4.0 equiv)

  • Toluene (anhydrous)

  • Degassed deionized water

  • Schlenk flask

  • Reflux condenser

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a dry Schlenk flask, combine this compound, 1,3-Benzenediboronic acid bis(pinacol) ester, Pd(PPh₃)₄, and K₂CO₃.

  • Solvent Addition: Add a 4:1 mixture of anhydrous toluene and degassed deionized water to the flask. The total solvent volume should be sufficient to achieve a monomer concentration of approximately 0.1 M.

  • Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to ensure the removal of all dissolved oxygen.

  • Reaction Execution: Heat the mixture to reflux (approximately 90-100 °C) under a positive pressure of inert gas and stir vigorously for 24-48 hours.

  • Monitoring: The progress of the polymerization can be monitored by taking small aliquots and analyzing them by Gel Permeation Chromatography (GPC) to observe the increase in molecular weight.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a beaker containing a large excess of methanol to precipitate the polymer.

    • Filter the crude polymer and wash it sequentially with water, methanol, and acetone to remove residual catalyst and unreacted monomers.

    • For further purification, the polymer can be redissolved in a suitable solvent (e.g., chloroform or tetrahydrofuran) and reprecipitated into methanol.

  • Drying: Dry the purified polymer in a vacuum oven at 40-50 °C overnight.

Expected Results and Characterization

The resulting poly(2-methoxy-1,3-phenylene) is typically a white or off-white solid. The molecular weight and polydispersity of the polymer are highly dependent on the purity of the monomers, the stoichiometry, and the reaction conditions.

Parameter Typical Value Characterization Technique
Number-Average Molecular Weight (Mₙ)5,000 - 20,000 g/mol Gel Permeation Chromatography (GPC)
Polydispersity Index (PDI)1.5 - 2.5Gel Permeation Chromatography (GPC)
Glass Transition Temperature (T₉)100 - 150 °CDifferential Scanning Calorimetry (DSC)
UV-Vis Absorption (in solution)λₘₐₓ ≈ 280-320 nmUV-Vis Spectroscopy
Photoluminescence (in solution)Emission max ≈ 350-450 nmFluorescence Spectroscopy

PART 2: Grignard Metathesis (GRIM) Polymerization

GRIM polymerization is a powerful chain-growth polycondensation method for the synthesis of conjugated polymers, particularly polythiophenes.[4][5] This technique can also be applied to the polymerization of other dibromoaromatic compounds.[6][7] The key advantage of GRIM polymerization is its ability to produce polymers with controlled molecular weights and narrow polydispersity indices.[6]

Reaction Principle

The polymerization is initiated by the formation of a Grignard reagent from the dibromo monomer, followed by the addition of a nickel catalyst which facilitates the chain-growth polymerization.

GRIM_Polymerization cluster_reactants Reactants Monomer This compound Active_Monomer Active Monomer (Organomagnesium species) Monomer->Active_Monomer Grignard Metathesis Grignard_Reagent Grignard Reagent (e.g., t-BuMgCl) Grignard_Reagent->Active_Monomer Polymer Poly(2-methoxy-1,3-phenylene) Active_Monomer->Polymer Chain-Growth Polymerization Catalyst Ni(II) Catalyst (e.g., Ni(dppp)Cl2) Catalyst->Polymer

Caption: General workflow for Grignard Metathesis (GRIM) polymerization.

Detailed Experimental Protocol: GRIM Polymerization

This protocol is a generalized procedure based on established GRIM polymerizations of dibromoarenes.[7][8] Note: This reaction is highly sensitive to moisture and oxygen, and all steps must be performed under a strictly inert atmosphere using Schlenk line techniques.

Materials:

  • This compound (1.0 equiv)

  • tert-Butylmagnesium chloride (t-BuMgCl) in THF (1.0 M solution, 1.0 equiv)

  • [1,3-Bis(diphenylphosphino)propane]dichloronickel(II) [Ni(dppp)Cl₂]

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • Hydrochloric acid (5 M)

  • Schlenk flasks and syringes

Procedure:

  • Monomer Preparation: Dry this compound over calcium hydride and distill under reduced pressure prior to use.

  • Grignard Metathesis:

    • In a flame-dried Schlenk flask under argon, dissolve the purified this compound in anhydrous THF.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add the t-BuMgCl solution dropwise via syringe.

    • Stir the mixture at room temperature for 2 hours to ensure complete formation of the Grignard reagent.

  • Polymerization:

    • In a separate Schlenk flask, prepare a suspension of Ni(dppp)Cl₂ in anhydrous THF.

    • Add the Ni(dppp)Cl₂ suspension to the Grignard reagent solution at room temperature. The monomer to catalyst ratio can be varied to control the molecular weight of the polymer. A typical ratio is 50:1 to 100:1.

    • Stir the reaction mixture at room temperature for 12-24 hours. The mixture will typically become more viscous as the polymerization proceeds.

  • Quenching and Work-up:

    • Quench the reaction by slowly adding 5 M HCl.

    • Pour the mixture into a large volume of methanol to precipitate the polymer.

    • Filter the polymer and wash it with methanol.

    • To remove any remaining catalyst, perform a Soxhlet extraction of the polymer with methanol, acetone, and finally chloroform or THF to isolate the purified polymer.

  • Drying: Dry the purified polymer in a vacuum oven at 40-50 °C overnight.

Conclusion and Future Outlook

The protocols detailed in this application note provide a robust starting point for the synthesis and exploration of novel conjugated polymers based on this compound. The Suzuki-Miyaura and GRIM polymerization methods offer versatile routes to these materials, with the potential for fine-tuning their properties through the choice of comonomers and reaction conditions. The resulting poly(2-methoxy-1,3-phenylene) and its derivatives are promising candidates for a variety of applications in materials science, particularly in the field of organic electronics. Further research into the structure-property relationships of these polymers will undoubtedly unlock new possibilities for the design and fabrication of next-generation electronic devices.

References

  • Wikipedia. (2024). Suzuki reaction.
  • McCullough, R. D., & Lowe, R. D. (1992). Enhanced Electrical Conductivity in Regioregular Poly(3-alkylthiophenes).
  • ACS Macro Letters. (2020). Synthesis of Conjugated Polymers by Sustainable Suzuki Polycondensation in Water and under Aerobic Conditions.
  • Lee, J., & Kim, D. (2012). Grignard Metathesis Polymerization and Properties of 1,1-Disubstituted-2,5-dibromo-3,4-diphenylsiloles. Bulletin of the Korean Chemical Society, 33(1), 245-250.
  • Sheina, E. E., Liu, J., Iovu, M. C., Laird, D. W., & McCullough, R. D. (2004). Grignard Metathesis (GRIM) Method for the Synthesis of Regioregular Poly(3-alkylthiophenes) with Well-Defined Molecular Weights. Macromolecules, 37(10), 3526-3528.
  • MDPI. (2023). Tandem Suzuki Polymerization/Heck Cyclization Reaction to Form Ladder-Type 9,9′-Bifluorenylidene-Based Conjugated Polymer.
  • ResearchGate. (2021). Molecular Characterization of Polymer Networks.
  • ResearchGate. (2021). Suzuki Coupling Reaction as Post-Polymerization Modification: A Promising Protocol for Construction of Cyclic-Brush Polymers and More.
  • CORE. (2004). Experimental Evidence for the Quasi-“Living” Nature of the Grignard Metathesis Method for the Synthesis of Regioregular Poly(3-alkylthiophenes).
  • ResearchGate. (2011). Grignard metathesis (GRIM) polymerization for the synthesis of conjugated block copolymers containing regioregular poly(3-hexylthiophene).

Sources

Application Note: A Detailed Protocol for the Regioselective Nitration of 1,3-Dibromo-2-methoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of 1,3-Dibromo-2-methoxy-4-nitrobenzene via the electrophilic aromatic substitution of 1,3-Dibromo-2-methoxybenzene. Halogenated nitroaromatic compounds are crucial building blocks in the synthesis of a wide array of fine chemicals, including pharmaceuticals, dyes, and agrochemicals.[1] This protocol details the underlying chemical principles, safety imperatives, a step-by-step experimental procedure, and methods for purification and characterization. The causality behind experimental choices is explained to ensure both reproducibility and a thorough understanding of the reaction dynamics for researchers, scientists, and professionals in drug development.

Introduction and Mechanistic Rationale

The functionalization of aromatic rings via electrophilic aromatic substitution (EAS) is a cornerstone of modern organic synthesis.[2] The nitration of an aromatic compound involves the introduction of a nitro (-NO₂) group, a versatile functional group that can be further transformed, most notably into an amino group (-NH₂).[1] The substrate, this compound, presents a fascinating case for studying regioselectivity in EAS due to the competing directing effects of its substituents.

Generation of the Electrophile

The active electrophile in this reaction is the highly reactive nitronium ion (NO₂⁺). It is generated in situ by the reaction of concentrated nitric acid with a stronger acid, typically concentrated sulfuric acid, which protonates the nitric acid, facilitating the loss of a water molecule.[3][4][5]

Reaction: HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻

Regioselectivity: Directing Effects on the Aromatic Ring

The position of the incoming nitro group is dictated by the electronic properties of the substituents already present on the benzene ring.

  • Methoxy Group (-OCH₃): The methoxy group at C2 is a powerful activating group. Through its strong positive resonance effect (+R), it donates electron density to the aromatic ring, particularly at the ortho (C1, C3) and para (C5) positions.[1][6]

  • Bromo Groups (-Br): The bromine atoms at C1 and C3 are deactivating groups due to their strong negative inductive effect (-I). However, they are considered ortho, para-directors because of a competing, albeit weaker, positive resonance effect (+R) where their lone pairs can donate electron density to the ring.[6][7]

Predictive Analysis: The methoxy group is the most powerful activating director on the ring. The positions ortho to it are C1 and C3, which are already substituted with bromine. The position para to the methoxy group is C4. This position is also ortho to the bromine at C3. The combined directing effects strongly favor electrophilic attack at the C4 position, which is sterically accessible and electronically enriched. Therefore, the expected major product is 1,3-Dibromo-2-methoxy-4-nitrobenzene .

G sub This compound sub_effects Substituent Effects sub->sub_effects methoxy C2-Methoxy (-OCH₃) Strong Activator Ortho, Para-Director sub_effects->methoxy bromo C1, C3-Bromo (-Br) Deactivator Ortho, Para-Director sub_effects->bromo logic Regiochemical Outcome methoxy->logic bromo->logic direct_para Para-position (C4) is strongly activated by -OCH₃. logic->direct_para direct_ortho Ortho-positions (C1, C3) to -OCH₃ are blocked. logic->direct_ortho product Major Product: 1,3-Dibromo-2-methoxy-4-nitrobenzene direct_para->product

Caption: Logical flow for predicting the regioselective outcome.

Critical Safety Considerations

WARNING: Nitration reactions are highly energetic and involve corrosive and toxic materials. Strict adherence to safety protocols is mandatory.

  • Corrosive & Oxidizing Hazards: The nitrating mixture (concentrated HNO₃/H₂SO₄) is extremely corrosive and a powerful oxidizing agent. It can cause severe chemical burns upon contact and reacts violently with many organic materials.[8][9][10]

  • Exothermic Reaction: The reaction is highly exothermic. Uncontrolled addition of reagents or inadequate cooling can lead to a thermal runaway, resulting in a violent reaction or explosion.[11]

  • Toxic Fumes: The reaction may produce toxic nitrogen oxide (NOx) gases.[8]

  • Personal Protective Equipment (PPE): At a minimum, chemical splash goggles, a face shield, a lab coat, and acid-resistant gloves (e.g., butyl rubber or Viton) must be worn at all times.[8][9]

  • Engineering Controls: All steps of this procedure must be performed inside a certified chemical fume hood with the sash at the lowest practical height.[9] An emergency eyewash and safety shower must be immediately accessible.[12]

  • Spill Management: A spill kit containing a neutralizer for acids, such as sodium bicarbonate or calcium carbonate, must be readily available.[12]

Experimental Protocol

This protocol is designed for a laboratory scale synthesis. All glassware should be thoroughly dried before use.

Reagents and Equipment
Reagents & Solvents Equipment
This compound100 mL Round-bottom flask
Concentrated Sulfuric Acid (H₂SO₄, 98%)25 mL Dropping funnel
Concentrated Nitric Acid (HNO₃, 70%)Magnetic stirrer and stir bar
Dichloromethane (DCM)Ice-water bath
Saturated Sodium Bicarbonate (NaHCO₃) solutionBeaker (400 mL) for quenching
Anhydrous Magnesium Sulfate (MgSO₄)Büchner funnel and filter flask
Deionized WaterSeparatory funnel (250 mL)
Ethanol (for recrystallization)Rotary evaporator
Crushed IceThin Layer Chromatography (TLC) plates (silica)
Step-by-Step Procedure
  • Preparation of the Nitrating Mixture:

    • In a 100 mL round-bottom flask equipped with a magnetic stir bar, add 15 mL of concentrated sulfuric acid.

    • Cool the flask in an ice-water bath, ensuring the temperature is between 0-5 °C.

    • Slowly, add 15 mL of concentrated nitric acid dropwise to the sulfuric acid with continuous stirring. Caution: This mixing is exothermic. Maintain the temperature below 10 °C throughout the addition.

  • Substrate Addition:

    • In a separate beaker, dissolve 5.0 g of this compound in 10 mL of concentrated sulfuric acid.

    • Transfer this solution to a dropping funnel.

    • Add the substrate solution dropwise to the chilled nitrating mixture over a period of 30 minutes. It is critical to maintain the internal reaction temperature between 0-5 °C. Use a thermometer to monitor the temperature.

  • Reaction:

    • After the addition is complete, allow the mixture to stir in the ice bath for an additional 2 hours.

    • Monitor the reaction's progress by TLC (e.g., using a 9:1 Hexane:Ethyl Acetate eluent). Take a micro-sample, quench it in water, extract with a small amount of ethyl acetate, and spot on the TLC plate. The product should have a lower Rf than the starting material.

  • Work-up and Isolation:

    • Fill a 400 mL beaker with approximately 200 g of crushed ice.

    • Slowly and carefully , pour the reaction mixture onto the crushed ice with vigorous stirring. This will quench the reaction and precipitate the crude product.[2][13]

    • Allow the ice to melt completely, then collect the precipitated solid by vacuum filtration using a Büchner funnel.

    • Wash the crude product on the filter with copious amounts of cold deionized water until the washings are neutral to pH paper. This removes the majority of the residual acid.

    • Next, wash the solid with two 20 mL portions of cold, saturated sodium bicarbonate solution to neutralize any remaining traces of acid.

    • Finally, wash the solid again with cold deionized water to remove any remaining bicarbonate.

    • Press the solid as dry as possible on the filter funnel.

Data Summary
ParameterValue
Substrate Mass5.0 g
Conc. H₂SO₄15 mL (nitrating mix) + 10 mL (solvent)
Conc. HNO₃15 mL
Reaction Temperature0-5 °C
Reaction Time2 hours

Purification and Characterization

G crude Crude Solid Product purification Purification crude->purification recrystallization Recrystallization (from Ethanol/Water) purification->recrystallization pure_product Pure Crystalline Product recrystallization->pure_product characterization Characterization pure_product->characterization nmr NMR Spectroscopy (¹H and ¹³C) characterization->nmr ms Mass Spectrometry characterization->ms mp Melting Point characterization->mp final Verified Structure & Purity nmr->final ms->final mp->final

Caption: Workflow for the purification and characterization of the final product.
Purification

The primary method for purification is recrystallization.

  • Transfer the crude solid to an Erlenmeyer flask.

  • Add a minimal amount of hot 95% ethanol to dissolve the solid completely.

  • If the solid does not readily dissolve, the mixture can be heated gently.

  • Once dissolved, allow the solution to cool slowly to room temperature.

  • Further cool the flask in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold ethanol, and dry thoroughly.

If the product remains impure, column chromatography on silica gel using a hexane/ethyl acetate gradient is a suitable alternative.[1]

Characterization
  • ¹H NMR: The spectrum of 1,3-Dibromo-2-methoxy-4-nitrobenzene is expected to show a singlet for the methoxy protons (δ ≈ 3.9-4.1 ppm) and two singlets in the aromatic region (δ ≈ 7.5-8.5 ppm) corresponding to the protons at C5 and C6.

  • ¹³C NMR: The spectrum will display 7 distinct signals, confirming the structure of the product.

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak cluster characteristic of a molecule containing two bromine atoms (¹⁹Br and ⁸¹Br isotopes), providing definitive confirmation of the molecular weight (nominal mass: 325 g/mol ).

  • Melting Point: A sharp melting point range for the purified crystals indicates high purity.

References

  • Nitration reaction safety. (2024). YouTube.
  • Guggenheim, T. L. (Ed.). (2013). Chemistry, Process Design, and Safety for the Nitration Industry. National Academic Digital Library of Ethiopia.
  • NITRIC ACID SAFETY. University of California, Santa Barbara, Environmental Health & Safety.
  • Nitric Acid Safety Tips & Health Hazards. (2015). VelocityEHS.
  • Reduce your risk of a nitric acid incident. (2024). UW Environmental Health & Safety.
  • 1,3-Dibromo-2-methoxy-5-nitrobenzene. Benchchem.
  • Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. (2018). Master Organic Chemistry.
  • Decoding Directing Effects: An In-depth Technical Guide to Electrophilic Aromatic Substitution in 1,3-Dibromo-5-nitrobenzene. Benchchem.
  • Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods. (2024). Frontiers in Chemistry.
  • Application Notes and Protocols for the Characterization of 1,3-Dibromo-2-(4-bromophenoxy)benzene. Benchchem.
  • An In-depth Technical Guide to the Electrophilic Substitution Reactions of 1,3-Dibromo-5-nitrobenzene. Benchchem.
  • Nitration of Bromobenzene. (2021). YouTube.
  • Nitration of Benzene Mechanism - Electrophilic Aromatic Substitution Reactions. (2018). YouTube.
  • Aromatic Nitration Mechanism - EAS vid 4 by Leah4sci. (2014). YouTube.
  • Regioselectivity in Electrophilic Aromatic Substitutions. (2023). YouTube.

Sources

Application Notes and Protocols for the Synthesis of Substituted Biphenyls Using 1,3-Dibromo-2-methoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 1,3-Dibromo-2-methoxybenzene in Modern Synthesis

Substituted biphenyls are a cornerstone of modern molecular design, featuring prominently in the architecture of numerous pharmaceuticals, agrochemicals, and advanced materials.[1][2] Their unique structural and conformational properties underpin a wide range of biological activities and material characteristics. The synthesis of these vital scaffolds often relies on robust and versatile cross-coupling methodologies. Among the plethora of available building blocks, this compound has emerged as a particularly strategic starting material for the construction of complex, multi-substituted biphenyl and terphenyl systems.

This technical guide provides a comprehensive overview of the synthesis of substituted biphenyls utilizing this compound, with a focus on the widely-employed Suzuki-Miyaura cross-coupling reaction. We will delve into the mechanistic underpinnings that govern regioselectivity, provide detailed, field-proven protocols for both mono- and diarylation, and offer insights into the practical applications of the resulting 2-methoxy-substituted biphenyl derivatives.

Mechanistic Rationale and Strategic Considerations in Cross-Coupling

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organoboron compound with an organohalide, offering mild reaction conditions and a broad functional group tolerance.[1][3] The catalytic cycle, depicted below, involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-X Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (with Ar'-B(OR)2 + Base) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar' Product Ar-X->Ar-Pd(II)-X(L2) Oxidative Addition

Figure 1: Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction.

A critical consideration when employing this compound is the regioselectivity of the cross-coupling reaction. The two bromine atoms are in electronically and sterically distinct environments due to the adjacent methoxy group. The methoxy group, being an ortho-para directing group, can influence the electron density at the adjacent carbon atoms. Furthermore, the steric hindrance imposed by the methoxy group can play a significant role in determining which bromine atom undergoes oxidative addition to the palladium catalyst first.

Generally, the less sterically hindered position is favored for the initial coupling. In the case of this compound, both bromine atoms are ortho to the methoxy group, creating a sterically crowded environment. However, subtle differences in the electronic environment and the specific catalyst-ligand system employed can be exploited to achieve selective mono-arylation or proceed directly to di-arylation.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the selective mono-arylation and the exhaustive di-arylation of this compound via Suzuki-Miyaura cross-coupling.

Protocol 1: Selective Mono-Arylation to Synthesize 3-Bromo-2-methoxy-1,1'-biphenyl Derivatives

This protocol is designed to favor the mono-substitution product by carefully controlling the stoichiometry of the reactants.

Materials:

Reagent/MaterialMolecular Weight ( g/mol )AmountMoles (mmol)Equivalents
This compound265.94266 mg1.01.0
Phenylboronic Acid121.93146 mg1.21.2
Pd(PPh₃)₄1155.5658 mg0.050.05
Potassium Carbonate (K₂CO₃)138.21276 mg2.02.0
1,4-Dioxane-5 mL--
Water (degassed)-1 mL--

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 equiv), phenylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add Pd(PPh₃)₄ (5 mol%) to the flask.

  • Add degassed 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe.

  • Stir the reaction mixture vigorously and heat to 90 °C in a preheated oil bath.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion (typically 12-18 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired 3-bromo-2-methoxy-1,1'-biphenyl.

Mono_Arylation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: This compound Phenylboronic Acid K2CO3 B Inert Atmosphere: Evacuate & Backfill (Ar) A->B C Add Catalyst: Pd(PPh3)4 B->C D Add Solvents: 1,4-Dioxane/Water C->D E Heat to 90 °C with Vigorous Stirring D->E F Monitor Progress (TLC/GC-MS) E->F G Cool to RT F->G H Extraction: EtOAc, Water, Brine G->H I Dry & Concentrate H->I J Column Chromatography I->J

Sources

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions of 1,3-Dibromo-2-methoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of 1,3-Dibromo-2-methoxybenzene in Complex Molecule Synthesis

In the landscape of modern synthetic organic chemistry, the quest for efficient and modular routes to complex molecular architectures is paramount, particularly in the realm of pharmaceutical and materials science. This compound has emerged as a highly valuable and versatile building block in this pursuit. Its unique substitution pattern—two reactive bromine atoms flanking a directing methoxy group—offers a powerful platform for programmed, site-selective functionalization through palladium-catalyzed cross-coupling reactions. This strategic arrangement allows for the sequential introduction of diverse molecular fragments, paving the way for the rapid construction of intricate structures such as substituted biaryls, conjugated enynes, and complex heterocyclic systems.

The methoxy group at the C2 position exerts a significant electronic and steric influence on the two bromine atoms at C1 and C3. This inherent asymmetry is the cornerstone of its utility, enabling chemists to achieve high levels of regioselectivity in cross-coupling reactions. By carefully tuning reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent, one can selectively activate one C-Br bond over the other. This controlled reactivity opens the door to a myriad of synthetic possibilities, from the synthesis of unsymmetrical biaryls, which are prevalent motifs in many biologically active compounds, to the construction of advanced materials with tailored electronic and photophysical properties.

This comprehensive guide provides detailed application notes and step-by-step protocols for the three major classes of palladium-catalyzed cross-coupling reactions with this compound: Suzuki-Miyaura coupling for C-C bond formation, Sonogashira coupling for the introduction of alkynyl moieties, and Buchwald-Hartwig amination for C-N bond formation. Furthermore, we will explore the application of these methodologies in the synthesis of medicinally relevant carbazole and dibenzofuran scaffolds.

Mechanistic Insights: The Engine of Palladium-Catalyzed Cross-Coupling

The remarkable efficiency and broad applicability of palladium-catalyzed cross-coupling reactions stem from a well-understood catalytic cycle. While the specifics can vary depending on the reaction type (Suzuki, Sonogashira, Buchwald-Hartwig), the fundamental steps remain consistent: oxidative addition, transmetalation (for Suzuki and Sonogashira) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination.[1][2]

Palladium Catalytic Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition (Rate-Determining) Pd0->OxAdd PdII Ar-Pd(II)-X(Ln) OxAdd->PdII Transmetalation Transmetalation (Suzuki/Sonogashira) or Amine Coordination (Buchwald-Hartwig) PdII->Transmetalation PdII_R Ar-Pd(II)-R(Ln) Transmetalation->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Regeneration Product Ar-R RedElim->Product Substrate Ar-X Substrate->OxAdd CouplingPartner R-M (Suzuki/Sonogashira) or R2NH (Buchwald-Hartwig) CouplingPartner->Transmetalation

Figure 1: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

A critical aspect when working with this compound is understanding the factors that govern regioselectivity. The electronic and steric environment of the two bromine atoms is not identical. The methoxy group, being an ortho-para director, can influence the electron density of the aromatic ring. Furthermore, steric hindrance from the methoxy group can play a crucial role in directing the incoming palladium catalyst to the less hindered bromine atom. Generally, the C-Br bond at the C1 position is sterically more accessible than the C-Br bond at the C3 position, which is flanked by the methoxy group. This steric factor is often the dominant determinant of regioselectivity in the initial coupling step.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between aryl halides and organoboron compounds. For this compound, this reaction provides a powerful tool for the synthesis of unsymmetrical biaryls, which are key structural motifs in many pharmaceuticals.[3]

Protocol 1: Selective Mono-Arylation of this compound

This protocol details the selective mono-arylation at the less sterically hindered C1 position.

Materials:

  • This compound

  • Arylboronic acid (e.g., Phenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Potassium phosphate (K₃PO₄)

  • Anhydrous 1,4-dioxane

  • Anhydrous, degassed water

Procedure:

  • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and K₃PO₄ (2.0 equiv.).

  • Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • In a separate vial, prepare the catalyst solution by dissolving Pd(OAc)₂ (2 mol%) and XPhos (4 mol%) in anhydrous 1,4-dioxane.

  • Add the catalyst solution to the Schlenk flask via syringe, followed by the addition of degassed water (10% v/v of the total solvent volume).

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the mono-arylated product.

Coupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
Phenylboronic acidPd(OAc)₂ / XPhosK₃PO₄Dioxane/H₂O10018~85
4-Methylphenylboronic acidPd(dppf)Cl₂Cs₂CO₃Toluene/H₂O9024~80
3-Methoxyphenylboronic acidPd₂(dba)₃ / SPhosK₂CO₃DME/H₂O9516~88

Table 1: Representative conditions and yields for the selective mono-Suzuki coupling of this compound.

Sonogashira Coupling: Introducing Alkynyl Scaffolds

The Sonogashira coupling reaction provides a direct and efficient method for the formation of a C-C bond between an aryl halide and a terminal alkyne.[4] This reaction is invaluable for the synthesis of conjugated enynes and arylalkynes, which are important components of functional materials and biologically active molecules.[5]

Protocol 2: Selective Mono-alkynylation of this compound

This protocol outlines the selective coupling of a terminal alkyne at the C1 position of this compound.

Materials:

  • This compound

  • Terminal alkyne (e.g., Phenylacetylene)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Anhydrous toluene

Procedure:

  • To a Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), Pd(PPh₃)₂Cl₂ (3 mol%), and CuI (5 mol%).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous toluene and triethylamine (3.0 equiv.) via syringe.

  • Add the terminal alkyne (1.2 equiv.) dropwise to the stirred solution.

  • Heat the reaction mixture to 80 °C.

  • Monitor the reaction by TLC. The reaction is typically complete within 6-12 hours.

  • After completion, cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the catalyst.

  • Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography to yield the mono-alkynylated product.

Coupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
PhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NToluene808~90
TrimethylsilylacetylenePd(OAc)₂ / PPh₃ / CuIi-Pr₂NEtTHF7010~85
1-HexynePdCl₂(dppf) / CuIDBUDMF906~82

Table 2: Representative conditions and yields for the selective mono-Sonogashira coupling of this compound.

Buchwald-Hartwig Amination: Constructing C-N Linkages

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, providing a general and high-yielding method for the formation of C-N bonds.[6][7] This reaction is of paramount importance in drug discovery, as the arylamine motif is a common feature in a vast number of pharmaceutical agents.[8]

Protocol 3: Selective Mono-amination of this compound

This protocol describes the selective formation of a C-N bond at the C1 position.

Materials:

  • This compound

  • Amine (e.g., Morpholine)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

Procedure:

  • In a glovebox, charge a Schlenk tube with Pd₂(dba)₃ (1.5 mol%), SPhos (3.6 mol%), and NaOtBu (1.4 equiv.).

  • Add this compound (1.0 equiv.) and a magnetic stir bar.

  • Seal the tube with a septum, remove from the glovebox, and add anhydrous toluene via syringe.

  • Add the amine (1.2 equiv.) via syringe.

  • Place the reaction mixture in a preheated oil bath at 100 °C and stir vigorously.

  • Monitor the reaction by GC-MS or LC-MS. The reaction is typically complete in 12-24 hours.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate, combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter, concentrate, and purify by flash column chromatography to afford the mono-aminated product.

AmineCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
MorpholinePd₂(dba)₃ / SPhosNaOtBuToluene10016~92
AnilinePd(OAc)₂ / XPhosCs₂CO₃Dioxane11020~85
n-ButylaminePd(OAc)₂ / RuPhosK₃PO₄t-BuOH9024~80

Table 3: Representative conditions and yields for the selective mono-Buchwald-Hartwig amination of this compound.

Application in Heterocyclic Synthesis: Building Carbazoles and Dibenzofurans

The sequential cross-coupling capabilities of this compound make it an excellent starting material for the synthesis of complex heterocyclic systems, such as carbazoles and dibenzofurans. These scaffolds are present in numerous natural products and pharmaceuticals, exhibiting a wide range of biological activities.[9][10]

Synthesis of Functionalized Carbazoles

A common strategy for carbazole synthesis involves a sequential Suzuki coupling followed by an intramolecular Buchwald-Hartwig amination.

Carbazole Synthesis Workflow Start This compound Step1 Suzuki Coupling (Arylboronic acid) Start->Step1 Intermediate1 Mono-arylated Intermediate Step1->Intermediate1 Step2 Buchwald-Hartwig Amination (e.g., Aniline) Intermediate1->Step2 Intermediate2 Diarylamine Intermediate Step2->Intermediate2 Step3 Intramolecular C-H Amination Intermediate2->Step3 Product Functionalized Carbazole Step3->Product

Figure 2: Workflow for the synthesis of functionalized carbazoles.

This sequence allows for the introduction of two different aryl groups, leading to a diverse range of substituted carbazoles. The initial Suzuki coupling typically occurs at the C1 position, followed by a second cross-coupling (either another Suzuki or a Buchwald-Hartwig amination) at the C3 position. The resulting diarylamine can then undergo an intramolecular C-H amination to form the carbazole ring system.[9]

Synthesis of Dibenzofurans

Similarly, dibenzofurans can be synthesized via a sequential Suzuki coupling with a phenol derivative, followed by an intramolecular O-arylation (an etherification reaction, often palladium-catalyzed).

Conclusion

This compound stands as a testament to the power of strategic molecular design in organic synthesis. Its capacity for regioselective, sequential palladium-catalyzed cross-coupling reactions provides a robust and flexible platform for the construction of a wide array of complex organic molecules. The protocols and insights provided in this guide are intended to empower researchers, scientists, and drug development professionals to harness the full synthetic potential of this versatile building block, accelerating the discovery and development of new medicines and materials.

References

  • Jiang, L., et al. (2009). A Palladium-Catalyzed Method for the Synthesis of Carbazoles via Tandem C-H Functionalization and C-N Bond Formation. Angewandte Chemie International Edition, 48(42), 7859-7863. [Link]
  • Kirlikovali, K. O., et al. (2018). Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. ChemRxiv.[Link]
  • Chemistry LibreTexts. (2023).
  • Wang, K. K. (2007). Development of Synthetic Pathways for Macrocyclic Acetylenes. The Research Repository @ WVU.[Link]
  • Organic Chemistry Portal. (n.d.). Synthesis of Dibenzofurans. Organic Chemistry Portal.[Link]
  • Organic Syntheses. (2015).
  • Al-Zoubi, R. M. (2012). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. KAUST Repository.[Link]
  • Wikipedia. (2023).
  • Alcaide, B., et al. (2012). Palladium-catalyzed carbocyclization–cross-coupling reactions of two different allenic moieties: synthesis of 3-(buta-1,3-dienyl) carbazoles and mechanistic insights.
  • Miles, D. H., et al. (2021). Buchwald–Hartwig Amination, High-Throughput Experimentation, and Process Chemistry: An Introduction via Undergraduate Laboratory.
  • Sharma, G., & Kumar, A. (2020). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. ChemistrySelect, 5(29), 8847-8864. [Link]
  • Bhat, A. A., et al. (2020). Palladium used As A Catalyst: A Review. American Journal of PharmTech Research, 8(4), 11-30. [Link]
  • Moloto, B. P., et al. (2022). Palladium-Catalyzed Activation of Carbon–Halogen Bonds: Electrostatics-Controlled Reactivity. European Journal of Organic Chemistry, 2022(26), e202200722. [Link]
  • Langer, P., et al. (2015). Palladium-catalyzed regioselective C1-selective nitration of carbazoles. Beilstein Journal of Organic Chemistry, 11, 2152-2158. [Link]
  • Kubota, K., et al. (2021). Representative carbazole-based organic materials and their synthesis via cross-coupling with carbazoles as nitrogen nucleophiles. Chemistry–A European Journal, 27(72), 17953-17969. [Link]
  • Magano, J., & Dunetz, J. R. (2016). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Chemical Society Reviews, 45(23), 6408-6418. [Link]
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal.[Link]
  • Royal Society of Chemistry. (2023). Chapter 3: Synthetic Methods for Primary Anilines. In Comprehensive Organic Synthesis II (2nd ed., Vol. 6, pp. 61-100). [Link]
  • Paju, A., et al. (2014). Sonogashira cross-coupling of 3-bromo-1,2-diones. Tetrahedron, 70(33), 5843-5848. [Link]
  • Thorarensen, A., et al. (2001). Palladium-Catalyzed Coupling of Aryl Halides and Trimethylsilylacetylenes. The Journal of Organic Chemistry, 66(25), 8559-8561. [Link]
  • Journal of Nanostructures. (2021). The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst. Journal of Nanostructures, 11(4), 715-726. [Link]
  • Volyniuk, D., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules, 26(23), 7401. [Link]
  • ResearchGate. (2016). What the best procedure for Sonogashira coupling reaction with 1-(Trimethylsilyl)-1-pentyne ?.
  • Callum, J., & Lowary, T. L. (2001). Suzuki cross coupling reactions: synthesis of unsymmetrical biaryls in the organic laboratory.
  • Beaudry, C. M., et al. (2018). Regioselective Suzuki Coupling of Dihaloheteroaromatic Compounds as a Rapid Strategy To Synthesize Potent Rigid Combretastatin Analogues. The Journal of Organic Chemistry, 83(17), 10149-10156. [Link]
  • Cid, J., et al. (2004). Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. A synthetic and mechanistic study. Tetrahedron, 60(47), 10787-10794. [Link]
  • Fairlamb, I. J. S., et al. (2021). A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene. Journal of the American Chemical Society, 143(25), 9445-9453. [Link]
  • Love, J. A., et al. (2022). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes.
  • Cernak, T., et al. (2016). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 21(10), 1363. [Link]
  • Gelest. (n.d.). Cross-Coupling of Alkynylsilanes. Gelest.[Link]
  • Stanforth, S. P., et al. (2004). Regiocontrolled Suzuki-Miyaura Couplings of 3,5-Dibromo-2-pyrone. The Journal of Organic Chemistry, 69(2), 439-442. [Link]
  • Newman, S. G., & Biscoe, M. R. (2013). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews, 42(13), 5676-5699. [Link]
  • Dong, G., et al. (2018). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Journal of the American Chemical Society, 140(38), 12089-12102. [Link]
  • Xi, C., et al. (2013). Highly selective cross-coupling reactions of 1,1-dibromoethylenes with alkynylaluminums for the synthesis of aryl substituted conjugated enediynes and unsymmetrical 1,3-diynes. Organic Letters, 15(1), 182-185. [Link]

Sources

Application Notes and Protocols: Strategic Derivatization of 1,3-Dibromo-2-methoxybenzene for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1,3-Dibromo-2-methoxybenzene is a valuable and versatile building block in organic synthesis, particularly for the construction of complex aromatic systems found in pharmaceuticals, agrochemicals, and materials science. Its unique substitution pattern—a directing methoxy group flanked by two bromine atoms at the ortho and meta positions—offers a platform for highly regioselective transformations. The differential reactivity of the two carbon-bromine bonds, governed by steric hindrance and electronic effects from the adjacent methoxy group, allows for sequential and controlled functionalization. This guide provides an in-depth exploration of key derivatization strategies, focusing on the underlying principles and offering detailed, field-proven protocols for researchers and drug development professionals.

Reactivity Profile and Regioselective Control

The synthetic utility of this compound hinges on the ability to selectively functionalize one of the two bromine positions.

  • C1-Br (ortho to -OCH₃): This position is more sterically hindered. However, the methoxy group is a powerful ortho-directing group (DMG) in Directed ortho Metalation (DoM) reactions, capable of coordinating with organolithium reagents to facilitate deprotonation at an adjacent site.[1][2][3] In the case of this compound, this effect can be leveraged for lithium-halogen exchange.

  • C3-Br (meta to -OCH₃): This position is less sterically hindered and is the preferred site for initial derivatization in many reactions, such as metal-halogen exchange, where steric factors are dominant.

The choice of reagents and reaction conditions is paramount in controlling which position reacts. Low temperatures (e.g., -78 °C) are often critical for generating and maintaining the stability of reactive organometallic intermediates, preventing side reactions like benzyne formation.[4]

Key Derivatization Strategies

Strategy 1: Regioselective Lithiation and Borylation at the C3 Position

One of the most powerful transformations for this compound is the regioselective conversion of the C3-bromine into a boronic acid or ester. This is typically achieved via a low-temperature lithium-halogen exchange followed by quenching with a boron electrophile.[5] The resulting (3-bromo-2-methoxyphenyl)boronic acid is a versatile intermediate for subsequent Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[6][7]

Workflow for Regioselective Borylation

G cluster_start Starting Material cluster_lithiation Lithium-Halogen Exchange cluster_borylation Borylation cluster_workup Workup & Isolation A This compound in Anhydrous THF B Cool to -78 °C A->B 1. Setup C Add n-BuLi dropwise B->C 2. Initiate D Stir for 1 hr @ -78 °C (Forms 3-Bromo-2-methoxyphenyl)lithium C->D 3. React E Add Triisopropyl borate dropwise @ -78 °C D->E 4. Quench F Warm to Room Temperature E->F 5. Complete G Acidic Quench (e.g., HCl) F->G 6. Hydrolyze H Extract with Organic Solvent G->H I Purify (Crystallization/Chromatography) H->I J Product: (3-Bromo-2-methoxyphenyl)boronic acid I->J

Caption: Workflow for the synthesis of (3-Bromo-2-methoxyphenyl)boronic acid.

Protocol 1: Synthesis of (3-Bromo-2-methoxyphenyl)boronic acid

This protocol is adapted from standard procedures for lithium-halogen exchange and borylation of aryl halides.[8]

Materials:

  • This compound

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M)

  • Triisopropyl borate

  • Hydrochloric acid (e.g., 2 M)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas supply

  • Standard anhydrous reaction glassware

Procedure:

  • Setup: To a dry, argon-flushed, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, add this compound (1.0 eq). Dissolve it in anhydrous THF (approx. 0.2 M concentration).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-BuLi (1.05 eq) dropwise via the dropping funnel over 20-30 minutes, ensuring the internal temperature remains below -70 °C.

  • Stirring: Stir the resulting mixture at -78 °C for 1 hour. The solution may become a slurry.

  • Borylation: Add triisopropyl borate (1.2 eq) dropwise, again maintaining the temperature below -70 °C.

  • Warming: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight (approx. 16 hours).

  • Work-up: Cool the mixture to 0 °C and quench by the slow addition of 2 M HCl until the pH is ~1-2. Stir vigorously for 30 minutes.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude (3-bromo-2-methoxyphenyl)boronic acid can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by column chromatography.

ParameterCondition/ReagentRationale
Solvent Anhydrous THFAprotic and effectively solvates the organolithium intermediate.
Temperature -78 °CCritical for kinetic control, ensuring regioselectivity at C3 and preventing decomposition of the aryllithium intermediate.[4]
Lithiating Agent n-BuLiStandard reagent for lithium-halogen exchange; less sterically demanding than t-BuLi, favoring reaction at the less hindered C3 position.
Boron Source Triisopropyl borateCommon electrophile for borylation; the resulting ester is hydrolyzed to the boronic acid during acidic workup.
Workup Acidic (HCl)Necessary to hydrolyze the boronate ester intermediate to the final boronic acid product.
Strategy 2: Palladium-Catalyzed Cross-Coupling Reactions

The C-Br bonds of this compound are amenable to direct participation in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings. Regioselectivity can often be achieved by controlling stoichiometry and reaction conditions, exploiting the slightly higher reactivity of the less hindered C3-Br bond.

Protocol 2: Monoselective Sonogashira Coupling

The Sonogashira reaction couples an aryl halide with a terminal alkyne to form a C(sp²)-C(sp) bond.[9][10] By using a slight excess of the dibromo starting material relative to the alkyne, mon-coupling can be favored.

Materials:

  • This compound

  • Terminal alkyne (e.g., Phenylacetylene)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Anhydrous solvent (e.g., Triethylamine or THF/Diisopropylamine mixture)

  • Argon or Nitrogen gas supply

Procedure:

  • Setup: To a dry, argon-flushed Schlenk flask, add this compound (1.2 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).

  • Solvent and Reagents: Add anhydrous triethylamine, followed by the terminal alkyne (1.0 eq) via syringe.

  • Reaction: Stir the mixture at room temperature or gentle heat (e.g., 40-50 °C) and monitor the reaction by TLC or GC-MS.

  • Work-up: Once the starting alkyne is consumed, cool the reaction, dilute it with an organic solvent like ethyl acetate, and filter through a pad of celite to remove catalyst residues.

  • Washing: Wash the filtrate with saturated aqueous NH₄Cl solution and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting 1-bromo-2-methoxy-3-(phenylethynyl)benzene by column chromatography on silica gel.

Decision Tree for Derivatization Strategy

G Start Goal: Derivatize This compound Q1 Introduce a Boronic Acid/Ester? Start->Q1 Q2 Couple with an Alkyne? Q1->Q2 No P1 Protocol 1: Lithiation-Borylation Q1->P1 Yes Q3 Couple with another Aryl/Vinyl Group? Q2->Q3 No P2 Protocol 2: Sonogashira Coupling Q2->P2 Yes P3 Protocol 3 (Conceptual): Suzuki Coupling Q3->P3 Yes End Further Functionalization Q3->End No/Other P1->End P2->End P3->End

Caption: Choosing the right derivatization path for this compound.

Strategy 3: Grignard Reagent Formation

Formation of a Grignard reagent offers an alternative to lithiation for creating a nucleophilic carbon center. This typically requires magnesium metal and an initiating agent.[11] The reaction can be less regioselective than lithiation, potentially yielding a mixture of Grignard reagents at both C1 and C3. However, under carefully controlled conditions, preferential formation at the less hindered C3 position can be achieved. The resulting Grignard reagent can be quenched with a variety of electrophiles.

Safety and Handling

  • Organolithium Reagents (n-BuLi): Highly pyrophoric and moisture-sensitive. Must be handled under an inert atmosphere (Argon or Nitrogen) using proper syringe and cannula techniques.

  • Anhydrous Solvents: THF must be thoroughly dried before use, as water will quench organometallic reagents.

  • Low Temperatures: Dry ice/acetone baths require proper ventilation and personal protective equipment (cryogenic gloves, safety glasses).

  • Palladium Catalysts: Can be toxic and should be handled in a fume hood.

Conclusion

This compound is a powerful synthetic intermediate whose reactivity can be precisely controlled through the judicious choice of reaction conditions. Low-temperature lithium-halogen exchange provides a reliable and highly regioselective pathway to functionalize the C3 position, yielding valuable boronic acid derivatives for Suzuki couplings. Direct palladium-catalyzed reactions like the Sonogashira coupling offer complementary methods for introducing carbon-carbon bonds. By understanding the interplay of steric and electronic effects, researchers can unlock the full potential of this versatile building block for applications in drug discovery and materials science.

References

  • Bettinger, H. F., & Filthaus, M. (2007). Halogen−Metal Exchange in 1,2-Dibromobenzene and the Possible Intermediacy of 1,2-Dilithiobenzene. The Journal of Organic Chemistry.
  • Gilman, H., & Jones, R. G. (1951). The Metalation Reaction with Organolithium Compounds. Organic Reactions.
  • Snieckus, V. (1990). Directed ortho metalation. Toluene-α-lithiation and related chemistry. Chemical Reviews.
  • Wikipedia. (2023). Directed ortho metalation.
  • Wikipedia. (2023). Metal–halogen exchange.
  • Organic Chemistry Portal. (n.d.). Directed ortho Metalation (DOM).
  • Baran, P. (n.d.). Directed Metalation: A Survival Guide. Baran Lab, Scripps Research.
  • Chem Help ASAP. (2020). Suzuki cross-coupling reaction [Video]. YouTube.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • Wikipedia. (2023). Sonogashira coupling.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • Brandt Kadowski. (2020). Grignard Reaction Experiment Part 2, Forming Phenylmagnesium Bromide [Video]. YouTube.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 1,3-Dibromo-2-methoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of crude 1,3-Dibromo-2-methoxybenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the purification of this important synthetic intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the typical impurities found in crude this compound?

A1: Crude this compound can contain several impurities depending on the synthetic route. Common contaminants include:

  • Incompletely brominated species: Such as 1-bromo-2-methoxybenzene.[1]

  • Isomeric byproducts: Formation of other dibrominated or monobrominated isomers of 2-methoxybenzene.[1]

  • Unreacted starting materials: Residual 2-methoxybenzene (anisole) or brominating agents.[1]

  • Side-reaction products: Depending on the specific synthesis, other related compounds may be formed. For instance, if the synthesis involves nitration followed by other steps, you might see related nitro-compounds.[1][2]

Q2: What are the key physical properties of this compound relevant to its purification?

A2: Understanding the physical properties is crucial for selecting an appropriate purification method.

PropertyValueSignificance for Purification
Molecular Weight 265.93 g/mol [3][4]Important for characterization and stoichiometric calculations.
Melting Point 13°C[3]Indicates the compound is a liquid or low-melting solid at room temperature.
Boiling Point 253.7°C[3]Suggests that vacuum distillation is a viable purification method.
Solubility Soluble in organic solvents.[5]Key for choosing solvents for recrystallization or chromatography.

Q3: Which purification method is most suitable for this compound?

A3: The choice of purification method depends on the nature and quantity of impurities.

  • Vacuum Distillation: Ideal for separating the product from non-volatile impurities or compounds with significantly different boiling points. Given its high boiling point, distillation should be performed under reduced pressure to prevent decomposition.

  • Column Chromatography: Highly effective for separating isomers and other closely related impurities that are difficult to remove by distillation.[6][7]

  • Recrystallization: Can be employed if the crude product is a solid at or near room temperature and a suitable solvent is identified.[8]

Troubleshooting Guides

This section addresses specific issues you might encounter during the purification of this compound.

Issue 1: Poor Separation during Column Chromatography

Symptoms:

  • Broad fractions containing both the product and impurities.

  • Co-elution of the desired product with an unknown impurity.

Possible Causes & Solutions:

CauseRecommended Solution
Inappropriate Solvent System The polarity of the eluent is critical for good separation. Perform thin-layer chromatography (TLC) with various solvent systems (e.g., different ratios of hexanes and ethyl acetate) to identify the optimal mobile phase that provides good separation between your product and the impurities.[9]
Improper Column Packing An improperly packed column with cracks or channels will lead to poor separation. Ensure the silica gel is packed uniformly as a slurry to avoid air bubbles and create a homogenous stationary phase.[9][10]
Column Overloading Loading too much crude material onto the column will result in broad bands and poor separation. As a general rule, the amount of crude material should be about 1-5% of the weight of the silica gel.
Sample Loading Technique The sample should be loaded onto the column in a narrow band using a minimal amount of solvent. A diffuse starting band will lead to broad elution bands.[9]
Issue 2: Low Recovery after Purification

Symptoms:

  • Significantly lower than expected yield of pure this compound.

Possible Causes & Solutions:

CauseRecommended Solution
Product Loss During Workup Ensure complete extraction from the reaction mixture. Use a separatory funnel and perform multiple extractions with an appropriate organic solvent. Wash the combined organic layers to remove water-soluble impurities.
Decomposition During Distillation High temperatures can cause decomposition. Use vacuum distillation to lower the boiling point of the compound and minimize thermal degradation.
Incorrect Fractions Collected Monitor the fractions from column chromatography carefully using TLC to identify and combine the fractions containing the pure product.
Product Adsorption on Silica Gel Highly polar compounds can irreversibly adsorb to the silica gel. While this compound is not extremely polar, this can be a factor. Ensure the chosen eluent is polar enough to elute the product in a reasonable volume.

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol provides a general guideline for purifying crude this compound using silica gel chromatography.

1. Selection of Solvent System:

  • Using TLC, test different solvent systems. A good starting point is a mixture of hexanes and ethyl acetate. The ideal solvent system will give your product an Rf value of approximately 0.3-0.4.

2. Column Packing:

  • Prepare a slurry of silica gel in the chosen eluent.
  • Pour the slurry into the column and allow the silica to settle, ensuring a flat, even surface.[9]
  • Drain the excess solvent until it is just above the silica bed. Never let the column run dry.[9]

3. Sample Loading:

  • Dissolve the crude this compound in a minimal amount of the eluent.
  • Carefully add the sample solution to the top of the silica gel.[9]

4. Elution and Fraction Collection:

  • Begin eluting the column with the chosen solvent system.
  • Collect fractions in separate test tubes.[10]

5. Analysis of Fractions:

  • Spot each fraction on a TLC plate to determine which fractions contain the pure product.
  • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Workflow for Column Chromatography Purification

G cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation TLC 1. TLC Analysis to Determine Eluent Slurry 2. Prepare Silica Gel Slurry Pack 3. Pack Column Load 4. Load Crude Sample Pack->Load Elute 5. Elute with Solvent System Load->Elute Collect 6. Collect Fractions Elute->Collect Analyze 7. Analyze Fractions by TLC Collect->Analyze Combine 8. Combine Pure Fractions Analyze->Combine Evaporate 9. Evaporate Solvent Combine->Evaporate Product Pure Product Evaporate->Product

Caption: A streamlined workflow for the purification of this compound via column chromatography.

Protocol 2: Characterization of Purified this compound

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Dissolve 5-10 mg of the purified product in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃).[11]
  • Acquire ¹H and ¹³C NMR spectra.
  • Expected ¹H NMR signals: Aromatic protons will appear in the range of 6.5-8.0 ppm. The methoxy group will show a singlet around 3.8-4.0 ppm.[11]
  • Expected ¹³C NMR signals: The spectrum will show distinct signals for each carbon atom, with carbons attached to bromine appearing at characteristic chemical shifts.[11]

2. Gas Chromatography-Mass Spectrometry (GC-MS):

  • Prepare a dilute solution of the purified product in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
  • Inject the sample into the GC-MS.
  • Expected GC trace: A single major peak indicating a high degree of purity.
  • Expected Mass Spectrum: The molecular ion peak will show a characteristic isotopic cluster for a molecule containing two bromine atoms.[11]

Decision Tree for Purification Method Selection

G start Crude this compound q1 Are impurities significantly less volatile? start->q1 distillation Vacuum Distillation q1->distillation Yes q2 Are impurities isomers or closely related compounds? q1->q2 No end Pure Product distillation->end chromatography Column Chromatography q2->chromatography Yes recrystallization Recrystallization (if solid) q2->recrystallization No chromatography->end recrystallization->end

Caption: A decision-making guide for selecting the appropriate purification technique.

References

  • MySkinRecipes. (n.d.). This compound.
  • Benchchem. (n.d.). 1,3-Dibromo-2-methoxy-5-nitrobenzene | 31106-74-8.
  • Benchchem. (n.d.). Application Notes and Protocols for the Characterization of 1,3-Dibromo-2-(4-bromophenoxy)benzene.
  • PubChem. (n.d.). Benzene, 1,3-dibromo-2-methoxy-.
  • Cheméo. (n.d.). Chemical Properties of Benzene, 1,3-dibromo-2-methoxy- (CAS 38603-09-7).
  • Benchchem. (n.d.). Application Note: Mass Spectrometry Analysis of 1,3-Dibromo-2-(4-bromophenoxy)benzene.
  • The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • Supplementary Information File. (n.d.). Synthesis of New Hybrid Derivatives from Metronidazole and Eugenol Analogues as Trypanocidal Agents.
  • Sigma-Aldrich. (n.d.). This compound.
  • Advanced ChemBlocks. (n.d.). This compound.
  • YouTube. (2024, September 3). Enjoyable synthesis of 1,3-Dibromobenzene.
  • CymitQuimica. (n.d.). CAS 38603-09-7: this compound.
  • YouTube. (2023, March 10). Performing Column Chromatography.
  • Filo. (2025, May 30). Suggest a synthetic route from benzene to 1,3-dibromo-2-nitrobenzene....
  • Benchchem. (n.d.). Common side products in the synthesis of 3,5-Dibromo-4-methoxybenzoic acid.
  • PubChem. (n.d.). 1,3-Dibromo-2-methoxy-5-nitrobenzene.
  • The Royal Society of Chemistry. (n.d.). Supporting information.
  • YouTube. (2022, February 13). Column Chromatography.
  • NIST. (n.d.). Benzene, 1,3-dibromo-2-methoxy-.
  • CP Lab Safety. (n.d.). This compound, 98% Purity, C7H6Br2O, 25 grams.
  • Benchchem. (n.d.). Technical Support Center: Reactions of 1,3-Dibromo-2,2-dimethoxypropane with Strong Bases.
  • Chemsrc. (2025, September 23). 1,3-dibromo-2-methoxypropane | CAS#:26581-42-0.
  • Oregon State University. (2005). Experimental Chemistry II.

Sources

Technical Support Center: Synthesis of 1,3-Dibromo-2-methoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 1,3-Dibromo-2-methoxybenzene (also known as 2,6-dibromoanisole, CAS 38603-09-7).[1][2] Purity of this reagent is critical for its use as a building block in the synthesis of pharmaceuticals and functional materials.[3][4] This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges, particularly the formation of reaction byproducts.

Troubleshooting Guide & FAQs

This section addresses specific issues encountered during the synthesis of this compound, providing explanations for the formation of common byproducts and actionable protocols for their mitigation and removal.

Question 1: My GC-MS analysis shows multiple dibromo-isomers. What are they and why are they forming?

Answer: The most common byproduct in this synthesis is the isomeric 2,4-dibromoanisole. Its formation is a direct consequence of the principles of electrophilic aromatic substitution.[5] The methoxy group (-OCH₃) of the anisole precursor is a powerful ortho-, para-directing group.[6][7] While the desired product, 2,6-dibromoanisole, results from substitution at both ortho positions, the para position is also highly activated and sterically accessible, leading to the formation of the 2,4-dibromo isomer.

Causality:

  • Electronic Effects: The methoxy group donates electron density to the aromatic ring, stabilizing the carbocation intermediate (the sigma complex) formed during electrophilic attack. This stabilization is most effective when the attack occurs at the ortho and para positions.[8]

  • Kinetic vs. Thermodynamic Control: Depending on reaction conditions such as temperature and catalyst, the ratio of ortho to para substitution can vary. Lower temperatures often favor the para product due to reduced steric hindrance.

To mitigate the formation of the 2,4-dibromo isomer, precise control over the reaction conditions is essential. Using a sterically bulky brominating agent or catalyst system can sometimes increase the selectivity for the less hindered para position, which is counterproductive in this specific synthesis. Therefore, careful selection of the starting material and brominating agent is key.

Question 2: I'm observing significant amounts of mono-brominated species in my crude product. How can I drive the reaction to completion?

Answer: The presence of mono-brominated byproducts, such as 2-bromoanisole and 4-bromoanisole, indicates an incomplete reaction. The second bromination is typically slower than the first because the initial bromine atom deactivates the ring slightly through its inductive effect.

Troubleshooting Steps:

  • Stoichiometry: Ensure at least two full equivalents of the brominating agent (e.g., Br₂) are used. A slight excess (e.g., 2.1-2.2 equivalents) may be necessary, but be cautious as this can lead to over-bromination (see Question 3).

  • Reaction Time: The reaction may require a longer duration for the second bromination to proceed to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the mono-brominated intermediates are consumed.

  • Temperature: Gently increasing the reaction temperature can increase the reaction rate. However, higher temperatures may also decrease selectivity and promote the formation of other byproducts.[6] Proceed with caution and incremental temperature changes.

  • Catalyst Activity: If using a Lewis acid catalyst (e.g., FeBr₃), ensure it is anhydrous and active. Moisture can deactivate the catalyst.

Question 3: My mass spectrometry results indicate the presence of tri-brominated compounds. What causes this and how can it be prevented?

Answer: The formation of tri-brominated species, such as 2,4,6-tribromoanisole, is a classic case of over-bromination. The high reactivity of the methoxy-activated ring makes it susceptible to further substitution if reaction conditions are not tightly controlled.[5][9]

Prevention Strategies:

  • Controlled Reagent Addition: Add the brominating agent slowly and in a portion-wise or dropwise manner. This maintains a low concentration of the electrophile in the reaction mixture, favoring di-substitution over tri-substitution. A syringe pump is ideal for this purpose.

  • Temperature Management: Conduct the reaction at a low temperature (e.g., 0-5 °C) to moderate the reactivity. The bromination of activated rings is often highly exothermic.

  • Strict Stoichiometric Control: Use no more than ~2.05 equivalents of the brominating agent. Precisely measure your starting materials and reagents.

  • Reaction Quenching: As soon as reaction monitoring indicates the full consumption of the starting material and mono-brominated intermediates, quench the reaction promptly by adding a reducing agent like sodium bisulfite or sodium thiosulfate solution to destroy any excess bromine.

Question 4: How can I effectively purify this compound from its isomers and other byproducts?

Answer: Purification is critical for obtaining high-purity this compound. Column chromatography is the most effective method for separating the desired product from its isomers and other impurities.[10]

Protocol for Purification by Flash Column Chromatography:

  • Sample Preparation: Concentrate the crude reaction mixture under reduced pressure to remove the solvent. Dissolve the resulting residue in a minimal amount of a non-polar solvent like hexane or dichloromethane.

  • Column Packing: Pack a silica gel column using a non-polar solvent system, typically a mixture of hexane and a slightly more polar solvent like ethyl acetate or dichloromethane. A common starting point is a 99:1 or 98:2 hexane:ethyl acetate mixture.

  • Loading and Elution: Load the concentrated crude product onto the column. Elute the column with the chosen solvent system. The less polar compounds will elute first. Typically, the desired 2,6-dibromoanisole is less polar than the 2,4-dibromo isomer and will elute earlier.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC or GC-MS to identify those containing the pure product.[11][12]

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Byproduct Summary

The following table summarizes the key characteristics of common byproducts encountered during the synthesis of this compound.

Compound NameStructureMolecular Weight ( g/mol )Rationale for Formation
This compound BrC₆H₃(OCH₃)Br265.93Desired Product
2,4-DibromoanisoleBrC₆H₃(Br)OCH₃265.93Isomeric byproduct due to para-directing effect of the methoxy group.[13]
2-BromoanisoleC₆H₄(Br)OCH₃187.04Mono-brominated intermediate from incomplete reaction.
4-BromoanisoleC₆H₄(Br)OCH₃187.04Mono-brominated intermediate from incomplete reaction.[7]
2,4,6-TribromoanisoleBrC₆H₂(Br)₂OCH₃344.82Over-bromination byproduct due to high ring activation.
2-Methoxyphenol (Guaiacol)C₆H₄(OH)OCH₃124.14Unreacted starting material (if used as precursor).[14]

Visual Workflows

Reaction Pathway and Byproduct Formation

The following diagram illustrates the synthetic pathway from a common precursor, 2-methoxyphenol, to the target compound, highlighting the formation of major byproducts.

G cluster_start Starting Material cluster_reaction Reaction Steps cluster_products Products & Byproducts 2-Methoxyphenol 2-Methoxyphenol Protection 1. Protection (e.g., Acetylation) 2-Methoxyphenol->Protection Bromination 2. Bromination (2 eq. Br2) Protection->Bromination Deprotection 3. Deprotection Bromination->Deprotection Isomer 2,4-Dibromoanisole Bromination->Isomer Para-attack MonoBromo Mono-bromo Species Bromination->MonoBromo Incomplete Reaction OverBrom Tri-bromo Species Bromination->OverBrom Excess Br2 Target This compound Deprotection->Target

Caption: Reaction scheme and common byproduct pathways.

Troubleshooting Workflow

This flowchart provides a logical sequence for identifying and resolving purity issues in your synthesis.

G start Analyze Crude Product (GC-MS, NMR) check_purity Is Purity >95%? start->check_purity problem Identify Major Impurity check_purity->problem No end_ok Product Meets Spec check_purity->end_ok  Yes is_isomer Isomeric Byproduct (e.g., 2,4-dibromo) problem->is_isomer Mass matches dibromo is_mono Mono-bromo Intermediate problem->is_mono Lower Mass is_over Over-bromination (Tri-bromo) problem->is_over Higher Mass solution_purify Action: Purify via Column Chromatography is_isomer->solution_purify solution_mono Action: Increase Reaction Time / Reagent Equiv. is_mono->solution_mono solution_over Action: Reduce Reagent Equiv. / Lower Temperature is_over->solution_over solution_purify->end_ok end_rerun Re-run Synthesis with Optimized Conditions solution_mono->end_rerun solution_over->end_rerun

Caption: A step-by-step guide to troubleshooting synthesis impurities.

References

  • Process for the selective para-bromination of phenol and its derivatives.
  • What is the mechanism of the reaction between anisole and bromine? Blog. (2025-05-22).
  • Draw the mechanism (curved arrow formalism)
  • SUPPORTING INFORM
  • 5-Bromo-2-methoxyphenol synthesis. ChemicalBook.
  • Method for synthesizing 1,3-dibromo-2,2-dimethoxy propane.
  • 4-Bromo-2-methoxyphenol 98 7368-78-7. Sigma-Aldrich.
  • Application Note: Mass Spectrometry Analysis of 1,3-Dibromo-2-(4-bromophenoxy)benzene. Benchchem.
  • 4-Bromo-2-methoxyphenol | C7H7BrO2 | CID 262234. PubChem.
  • Bromin
  • 2-Bromo-4-methoxyphenol, 25g, Each. CP Lab Safety.
  • This compound. Sigma-Aldrich.
  • This compound. MySkinRecipes.
  • Application Notes and Protocols for the Characterization of 1,3-Dibromo-2-(4-bromophenoxy)benzene. Benchchem.
  • Method for synthesizing 1,3-dibromo-2,2-dimethoxy propane.
  • 2,6-dibromoanisole 38603-09-7. Guidechem.
  • Preparation method of 1, 3-dibromo-2, 2-dimethoxypropane.
  • Electrophilic Aromatic Substitution: The Six Key Reactions. Master Organic Chemistry. (2025-02-28).
  • Electrophilic Aromatic Substitution (EAS Reactions) | Organic Chemistry. YouTube. (2021-03-04).
  • Cas 38603-09-7,2,6-DIBROMOANISOLE. LookChem.
  • 2,6-Dibromoanisole | CAS 38603-09-7 | SCBT. Santa Cruz Biotechnology.
  • 2,6-DIBROMOANISOLE 38603-09-7 wiki.
  • GC–MS and GC–IR analysis of substituted N-benzyl 4-bromo-2,5-dimethoxyphenylisopropylamines | Request PDF.
  • GC/MS Analyses of Thiosemicarbazones Synthesized from Acetophenones: Thermal Decay and Mass Spectra Fe
  • impurities: guideline for residual solvents. EMA. (2019-08-09).
  • GC–MS and GC–MS/MS analysis of regioisomeric N-dimethoxybenzyl derivatives of 2-, 3-, and 4-methoxyphenylpiperazines.

Sources

Technical Support Center: Optimizing Suzuki Coupling of 1,3-Dibromo-2-methoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for researchers, scientists, and professionals in drug development. This guide is crafted to provide in-depth troubleshooting and optimization strategies for the Suzuki-Miyaura cross-coupling of 1,3-Dibromo-2-methoxybenzene. Given the unique challenges posed by this sterically hindered and electronically deactivated substrate, this resource offers practical, field-proven insights to enhance your reaction outcomes.

I. Understanding the Challenges with this compound

The Suzuki coupling of this compound presents a distinct set of challenges primarily due to the steric hindrance imposed by the ortho-methoxy group and the two bromine atoms. This can lead to sluggish reactions, low yields, and the formation of undesired byproducts. Key issues include:

  • Steric Hindrance: The methoxy group ortho to one of the bromine atoms can impede the approach of the bulky palladium catalyst, slowing down the oxidative addition step.[1][2]

  • Electronic Deactivation: The electron-donating nature of the methoxy group can decrease the reactivity of the aryl halide towards oxidative addition.

  • Mono- vs. Di-arylation: Controlling the selectivity to achieve either mono- or di-substituted products can be challenging. Reaction conditions often need to be carefully tuned to favor one over the other.[3][4]

  • Side Reactions: Common side reactions such as protodeboronation of the boronic acid and homocoupling can significantly reduce the yield of the desired product.[5][6]

II. Troubleshooting Guide & FAQs

This section is designed in a question-and-answer format to directly address common problems encountered during the Suzuki coupling of this compound.

Low or No Yield

Q1: My reaction is not proceeding, or the yield is very low. What are the first things I should check?

A1: When faced with a low-yielding or stalled reaction, a systematic check of your reagents and setup is the first crucial step.

  • Catalyst and Ligand Integrity: Palladium catalysts, particularly Pd(0) sources, can be sensitive to air and moisture. Ensure your catalyst and phosphine ligands are fresh and have been stored under an inert atmosphere.[6] Phosphine ligands are prone to oxidation, which can inhibit catalytic activity.[7]

  • Reagent Purity: Verify the purity of your this compound and the boronic acid or ester. Impurities can poison the catalyst. Boronic acids, in particular, can be prone to decomposition or the formation of anhydrides (boroxines).[5]

  • Inert Atmosphere: The Suzuki coupling is highly sensitive to oxygen, which can oxidize the active Pd(0) catalyst to inactive Pd(II) species.[6] Ensure your reaction vessel was properly purged with an inert gas (Argon or Nitrogen) and that all solvents were rigorously degassed.[8]

  • Base and Solvent Quality: Use anhydrous, high-purity solvents and bases. Water content can influence the reaction in complex ways, sometimes beneficially in small amounts, but excess water can promote side reactions.

Side Reactions and Impurities

Q2: I am observing significant amounts of a byproduct that corresponds to the debrominated starting material. What is causing this?

A2: The formation of 2-bromo-1-methoxybenzene (dehalogenation) is a common side reaction. This occurs when the palladium intermediate, after oxidative addition, undergoes a reaction that introduces a hydride ligand, followed by reductive elimination of the dehalogenated product.[5]

  • Solvent Choice: Solvents like alcohols can sometimes act as hydride sources. If using an alcohol-containing solvent system, consider switching to an aprotic solvent like dioxane or toluene.

  • Base Choice: Some bases or their impurities can also contribute to dehalogenation. Ensure a high-purity base is used.

Q3: My main impurity is the homocoupled product of my boronic acid. How can I minimize this?

A3: Homocoupling of the boronic acid is often a result of the presence of oxygen.[5] Oxygen can facilitate the oxidative coupling of two boronic acid molecules, catalyzed by palladium.

  • Rigorous Degassing: This is the most critical factor. Ensure your solvent is thoroughly degassed by methods such as freeze-pump-thaw or by bubbling an inert gas through it for an extended period.

  • Pd(II) Precatalysts: If you are using a Pd(II) precatalyst like Pd(OAc)₂, the initial reduction to Pd(0) can sometimes be inefficient, leading to residual Pd(II) that can promote homocoupling.[5] Using a Pd(0) source like Pd(PPh₃)₄ might be beneficial.

Q4: I am struggling with protodeboronation of my boronic acid. What strategies can I employ?

A4: Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a frequent issue, especially with electron-deficient or heteroaryl boronic acids.[6]

  • Choice of Base: The base plays a crucial role. While necessary to activate the boronic acid, stronger bases can also accelerate protodeboronation.[9] Consider screening different bases. For instance, milder bases like K₂CO₃ or Cs₂CO₃ are often preferred over strong bases like NaOH or KOH.[8][9]

  • Use of Boronic Esters: Converting the boronic acid to a more stable derivative, such as a pinacol ester or an MIDA boronate, can significantly reduce protodeboronation. These esters release the boronic acid slowly into the reaction mixture, keeping its concentration low and minimizing decomposition.[6]

  • Anhydrous Conditions: While some Suzuki reactions benefit from a small amount of water, for substrates prone to protodeboronation, running the reaction under strictly anhydrous conditions can be advantageous.[6]

Selectivity Issues (Mono- vs. Di-arylation)

Q5: I want to achieve selective mono-arylation of this compound. How can I control the reaction?

A5: Achieving selective mono-arylation requires careful control of stoichiometry and reaction conditions to favor the reaction at one bromine position over the other.

  • Stoichiometry: Use a slight excess of the this compound relative to the boronic acid (e.g., 1.2-1.5 equivalents of the dibromide to 1.0 equivalent of the boronic acid).

  • Reaction Time and Temperature: Monitor the reaction closely by TLC or GC-MS and stop it once the desired mono-arylated product is maximized. Lowering the reaction temperature can also help improve selectivity.

  • Catalyst and Ligand: A less active catalyst system might favor mono-arylation. You could try reducing the catalyst loading or using a less electron-rich ligand.

Q6: My goal is the di-arylated product, but the reaction stalls after the first coupling. How can I drive the reaction to completion?

A6: Pushing the reaction to achieve di-arylation often requires more forcing conditions due to the increased steric hindrance of the mono-arylated intermediate.

  • Stoichiometry: Use a slight excess of the boronic acid (e.g., 2.2-2.5 equivalents) to ensure there is enough to react at both positions.

  • More Active Catalyst System: Employ a more robust and active catalyst system. This could involve using a more electron-rich and bulky ligand, such as SPhos or XPhos, which are known to be effective for sterically hindered couplings.[7] N-heterocyclic carbene (NHC) ligands can also be highly effective.[10]

  • Higher Temperature and Longer Reaction Time: Increase the reaction temperature and allow for a longer reaction time. Microwave irradiation can also be a powerful tool to accelerate sluggish reactions.[11]

  • Stronger Base: A stronger base, such as K₃PO₄ or Cs₂CO₃, might be necessary to facilitate the second coupling.[9]

III. Experimental Protocols & Methodologies

General Protocol for the Suzuki Coupling of this compound

This is a general starting point and may require optimization for specific boronic acids.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.1 eq for mono-arylation, 2.2 eq for di-arylation)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 eq)

  • Degassed solvent (e.g., 1,4-Dioxane/Water 4:1, or Toluene/Water 4:1)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the this compound, arylboronic acid, palladium catalyst, and base.

  • Add the degassed solvent to the flask via cannula or syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Perform an aqueous workup by adding water and extracting the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation: Screening of Reaction Conditions

The following table provides a hypothetical summary of results from a screening study to optimize the di-arylation of this compound with phenylboronic acid. This illustrates a systematic approach to optimization.

EntryCatalyst (mol%)LigandBaseSolventTemp (°C)Time (h)Yield (%)
1Pd(OAc)₂ (2)PPh₃K₂CO₃Dioxane/H₂O902435
2Pd(PPh₃)₄ (3)-K₂CO₃Dioxane/H₂O902455
3Pd(dppf)Cl₂ (3)-K₃PO₄Toluene1101878
4Pd₂(dba)₃ (2)SPhosCs₂CO₃Dioxane1001292

Data is illustrative and compiled for comparative purposes. Actual yields are highly dependent on the specific substrates and precise reaction conditions.

IV. Visualizing the Process

The Suzuki-Miyaura Catalytic Cycle

Understanding the mechanism is key to troubleshooting. The cycle consists of three main steps: oxidative addition, transmetalation, and reductive elimination.[12][13] The base is crucial for activating the boronic acid for the transmetalation step.[14][15][16]

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ ox_add Oxidative Addition pd_complex R¹-Pd(II)L₂-X pd0->pd_complex R¹-X transmetalation Transmetalation pd_r1_r2 R¹-Pd(II)L₂-R² pd_complex->pd_r1_r2 R²-B(OR)₃⁻ pd_r1_r2->pd0 Reductive Elimination red_elim Reductive Elimination product R¹-R² pd_r1_r2->product r1x R¹-X r1x->pd_complex boronic R²-B(OR)₃⁻ boronic->pd_r1_r2

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Decision Tree

This flowchart provides a logical path for diagnosing and solving common issues in your Suzuki coupling reaction.

Troubleshooting_Tree start Low or No Yield check_reagents Check Reagent Purity & Catalyst Activity start->check_reagents check_conditions Verify Inert Atmosphere & Degassed Solvents check_reagents->check_conditions side_products Significant Side Products Observed? check_conditions->side_products homocoupling Homocoupling? side_products->homocoupling Yes optimize_catalyst Reaction Sluggish? side_products->optimize_catalyst No dehalogenation Dehalogenation? homocoupling->dehalogenation No improve_degassing Improve Degassing Technique homocoupling->improve_degassing Yes protodeboronation Protodeboronation? dehalogenation->protodeboronation No change_solvent_base Change Solvent/Base dehalogenation->change_solvent_base Yes use_boronic_ester Use Boronic Ester / Milder Base protodeboronation->use_boronic_ester Yes protodeboronation->optimize_catalyst No improve_degassing->optimize_catalyst change_solvent_base->optimize_catalyst use_boronic_ester->optimize_catalyst increase_temp_time Increase Temp / Time / Use Microwave optimize_catalyst->increase_temp_time Yes success Improved Yield optimize_catalyst->success No change_ligand Screen More Active Ligands (e.g., Buchwald) increase_temp_time->change_ligand change_ligand->success

Caption: A decision tree for troubleshooting Suzuki coupling reactions.

V. References

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Wikipedia. (2024). Suzuki reaction. Retrieved from [Link]

  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]

  • Alonso, F., Beletskaya, I. P., & Yus, M. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Macharia, J. M., et al. (2021). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. Retrieved from [Link]

  • Martínez-Salas, P., et al. (2005). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. Semantic Scholar. Retrieved from [Link]

  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. Retrieved from [Link]

  • Li, C., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry. Retrieved from [Link]

  • Tang, W., et al. (2014). Sterically demanding aryl–alkyl Suzuki–Miyaura coupling. RSC Publishing. Retrieved from [Link]

  • ResearchGate. (2016). What kinds of Pd catalysts are used for suzuki reaction?. Retrieved from [Link]

  • ResearchGate. (n.d.). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. Retrieved from [Link]

  • Quora. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?. Retrieved from [Link]

  • Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction?. Retrieved from [Link]

  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Retrieved from [Link]

  • ResearchGate. (2014). Sterically demanding aryl–alkyl Suzuki–Miyaura coupling | Request PDF. Retrieved from [Link]

  • Andrew G. Myers Research Group. (n.d.). The Suzuki Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Suzuki coupling reactions of various aryl halides (X) and phenylboronic acid over Pd- diimine@SBA-15catalyst (a). Retrieved from [Link]

  • Organic Chemistry Portal. (2003). A General Method for the Suzuki-Miyaura Cross-Coupling of Sterically Hindered Aryl Chlorides: Synthesis of Di- and Tri-ortho-substituted Biaryls in 2-Propanol at Room Temperature. Retrieved from [Link]

  • ResearchGate. (n.d.). The Suzuki−Miyaura coupling between different aryl halides and various.... Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the Suzuki coupling reaction of 1‐bromo‐4‐methoxybenzene and phenylboronic acid[a]. Retrieved from [Link]

  • ACS Publications. (n.d.). Synthesis of Biaryls and Polyaryls by Ligand-Free Suzuki Reaction in Aqueous Phase | The Journal of Organic Chemistry. Retrieved from [Link]

  • YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). Suzuki cross coupling reaction of aryl halides with arylboronic acid a. Retrieved from [Link]

  • Semantic Scholar. (2017). Pd-Catalyzed Suzuki coupling reactions of aryl halides containing basic nitrogen centers with arylboronic acids in water in the absence of added base. Retrieved from [Link]

  • ACS Publications. (2005). Single and Double Suzuki−Miyaura Couplings with Symmetric Dihalobenzenes | The Journal of Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (2015). Optimization of the Suzuki-Miyaura Cross-coupling. Retrieved from [Link]

  • DOI. (2018). A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media. Retrieved from [Link]

  • POLITesi. (n.d.). Pd Loaded Nanocellulose-Based Materials as Heterogeneous Catalysts for Suzuki-Miyaura Coupling Reactions. Retrieved from [Link]

  • NIH. (n.d.). Highly Efficient Method for Suzuki Reactions in Aqueous Media - PMC. Retrieved from [Link]

  • Reddit. (2024). Failed suzuki coupling, any suggenstions? : r/Chempros. Retrieved from [Link]

  • ResearchGate. (2021). (PDF) Novel Recyclable Pd/H-MOR Catalyst for Suzuki-Miyaura Coupling and Application in the Synthesis of Crizotinib. Retrieved from [Link]

  • Reddit. (2025). Problems with Suzuki coupling of aryl boronic acid and alkyl halide : r/Chempros. Retrieved from [Link]

  • NIH. (n.d.). Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling - PMC. Retrieved from [Link]

  • MDPI. (n.d.). Recent Advances in Borylation and Suzuki-Type Cross-Coupling—One-Pot Miyaura-Type C–X and C–H Borylation–Suzuki Coupling Sequence. Retrieved from [Link]

Sources

Technical Support Center: Grignard Reaction with 1,3-Dibromo-2-methoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for troubleshooting the Grignard reaction with 1,3-Dibromo-2-methoxybenzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges encountered when working with this versatile but nuanced substrate. Here, we provide in-depth technical guidance, troubleshooting workflows, and detailed protocols grounded in established chemical principles.

Introduction

The Grignard reaction of this compound is a powerful tool for introducing functional groups at the 1- and 3-positions of the aromatic ring, opening pathways to complex molecular architectures. However, the presence of two bromine atoms and an ortho-methoxy group introduces specific challenges, including the selective formation of mono- versus di-Grignard reagents and the potential for undesired side reactions. This guide will address these issues in a practical, question-and-answer format to help you achieve your desired synthetic outcomes.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the Grignard reaction with this compound.

Q1: My Grignard reaction with this compound fails to initiate. What are the likely causes and how can I start the reaction?

A1: Failure to initiate is a common issue in Grignard reactions and is almost always due to the passivating layer of magnesium oxide on the magnesium turnings or the presence of moisture.[1]

Underlying Causes:

  • Magnesium Oxide Layer: Magnesium readily oxidizes in air, forming a non-reactive MgO layer that prevents the magnesium from reacting with the aryl halide.[2]

  • Trace Moisture: Grignard reagents are highly sensitive to protic sources, including water. Even trace amounts of moisture in the glassware, solvent, or starting material will quench the reaction.[3]

Troubleshooting Workflow:

start Reaction Fails to Initiate anhydrous Are conditions rigorously anhydrous? (Flame-dried glassware, anhydrous solvent) start->anhydrous mg_quality Is the magnesium fresh and shiny? anhydrous->mg_quality Yes failure Persistent Failure: - Re-evaluate reagent and solvent purity anhydrous->failure No activation Magnesium Activation Required mg_quality->activation No initiation_attempt Re-attempt Initiation: - Add a small aliquot of this compound - Gentle warming mg_quality->initiation_attempt Yes mechanical Mechanical Activation: - Crush a few turnings with a glass rod activation->mechanical chemical Chemical Activation: - Add a crystal of iodine - Add a few drops of 1,2-dibromoethane activation->chemical mechanical->initiation_attempt chemical->initiation_attempt success Reaction Initiates: - Exotherm, bubbling, cloudy appearance initiation_attempt->success Success initiation_attempt->failure Failure

Caption: Troubleshooting workflow for initiating the Grignard reaction.

Detailed Steps for Initiation:

  • Ensure Anhydrous Conditions: All glassware must be oven-dried or flame-dried under an inert atmosphere (Nitrogen or Argon) and allowed to cool. Use freshly distilled, anhydrous solvents like Tetrahydrofuran (THF) or diethyl ether.

  • Activate the Magnesium:

    • Mechanical Activation: In the reaction flask, under an inert atmosphere, gently crush a few magnesium turnings with a dry glass rod to expose a fresh surface.

    • Chemical Activation: Add a small crystal of iodine to the magnesium suspension. The disappearance of the brown iodine color is an indicator of reaction initiation.[4] Alternatively, add a few drops of 1,2-dibromoethane; the observation of ethylene bubbles signifies activation.[2]

Q2: I am trying to form the mono-Grignard reagent, but I am getting a mixture of products including the di-Grignard and starting material. How can I improve the selectivity for the mono-Grignard?

A2: Achieving selective mono-Grignard formation with a dihalide requires careful control of stoichiometry and reaction conditions. The key is to use a sub-stoichiometric amount of magnesium relative to the this compound.[5]

Strategies for Selective Mono-Grignard Formation:

ParameterRecommendationRationale
Stoichiometry Use 0.9-0.95 equivalents of magnesium per equivalent of this compound.Limits the formation of the di-Grignard reagent by ensuring the dibromide is in excess.[5]
Addition Mode Add the solution of this compound slowly to the suspension of magnesium.Maintains a low concentration of the Grignard reagent, minimizing the chance of it reacting with another molecule of the starting material (Wurtz coupling) or further reacting to form the di-Grignard.
Temperature Maintain a moderate temperature (e.g., gentle reflux of THF).Avoid excessively high temperatures which can promote side reactions.
Solvent THF is generally preferred over diethyl ether.THF has a higher boiling point and better solvating properties, which can help stabilize the Grignard reagent.[2]

Underlying Principles:

The two bromine atoms in this compound may have slightly different reactivities due to the electronic and steric influence of the ortho-methoxy group. The methoxy group is an ortho-para director, meaning it donates electron density to the ring through resonance, potentially making the adjacent positions more reactive towards electrophiles.[6][7] However, in the context of Grignard formation, which involves a radical mechanism, the steric hindrance from the methoxy group might play a more significant role.[8] This subtle difference can sometimes be exploited to achieve selectivity, but precise stoichiometric control remains the most reliable method.

Q3: I want to synthesize the di-Grignard reagent, 2-methoxy-1,3-phenylenebis(magnesium bromide), but the reaction seems to stall after the formation of the mono-Grignard, or I get low yields.

A3: The formation of the di-Grignard reagent can be challenging due to the deactivation of the ring after the first Grignard formation and potential steric hindrance.

Strategies for Di-Grignard Formation:

ParameterRecommendationRationale
Stoichiometry Use a slight excess of magnesium (2.2-2.5 equivalents).Ensures complete conversion of the dibromide to the di-Grignard.
Reaction Time Longer reaction times are typically required.Allows for the slower second Grignard formation to proceed to completion.
Temperature Refluxing in THF is often necessary.Provides the energy needed to overcome the activation barrier for the second magnesium insertion.
Magnesium Quality Use highly active magnesium (e.g., Rieke magnesium or freshly activated turnings).A more reactive form of magnesium can facilitate the more difficult second insertion.

Potential Complications:

  • Intramolecular Reactions: While less common with aromatic di-Grignards compared to their aliphatic counterparts, there is a possibility of intramolecular cyclization or other rearrangements, especially at high temperatures.

  • Solubility: The di-Grignard reagent may have different solubility properties compared to the mono-Grignard, potentially leading to precipitation and incomplete reaction.

Q4: My reaction mixture turns dark brown or black, and after workup, I isolate a significant amount of a high-molecular-weight byproduct. What is happening?

A4: The formation of a dark, tarry substance often indicates the occurrence of Wurtz-type coupling reactions.[9]

Wurtz Coupling Mechanism:

The formed Grignard reagent (either mono- or di-Grignard) is a potent nucleophile and can react with the starting this compound in an SNAr-type reaction or a radical coupling process to form biphenyl derivatives and higher oligomers.

cluster_0 Desired Grignard Formation cluster_1 Wurtz Coupling Side Reaction A This compound B Mono-Grignard Reagent A->B + Mg C Mono-Grignard Reagent E Biphenyl Derivative (Dimer) C->E D This compound D->E

Sources

Technical Support Center: Navigating the Reactivity of 1,3-Dibromo-2-methoxybenzene Under Basic Conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development working with 1,3-Dibromo-2-methoxybenzene. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during reactions under basic conditions. Our goal is to equip you with the scientific rationale behind experimental outcomes and provide actionable solutions to mitigate side reactions and optimize your synthetic routes.

Introduction: The Intricacies of a Polysubstituted Arene

This compound, also known as 2,6-dibromoanisole, is a versatile building block in organic synthesis.[1][2] Its reactivity is governed by the interplay of the electron-donating methoxy group and the two ortho- and para-directing, yet deactivating, bromine atoms. Under basic conditions, this substrate can exhibit a range of behaviors, some of which can lead to unexpected and undesired side products. This guide will focus on the most prevalent side reactions and provide strategies to control them.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental problems in a question-and-answer format, providing insights into the underlying chemistry and offering step-by-step troubleshooting protocols.

Issue 1: Low Yield of Desired Cross-Coupling Product and Formation of Unexpected Byproducts

Question: I am attempting a Suzuki or other palladium-catalyzed cross-coupling reaction with this compound using an organolithium reagent to generate the nucleophile, but I'm observing a low yield of my desired product along with significant amounts of what appears to be a debrominated starting material and homocoupled products. What is happening?

Answer: This is a classic issue when using strong organolithium bases like n-butyllithium (n-BuLi) with aryl bromides. The primary culprit is a rapid side reaction known as lithium-halogen exchange , which often outcompetes other desired reaction pathways.[3]

Causality:

  • Reaction Kinetics: Lithium-halogen exchange is an extremely fast, kinetically controlled process.[3] The rate of exchange typically follows the trend I > Br > Cl. For aryl bromides, this exchange can be faster than nucleophilic addition or even proton transfer in some cases.[3]

  • Mechanism: The organolithium reagent (e.g., n-BuLi) exchanges its lithium atom for one of the bromine atoms on your starting material. This generates a new organolithium species (lithiated this compound) and butyl bromide.

G cluster_main Lithium-Halogen Exchange start This compound + n-BuLi intermediate Lithium-Halogen Exchange (Fast, Kinetically Favored) product1 Lithiated Aryl Species + Butyl Bromide product2 Quenched Lithiated Species (Debrominated Starting Material) product3 Reaction with Starting Material (Homocoupling)

Figure 1: Pathway of Lithium-Halogen Exchange.

Troubleshooting Protocol:

  • Change Your Metalating Agent:

    • Grignard Reagents: Consider preparing the Grignard reagent of this compound by reacting it with magnesium metal.[4] Grignard reagents are generally less reactive than organolithiums and less prone to side reactions like lithium-halogen exchange with the starting material. However, be aware of potential Wurtz-type homocoupling during Grignard formation.[5]

    • Use of a Milder Base: If your reaction allows, consider using a non-organometallic strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) if you are trying to deprotonate another part of your molecule. These will not undergo halogen exchange.

  • Modify Reaction Conditions:

    • Low Temperature: Perform the lithiation at very low temperatures (e.g., -78 °C) to try and temper the rate of lithium-halogen exchange relative to your desired reaction.

    • Inverse Addition: Add the organolithium reagent slowly to a solution of your substrate. This keeps the concentration of the highly reactive organolithium low at any given time.

Parameter Problematic Condition Recommended Adjustment Rationale
Base Strong organolithiums (e.g., n-BuLi, t-BuLi)Mg for Grignard formation; milder non-metallic bases (NaH, KOtBu)Avoids rapid lithium-halogen exchange.
Temperature 0 °C to room temperature-78 °CSlows down the rate of lithium-halogen exchange.
Addition Substrate added to baseBase added dropwise to substrateMaintains a low concentration of the reactive base.
Issue 2: Formation of a Mixture of Isomeric Products

Question: I am using a strong, hindered base like Lithium Diisopropylamide (LDA) with this compound, hoping to achieve a specific substitution, but I am getting a complex mixture of products, some of which appear to be isomers of my expected product. Why is this occurring?

Answer: The use of a strong, non-nucleophilic base like LDA can promote the formation of a highly reactive intermediate called benzyne .[6][7] The subsequent nucleophilic attack on the unsymmetrical benzyne intermediate can lead to a mixture of regioisomers.

Causality:

  • Benzyne Formation: LDA is a strong base but a poor nucleophile due to steric hindrance.[6] It can deprotonate an aromatic proton ortho to a halogen atom. The resulting aryl anion can then eliminate the halide to form a benzyne intermediate, which contains a strained triple bond in the aromatic ring.[7] In your substrate, deprotonation at C4 would lead to the elimination of the bromine at C3.

  • Nucleophilic Addition: The incoming nucleophile can then attack either carbon of the triple bond in the benzyne intermediate, leading to the formation of two different regioisomeric products.[8]

G cluster_main Benzyne Formation and Trapping start This compound + LDA deprotonation Deprotonation at C4 elimination Elimination of Br⁻ benzyne Benzyne Intermediate nucleophile Nucleophile (Nu⁻) attack Nucleophilic Attack product_mix Mixture of Regioisomers

Figure 2: Benzyne Formation Pathway.

Troubleshooting Protocol:

  • Avoid Hindered, Strong Bases: If benzyne formation is not the desired pathway, avoid using bases like LDA or LiTMP. Opt for bases that are more likely to participate in the desired reaction (e.g., for cross-coupling, the bases are typically carbonates or phosphates which are not strong enough to generate benzynes).

  • Use a Trapping Agent: If you suspect benzyne formation and want to confirm it, you can add a benzyne trap like furan or tetraphenylcyclopentadienone to the reaction mixture.[9] The formation of the corresponding Diels-Alder adduct would be strong evidence for the presence of a benzyne intermediate.

  • Control Nucleophile Addition: If benzyne formation is intended, the regioselectivity of the nucleophilic addition can sometimes be influenced by the electronic effects of the substituents on the benzyne intermediate.

Frequently Asked Questions (FAQs)

Q1: Can the methoxy group in this compound be cleaved under basic conditions?

A1: While ether cleavage is a known reaction, it is generally much more facile under acidic conditions (e.g., with HBr or HI).[5] Cleavage of aryl methyl ethers under basic conditions typically requires very harsh conditions or specific reagents that are not commonly employed in standard synthetic transformations. With bases like organolithiums, NaH, or KOtBu at typical reaction temperatures, cleavage of the methoxy group is not a major competing side reaction.

Q2: Is Nucleophilic Aromatic Substitution (SNAr) a likely side reaction?

A2: A direct nucleophilic aromatic substitution (SNAr) reaction, where a nucleophile attacks the carbon bearing a bromine and displaces it, is unlikely for this compound under typical basic conditions.[10] The SNAr mechanism generally requires the presence of strong electron-withdrawing groups (like nitro groups) ortho or para to the leaving group to stabilize the negatively charged Meisenheimer complex intermediate.[11] The methoxy group is electron-donating, and the bromine atoms are only weakly deactivating, making the ring not electron-deficient enough for a facile SNAr reaction.

Q3: What is "Directed ortho Metalation" (DoM) and is it relevant for this molecule?

A3: Directed ortho Metalation (DoM) is a powerful reaction where a functional group (a directing metalation group, or DMG) directs a strong base, typically an organolithium, to deprotonate the proton at the ortho position.[3] The methoxy group is an excellent DMG. However, in this compound, both positions ortho to the methoxy group are substituted with bromine atoms. Therefore, a classic DoM at the C2 or C6 position is not possible. Instead, as discussed in the troubleshooting guide, a lithium-halogen exchange is the more probable outcome with organolithium bases.[3]

Q4: I am trying to perform a Grignard reaction, but it is sluggish to initiate. What can I do?

A4: The initiation of Grignard reactions can be challenging due to a passivating layer of magnesium oxide on the surface of the magnesium metal.[10]

  • Activation of Magnesium: You can activate the magnesium turnings by adding a small crystal of iodine or a few drops of 1,2-dibromoethane. These reagents react with the magnesium surface to expose fresh, reactive metal.[12]

  • Anhydrous Conditions: Ensure that your glassware is rigorously dried and your solvent (typically THF or diethyl ether) is anhydrous. Any trace of water will quench the Grignard reagent as it forms.[4]

References

  • Wikipedia. (n.d.). Directed ortho metalation.
  • Organic Syntheses. (n.d.). Procedure for Grignard Reagent Preparation.
  • LookChem. (n.d.). 2,6-DIBROMOANISOLE.
  • Knochel, P., et al. (2021). Regioselective Magnesiation and Zincation Reactions of Aromatics and Heterocycles Triggered by Lewis Acids. Chemistry – A European Journal.
  • University of Rochester. (n.d.). The Grignard Reaction.
  • Walden, P. T. (n.d.).
  • Chemistry LibreTexts. (2022). Nucleophilic Aromatic Substitution.
  • ChemOrgChem. (2024). LDA|Lithium diisopropylamide|Intramolecular Benzyne-Ene reaction|Problem Solved|ChemOrgChem. YouTube.
  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution - The Benzyne Mechanism.
  • Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution.
  • Baran Lab. (n.d.). Directed Metalation: A Survival Guide.
  • Science.gov. (n.d.). nucleophilic aromatic substitution: Topics by Science.gov.
  • Lumen Learning. (n.d.). Nucleophilic Aromatic Substitution.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Google Patents. (n.d.). WO2020193617A1 - Impact of trace elements in the grignard reaction.
  • Chemistry Stack Exchange. (2017). What are the byproducts in a Suzuki reaction?.
  • The Organic Chemistry Tutor. (2018). Nucleophilic Aromatic Substitution - Benzyne Intermediate and Meisenheimer Complex. YouTube.
  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution.
  • ResearchGate. (n.d.). Site-selective cross-coupling of dibromoaniline derivatives and dibromoindole.
  • ResearchGate. (n.d.). Formation and Trapping of Benzyne.
  • National Institutes of Health. (n.d.). Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles.

Sources

Technical Support Center: A Guide to Improving Yield in the Synthesis of 1,3-Dibromo-2-methoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges in the synthesis of 1,3-Dibromo-2-methoxybenzene. The following content moves beyond standard protocols to address the nuanced chemical principles governing this reaction, providing actionable troubleshooting advice and optimized methodologies to enhance yield and purity.

Section 1: The Core Challenge—Understanding Regioselectivity in Electrophilic Aromatic Substitution

The synthesis of this compound presents a classic regioselectivity problem. The starting material, typically a substituted anisole, is governed by the powerful directing effects of the methoxy (-OCH₃) group.

The methoxy group is a strongly activating, ortho, para-director due to its ability to donate electron density to the aromatic ring via resonance.[1][2] This means that during electrophilic aromatic substitution, such as bromination, the incoming electrophile (Br⁺) is preferentially directed to the positions ortho (C2, C6) and para (C4) to the methoxy group. Direct dibromination of anisole, for instance, overwhelmingly yields 2,4-dibromoanisole, not the desired 1,3-dibromo isomer.[1] Attempting to force bromination at the C3 position without a sound strategy is a primary cause of low yields, complex product mixtures, and difficult purifications.

To achieve the desired 1,3-substitution pattern, a multi-step approach starting from a precursor that correctly orientates the second bromination is scientifically the most robust strategy.

G cluster_anisole Anisole Ring cluster_electrophile Electrophile anisole Anisole C1 C1-OCH3 C2 C2 (ortho) Activated C1->C2 o C3 C3 (meta) Deactivated C1->C3 m C4 C4 (para) Activated C1->C4 p C5 C5 (meta) Deactivated C1->C5 m C6 C6 (ortho) Activated C1->C6 o E Br+ E->C2 Favored Attack E->C3 Disfavored Attack E->C4 Favored Attack E->C5 Disfavored Attack E->C6 Favored Attack

Caption: Directing effects of the methoxy group on anisole.

Section 2: Troubleshooting Guide and Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the synthesis in a direct question-and-answer format.

Q1: My primary product is 2,4-dibromoanisole, not this compound. What went wrong?

A: This outcome is expected if you are attempting a direct, one-pot dibromination of anisole (methoxybenzene). The methoxy group's powerful ortho, para-directing effect makes substitution at the C2 and C4 positions the path of least resistance.[1][3][4] To synthesize the 1,3-dibromo isomer, you cannot fight this inherent electronic preference. The solution is to change your starting material to one that pre-ordains the correct substitution pattern. The recommended precursor is 2-bromoanisole .

Q2: I'm using 2-bromoanisole as a starting material, but my yield is still low and the reaction is messy. What are the likely byproducts?

A: Even with 2-bromoanisole, several side reactions can occur:

  • Isomeric Byproducts: The combined directing effects of the -OCH₃ group (ortho, para) and the initial bromine atom (deactivating, but also ortho, para) can still lead to minor isomers. The primary target is C3, but some bromination might occur at C5 or C6, especially under harsh conditions.

  • Over-bromination: The methoxy group keeps the ring activated, and using excess brominating agent or extended reaction times can lead to the formation of tribromoanisole derivatives.

  • Degradation: Highly reactive brominating agents like Br₂ with a strong Lewis acid can cause decomposition of the starting material or product, especially at elevated temperatures.

Q3: What is the best brominating agent and solvent combination for this synthesis?

A: For activated rings like anisole derivatives, milder brominating agents are often superior. While Br₂/FeBr₃ is a classic choice, it can be too aggressive.[5] A more controlled and often higher-yielding approach is to use N-Bromosuccinimide (NBS) .

The choice of solvent is critical when using NBS. For this specific nuclear aromatic substitution, acetonitrile (CH₃CN) is highly recommended. Unlike non-polar solvents (like CCl₄) where NBS can promote radical side-chain reactions, polar aprotic solvents like acetonitrile favor the ionic pathway, promoting a clean electrophilic attack on the aromatic ring.[6] This system provides a source of electrophilic bromine under mild conditions, enhancing regioselectivity.

Q4: My reaction seems to stall and does not proceed to completion. What are the potential causes?

A: An incomplete reaction can stem from several factors:

  • Reagent Purity: Ensure your NBS is of high purity and has not decomposed. Solvents must be anhydrous, as water can quench the electrophile and interfere with the reaction.

  • Insufficient Activation: While NBS in acetonitrile often works well, some systems may require a mild acid catalyst to facilitate the generation of the bromine electrophile. A catalytic amount of a proton source like acetic acid can sometimes be beneficial.

  • Low Temperature: While the reaction should be cooled initially to control the exothermic addition, it may require warming to room temperature or slightly above to proceed to completion. Monitor the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal temperature profile.

Q5: Purification of the final product is challenging. Do you have any recommendations?

A: The polarity of the various dibromo-isomers is often very similar, making separation difficult.

  • Column Chromatography: This is the most effective method. Use a high-resolution silica gel with a low-polarity eluent system, such as a gradient of ethyl acetate in hexanes (e.g., starting from 100% hexane and slowly increasing the ethyl acetate concentration).

  • Recrystallization: If a crude solid can be obtained, recrystallization from a suitable solvent like ethanol or a hexane/dichloromethane mixture can be an effective way to remove minor impurities and isolate the major product, provided it has favorable crystallization properties.

Section 3: Optimized Experimental Protocol

This protocol details the synthesis of this compound from 2-bromoanisole, incorporating the principles discussed above for maximizing yield and purity.

Reaction Scheme: 2-Bromoanisole → (NBS, CH₃CN) → this compound

Reagent & Materials Table
Reagent/MaterialMolecular Weight ( g/mol )AmountMolar Equivalents
2-Bromoanisole187.045.00 g1.0
N-Bromosuccinimide (NBS)177.985.24 g1.1
Acetonitrile (CH₃CN)41.05100 mL-
Sodium Thiosulfate158.1110% aq. solution-
Sodium Bicarbonate84.01Saturated aq. sol.-
Brine-Saturated aq. sol.-
Anhydrous MgSO₄120.37--
Hexanes---
Ethyl Acetate88.11--
Step-by-Step Methodology
  • Reaction Setup:

    • In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-bromoanisole (5.00 g, 26.7 mmol) in 100 mL of anhydrous acetonitrile.

    • Protect the flask from light by wrapping it in aluminum foil (NBS can be light-sensitive).

    • Cool the solution to 0 °C in an ice-water bath.

  • Bromination:

    • To the stirred, cooled solution, add N-Bromosuccinimide (5.24 g, 29.4 mmol, 1.1 eq.) portion-wise over 15-20 minutes. Ensure the temperature remains below 5 °C during the addition.

    • After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour.

    • Remove the ice bath and let the reaction warm to room temperature. Continue stirring for 4-6 hours.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by TLC (eluent: 98:2 Hexane:Ethyl Acetate). The product spot should appear at a slightly lower Rf than the starting material. The reaction is complete when the starting material spot has disappeared.

  • Workup and Quenching:

    • Once the reaction is complete, pour the mixture into a separatory funnel containing 100 mL of 10% aqueous sodium thiosulfate solution to quench any unreacted bromine and NBS. The yellow color should dissipate.

    • Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash sequentially with 50 mL of saturated sodium bicarbonate solution and 50 mL of brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The resulting crude oil or solid should be purified by flash column chromatography on silica gel.

    • Elute with a hexanes/ethyl acetate solvent system. A shallow gradient from 100% hexanes to 98:2 hexanes/ethyl acetate is typically effective at separating the desired product from isomers and impurities.

    • Combine the pure fractions and remove the solvent in vacuo to yield this compound as a colorless oil or low-melting solid.

Section 4: Visualization of Key Processes

G setup 1. Reaction Setup - Dissolve 2-bromoanisole in CH3CN - Cool to 0 °C bromination 2. Bromination - Add NBS portion-wise - Stir at 0 °C then RT setup->bromination monitoring 3. Monitoring - TLC analysis until completion bromination->monitoring workup 4. Aqueous Workup - Quench with Na2S2O3 - Extract with Et2O - Wash & Dry monitoring->workup purification 5. Purification - Column Chromatography workup->purification product Final Product This compound purification->product

Caption: Optimized workflow for the synthesis of this compound.

G cluster_ring Directing Effects on 2-Bromoanisole cluster_analysis Analysis ring 2-Bromoanisole C1 C1-OCH3 (Activating, o,p-director) C2 C2-Br (Deactivating, o,p-director) C4 C4 (para to Br, meta to OCH3) C1->C4 Activates C6 C6 (ortho to OCH3, meta to Br) C1->C6 Activates C3 C3 (ortho to Br, meta to OCH3) TARGET C2->C3 Deactivates C2->C4 Deactivates C5 C5 (meta to both) analysis_node C3 is strongly activated by the -OCH3 group and only weakly deactivated by the adjacent -Br. This makes it the most nucleophilic site for the second bromination.

Caption: Regiochemical analysis for the bromination of 2-bromoanisole.

References

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Bruice, P. Y. (2016). Organic Chemistry. Pearson.
  • Carreño, M. C., et al. (1994). N-Bromosuccinimide in Acetonitrile: A Mild and Regiospecific Nuclear Brominating Reagent for Methoxybenzenes and Naphthalenes. The Journal of Organic Chemistry, 59(18), 5337-5341. [Link]
  • Stock, L. M., & Brown, H. C. (1959). Rates of Bromination of Anisole and Certain Derivatives. Partial Rate Factors for the Bromination Reaction. The Application of the Selectivity Relationship to the Substitution Reactions of Anisole. Journal of the American Chemical Society, 81(13), 3323–3329. [Link]
  • Majetich, G., et al. (1993). Electrophilic Aromatic Bromination Using Bromodimethylsulfonium Bromide Generated in Situ. The Journal of Organic Chemistry, 58(23), 6343-6346. [Link]

Sources

Technical Support Center: Purification of 1,3-Dibromo-2-methoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1,3-Dibromo-2-methoxybenzene. This guide is designed for researchers, scientists, and drug development professionals to address common challenges associated with the purification of this important chemical intermediate. Our goal is to provide not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your experiments effectively.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the purity and handling of this compound.

Q1: What are the likely impurities in my sample of this compound?

A1: The impurity profile is heavily dependent on the synthetic route, but typically arises from incomplete reactions or side reactions during the bromination of a methoxybenzene precursor. Potential impurities can be categorized as follows:

  • Starting Materials & Intermediates: Incomplete reactions can leave residual starting material (e.g., 2-methoxy-bromobenzene) or mono-brominated intermediates.[1]

  • Over-brominated Byproducts: Prolonged reaction times or excess brominating agent can lead to the formation of tri- or tetra-brominated species.[1]

  • Isomeric Byproducts: Depending on the directing effects of the substituents and reaction conditions, other isomers such as 1,3-dibromo-4-methoxybenzene or 2,4-dibromoanisole could be formed.

  • Reagent-Related Impurities: Byproducts from the brominating agent (e.g., succinimide if using NBS) can contaminate the final product.[1][2]

  • Solvent-Related Impurities: Residual solvents from the reaction and initial work-up are common.[1]

Q2: Why is rigorous purification of this compound critical for my research?

A2: As a building block in multi-step syntheses, the purity of this compound is paramount.[3] Impurities can lead to:

  • Unwanted Side Reactions: Impurities with reactive functional groups can compete in subsequent steps, reducing the yield of the desired product and complicating purification.

  • Inaccurate Stoichiometry: The presence of impurities leads to incorrect calculations of molar equivalents, affecting reaction outcomes.

  • False Positives in Screening: In drug development, impurities can exhibit biological activity, leading to misleading results in high-throughput screening assays.

  • Regulatory Hurdles: For pharmaceutical applications, controlling the impurity profile is a critical regulatory expectation to ensure the safety and efficacy of the final active pharmaceutical ingredient (API).[4]

Q3: What are the primary methods for purifying this compound?

A3: The choice of purification method depends on the nature and quantity of the impurities, as well as the scale of the experiment. The most common and effective techniques are:

  • Recrystallization: Ideal for solid samples with thermally stable impurities that have different solubility profiles from the main compound.[5]

  • Flash Column Chromatography: A highly versatile and widely used method for separating compounds based on their differential adsorption to a stationary phase (typically silica gel).[2][6][7]

  • Vacuum Distillation: Suitable for large quantities or for removing non-volatile impurities from the thermally stable liquid product. Given its high boiling point, distillation must be performed under reduced pressure.

Q4: How can I assess the purity of my final product?

A4: A combination of analytical techniques is recommended for a comprehensive purity assessment. No single method is universally sufficient.

Technique Principle Strengths Limitations
GC-MS Separation by volatility, detection by mass.Excellent for volatile impurities, provides structural information for identification.[8][9]Not suitable for non-volatile or thermally labile compounds.
HPLC Separation by polarity, UV detection.High resolution for a wide range of compounds, excellent for quantification (purity by area %).[3][8]Impurity identity is not determined without a mass spectrometer (LC-MS).[3]
¹H NMR Nuclear spin in a magnetic field.Provides detailed structural information, can detect and quantify impurities with distinct proton signals. qNMR is an absolute method.[8][9]Signals of impurities may overlap with the main compound, limiting detection.
Melting Point Temperature of solid-liquid phase transition.A sharp melting point range indicates high purity.Insensitive to small amounts of impurities; some impurities can form eutectics.

Part 2: Purification & Troubleshooting Guide

This section provides a logical workflow for selecting a purification method and troubleshooting common issues.

Workflow for Selecting a Purification Method

PurificationWorkflow start Initial State: Crude this compound is_solid Is the crude product a solid? start->is_solid try_recryst Attempt Recrystallization is_solid->try_recryst  Yes try_chrom Perform Flash Column Chromatography is_solid->try_chrom  No / Oily Solid recryst_success Purity >98% by HPLC/GC? try_recryst->recryst_success recryst_success->try_chrom  No final_product Purified Product recryst_success->final_product  Yes chrom_success Purity >98% by HPLC/GC? try_chrom->chrom_success try_distill Consider Vacuum Distillation (for large scale or non-volatile impurities) chrom_success->try_distill  No (co-eluting impurity) chrom_success->final_product  Yes reassess Re-evaluate Impurity Profile (e.g., with MS, NMR) Consider alternative chemistry try_distill->reassess

Caption: Decision workflow for purification strategy.

Troubleshooting Common Purification Issues
Scenario 1: Recrystallization yields a low recovery or fails to produce crystals.
  • Possible Cause 1: Incorrect Solvent Choice. The compound may be too soluble at low temperatures or insoluble even at high temperatures in the chosen solvent.

    • Solution: Conduct a systematic solvent screen.[5] Place ~20 mg of your crude material in separate test tubes and add 0.5 mL of different solvents (e.g., hexane, ethanol, isopropanol, ethyl acetate, toluene). A good solvent will dissolve the compound when hot but show poor solubility when cold.[5] Look for a solvent system (a mixture of a "good" solvent and a "poor" solvent) if a single solvent is not effective.

  • Possible Cause 2: Insufficient Supersaturation. The solution may not be concentrated enough for crystals to form upon cooling.

    • Solution: Before cooling, boil off a portion of the solvent to increase the concentration. Be cautious not to evaporate too much, which could cause the product to "crash out" as an oil or amorphous solid, trapping impurities.

  • Possible Cause 3: Presence of Oily Impurities. Some impurities can inhibit crystal lattice formation.

    • Solution: Try adding a small amount of activated charcoal to the hot solution to adsorb colored or oily impurities, then perform a hot filtration before cooling. If this fails, column chromatography is the recommended next step to remove these problematic impurities.

Scenario 2: Impurities co-elute with the product during column chromatography.
  • Possible Cause 1: Improper Eluent Polarity. The solvent system may not have sufficient resolving power to separate compounds with very similar polarities.

    • Solution (Methodical Approach):

      • Analyze by TLC: Run TLC plates in various solvent systems (e.g., Hexane/Ethyl Acetate, Hexane/Dichloromethane, Toluene) to find a system that gives a clear separation (ΔRf > 0.2) between your product and the impurity.

      • Reduce Polarity: If the Rf value of your product is high (>0.4), the eluent is too polar. Decrease the proportion of the more polar solvent (e.g., move from 9:1 Hex/EtOAc to 19:1 Hex/EtOAc).

      • Use a Different Solvent System: Sometimes, changing the nature of the solvents (e.g., switching from an acetate to an ether or chlorinated solvent) can alter selectivity and improve separation.

  • Possible Cause 2: Column Overloading. Too much material was loaded onto the column, exceeding its separation capacity.

    • Solution: As a rule of thumb, use a silica gel mass that is 50-100 times the mass of your crude sample. Ensure the sample is loaded onto the column in a minimal volume of solvent as a concentrated band.

Part 3: Detailed Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol assumes a suitable solvent (e.g., isopropanol) has been identified via screening.

  • Dissolution: Place the crude this compound (e.g., 5.0 g) into an Erlenmeyer flask. Add the minimum amount of isopropanol required to dissolve the solid at boiling, adding the solvent in small portions.

  • Hot Filtration (Optional): If insoluble impurities are present or the solution is colored, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step must be done quickly to prevent premature crystallization.

  • Cooling & Crystallization: Cover the flask and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Afterwards, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals (the "filter cake") with a small amount of ice-cold isopropanol to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight. Characterize the final product by melting point and an appropriate analytical method (HPLC, GC-MS, or NMR).

Protocol 2: Purification by Flash Column Chromatography
  • Eluent Selection: Based on TLC analysis, prepare the chosen eluent system (e.g., 98:2 Hexane:Ethyl Acetate). A good system will give the product an Rf value of ~0.3.

  • Column Packing: Pack a glass chromatography column with silica gel slurried in the eluent. Ensure there are no air bubbles or cracks in the packed bed.

  • Sample Loading: Dissolve the crude product (e.g., 1.0 g) in a minimal amount of dichloromethane or the eluent. Pre-adsorb the sample onto a small amount of silica gel by concentrating the solution to a dry powder. Carefully add this powder to the top of the packed column.

  • Elution: Add the eluent to the column and apply positive pressure (using a pump or inert gas) to achieve a steady flow rate.

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of the product by TLC.

  • Combine & Concentrate: Combine the pure fractions (those containing only the product spot on TLC) and remove the solvent using a rotary evaporator to yield the purified this compound.

Protocol 3: Purity Assessment by HPLC

This protocol provides a general starting point for method development.[3]

  • Instrumentation: A standard HPLC system with a UV detector.[3]

  • Column: C18 stationary phase (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A: Water, B: Acetonitrile.

  • Gradient: Start at 70% B, ramp to 95% B over 15 minutes, hold for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm.

  • Sample Preparation: Prepare a ~0.1 mg/mL solution of the purified product in acetonitrile.

  • Analysis: Inject the sample. Purity is typically calculated as the area of the main peak divided by the total area of all peaks in the chromatogram.

References

  • BenchChem. (2025). Application Notes and Protocols for the Characterization of 1,3-Dibromo-2-(4-bromophenoxy)benzene.
  • PubChem. (2024). Benzene, 1,3-dibromo-2-methoxy-. National Center for Biotechnology Information.
  • The Royal Society of Chemistry. (n.d.). Supporting Information.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • BenchChem. (2025). An In-depth Technical Guide to Potential Impurities in Synthesized 2,2-Dibromo-1-(4-chlorophenyl)ethanone.
  • Organic Syntheses. (n.d.). Procedure for 3,5-Dibromo-2-pyrone.
  • BenchChem. (2025). A Comparative Guide to Analytical Methods for Determining the Purity of Synthesized 1,3-Dibromo-5-nitrobenzene.
  • BenchChem. (2025). A Comparative Guide to the Purity Assessment of 5-Bromo-1,3-dichloro-2-ethoxybenzene by High-Performance Liquid Chromatography (HPLC).
  • BenchChem. (2025). An In-depth Technical Guide to 1,3-Dibromo-5-nitrobenzene for Researchers and Drug Development Professionals.
  • S. L. MacNeil et al. (2016). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. National Institutes of Health.

Sources

Technical Support Center: Stability of 1,3-Dibromo-2-methoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

This guide provides in-depth technical support for researchers, scientists, and drug development professionals utilizing 1,3-Dibromo-2-methoxybenzene. We will address common stability issues encountered under acidic conditions, offering mechanistic explanations, troubleshooting protocols, and practical solutions to ensure the integrity of your experiments.

Core Issue: The Vulnerability of the Methoxy Group

This compound is a substituted anisole (aryl methyl ether). While ethers are generally considered stable and unreactive, making them excellent solvents, their C-O bond is susceptible to cleavage under specific, strongly acidic conditions.[1][2] The primary stability concern for this compound in acidic media is the cleavage of the aryl ether bond, leading to the formation of 1,3-dibromo-2-phenol and a methyl halide.[3][4] This degradation is not a simple hydrolysis but a well-defined acid-catalyzed nucleophilic substitution reaction.[1]

Mechanism of Acid-Catalyzed Ether Cleavage

The cleavage of aryl methyl ethers like this compound proceeds via an SN2 mechanism, especially with strong hydrohalic acids such as HBr or HI.[5][6]

The process involves two key steps:

  • Protonation of the Ether Oxygen: The reaction is initiated by the protonation of the ether's oxygen atom by a strong acid. This converts the methoxy group into a good leaving group (an oxonium ion).[7][8]

  • Nucleophilic Attack: A competent nucleophile, typically the conjugate base of the acid (e.g., Br⁻ or I⁻), attacks the electrophilic carbon of the methyl group.[2] This attack occurs via an SN2 pathway, leading to the displacement of the phenoxide and the formation of a methyl halide.[5] The resulting 1,3-dibromo-2-phenoxide is then protonated to yield the final phenol product.

Attack on the aromatic carbon does not occur because sp²-hybridized carbons are resistant to SN1 and SN2 reactions.[5]

Fig 1. SN2 mechanism of acid-catalyzed ether cleavage.

Frequently Asked Questions (FAQs)

Q1: What are the typical signs of this compound degradation in my reaction?

The most definitive sign of degradation is the appearance of a new, more polar spot on a Thin Layer Chromatography (TLC) plate or a new peak in your LC-MS analysis corresponding to the mass of 1,3-dibromo-2-phenol. Phenols are generally more acidic and polar than their corresponding methyl ethers, resulting in a lower Retention Factor (Rf) on normal-phase silica gel.

Q2: Which acids are most likely to cause cleavage of the methoxy group?

Strong acids with nucleophilic conjugate bases are the primary culprits. The reactivity order is generally HI > HBr >> HCl.[1]

  • Hydrogen Iodide (HI) and Hydrogen Bromide (HBr) are highly effective at cleaving ethers.[6][8]

  • Boron Tribromide (BBr₃) is an exceptionally powerful Lewis acid reagent for cleaving aryl ethers, often working under milder conditions than HBr or HI.[8][9][10]

  • Hydrogen Chloride (HCl) is generally not reactive enough to cleave aryl ethers under standard conditions.[6]

Q3: My process requires a strong acid, but I want to avoid ether cleavage. What are my options?

If your reaction chemistry necessitates a strong acid, consider using one with a non-nucleophilic conjugate base.

  • Sulfuric Acid (H₂SO₄): Can be used, but be aware that under certain conditions, it can cause electrophilic aromatic substitution (sulfonation) on the benzene ring.[11][12]

  • Phosphoric Acid (H₃PO₄): A strong, non-nucleophilic acid that is less likely to cause side reactions compared to H₂SO₄.

  • Trifluoroacetic Acid (TFA): Often used in peptide synthesis and chromatography; its conjugate base is a poor nucleophile, making it a safer choice to preserve the methoxy group.[2]

Q4: Can I use this compound as a masked phenol, intentionally cleaving the methoxy group later?

Absolutely. The methyl ether is a common and robust protecting group for phenols.[13][14] It is stable to bases, organometallics, and many acidic conditions, but can be reliably removed at a later synthetic step using reagents like BBr₃ or HBr.[8][13]

Troubleshooting Guide

Problem Potential Cause Recommended Action & Rationale
Unexpected formation of 1,3-dibromo-2-phenol detected by TLC/LC-MS. Your reaction medium contains a strong, nucleophilic acid (e.g., HBr, HI) or a strong Lewis acid (e.g., AlCl₃, BBr₃).[2][8]1. Substitute the Acid: Replace the problematic acid with a strong acid that has a non-nucleophilic counter-ion, such as H₂SO₄, H₃PO₄, or TFA. 2. Lower Temperature: Acid-catalyzed cleavage is temperature-dependent. Running the reaction at a lower temperature may significantly reduce the rate of ether cleavage while still allowing your desired reaction to proceed.
Low yield of desired product; starting material is consumed but multiple byproducts are observed. The acidic conditions are too harsh, leading not only to ether cleavage but potentially to other side reactions on the aromatic ring, such as sulfonation or nitration if using H₂SO₄ or HNO₃.[11][12]1. Perform a Stability Test: Before running the full reaction, subject a small sample of this compound to your planned acidic conditions (without other reagents) and monitor for degradation over time (see Protocol 4.1). This validates the compatibility of your solvent and acid system. 2. Re-evaluate Catalyst: If using a Lewis acid, ensure it is not one known for ether cleavage (like BBr₃). Consider milder Lewis acids if applicable.
Reaction is sluggish and forcing conditions (high heat) are required, leading to decomposition. The methoxy group and two bromine atoms influence the reactivity of the aromatic ring. The two bromines are deactivating, which may slow down desired electrophilic substitution reactions, tempting the use of harsher conditions.1. Optimize Catalyst Loading: For catalytic reactions, perform a catalyst loading screen to find the optimal concentration that promotes the desired reaction without requiring excessive heat. 2. Consider Alternative Substrates: If the methoxy group is not critical for the reaction step, consider performing the reaction on the corresponding phenol and methylating it afterward.
Data Summary: Acid Compatibility with Aryl Methyl Ethers
Acid ReagentTypical ConditionsPrimary OutcomeRisk of Ether CleavageCitation(s)
HI Conc. aq., refluxEther CleavageVery High [7][8]
HBr Conc. aq. or in Acetic Acid, refluxEther CleavageVery High [3][6]
BBr₃ DCM, 0 °C to RTEther CleavageVery High [9][10]
HCl Conc. aq., refluxGenerally No ReactionVery Low [6]
H₂SO₄ ConcentratedSulfonationLow to Moderate [11][12]
TFA Neat or in DCMGenerally StableVery Low [2]
H₃PO₄ Concentrated, heatGenerally StableLow [5]

Experimental Protocols

Protocol 4.1: Stability Test for this compound

Objective: To determine if this compound is stable under your proposed acidic reaction conditions before committing the bulk of your material.

Materials:

  • This compound

  • Your chosen reaction solvent and acid

  • A small reaction vial with a stir bar

  • TLC plates (e.g., silica gel 60 F₂₅₄)

  • Eluent for TLC (e.g., 9:1 Hexanes:Ethyl Acetate, adjust as needed)

  • LC-MS system (optional, but recommended)

  • Authentic sample of 1,3-dibromo-2-phenol (if available, as a standard)

Procedure:

  • In the reaction vial, dissolve a small amount (10-20 mg) of this compound in your reaction solvent (e.g., 1 mL).

  • Take a small aliquot for a "time zero" (T₀) analysis. Spot it on a TLC plate and/or inject it into the LC-MS.

  • Add the same concentration of your chosen acid to the vial as you would in your full-scale reaction.

  • Stir the reaction at your intended experimental temperature.

  • At regular intervals (e.g., 1 hr, 4 hrs, 12 hrs), take a small aliquot from the reaction mixture.

  • Spot each aliquot on the same TLC plate as your T₀ sample and your starting material. If you have the phenol standard, spot it as well.

  • Develop the TLC plate and visualize under UV light.

Analysis:

  • Stable: If you only observe the spot corresponding to your starting material at all time points, the compound is stable under these conditions.

  • Unstable: If a new, lower-Rf spot appears and intensifies over time, degradation is occurring. If you have the standard, confirm if this new spot co-elutes with 1,3-dibromo-2-phenol. LC-MS analysis can confirm the mass of the byproduct.

Protocol 4.2: Intentional Cleavage of the Methoxy Group with HBr

Objective: To efficiently deprotect this compound to yield 1,3-dibromo-2-phenol.

Materials:

  • This compound (1.0 eq)

  • 48% aqueous HBr or HBr in Acetic Acid

  • Glacial Acetic Acid (if not using HBr in AcOH)

  • Round-bottom flask with reflux condenser

  • Dichloromethane (DCM) or Ethyl Acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aq. NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq) and glacial acetic acid (if needed).

  • Add an excess of 48% aqueous HBr (5-10 eq).

  • Heat the mixture to reflux (typically 100-120 °C) and monitor the reaction progress by TLC until the starting material is fully consumed.

  • Cool the reaction mixture to room temperature and carefully pour it into a separatory funnel containing cold water.

  • Extract the aqueous layer with DCM or Ethyl Acetate (3x).

  • Combine the organic layers and wash carefully with saturated NaHCO₃ solution to neutralize excess acid, followed by a brine wash.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude 1,3-dibromo-2-phenol.

  • Purify the product as necessary, typically by column chromatography or recrystallization.

References

  • Silva, C. Sousa e Silva, P.J. (2013). BBr3-Assisted Cleavage of Most Ethers Does Not Follow the Commonly Assumed Mechanism. European Journal of Organic Chemistry. [Link]
  • Lord, R. L., Korich, A. L., & Kosak, T. M. (2015). Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers. European Journal of Organic Chemistry, 2015(34), 7460-7467. [Link]
  • Lord, R. L., Korich, A. L., et al. (2015). Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3- Facilitated Demethylation of Aryl Methyl Ethers. ScholarWorks@GVSU. [Link]
  • Westin, J. Cleavage of Ethers. Organic Chemistry - Jack Westin. [Link]
  • Ashenhurst, J. (2014). Cleavage Of Ethers With Acid. Master Organic Chemistry. [Link]
  • Brittain, W. D. G., & Cobb, S. L. (2019). Tetrafluoropyridyl (TFP): a general phenol protecting group readily cleaved under mild conditions. Organic & Biomolecular Chemistry, 17(3), 418-422. [Link]
  • Royal Society of Chemistry. (n.d.).
  • Ashenhurst, J. Acidic cleavage of ethers (SN2). Master Organic Chemistry. [https://www.masterorganicchemistry.com/reaction-guide/acidic-cleavage-of-ethers-sn2/]([Link] cleavage-of-ethers-sn2/)
  • Wanhongrun Blog. (2025). How does anisole react with acids? [Link]
  • Wikipedia. (n.d.). Ether cleavage. [Link]
  • Smith, E. A., et al. (2013). A Mechanistic Investigation of Acid-Catalyzed Cleavage of Aryl-Ether Linkages. ACS Sustainable Chemistry & Engineering, 1(11), 1436-1443. [Link]
  • LibreTexts Chemistry. (2021). 13.10: Protecting Groups in Organic Synthesis. [Link]
  • Quick, J., & Crelling, J. K. (1979). The acetyl function as a protecting group for phenols. The Journal of Organic Chemistry, 44(3), 484-486. [Link]
  • Wikipedia. (n.d.). Protecting group. [Link]
  • MySkinRecipes. (n.d.). This compound. [Link]
  • LibreTexts Chemistry. (2024). 18.3: Reactions of Ethers - Acidic Cleavage. [Link]
  • Filo. (2025). Reaction of Benzene with Methoxy Group (OCH3) and HBr. [Link]
  • LibreTexts Chemistry. (2024). 18.3: Reactions of Ethers - Acidic Cleavage. [Link]
  • YouTube. (2023). Reactions of Anisole. [Link]
  • PubChem. (n.d.). Benzene, 1,3-dibromo-2-methoxy-. [Link]
  • PubChem. (n.d.). 1,3-Dibromo-2-methoxy-5-nitrobenzene. [Link]
  • Organic Chemistry Portal. (n.d.). Protective Groups. [Link]
  • ResearchGate. (2025).
  • Chinese Journal of Structural Chemistry. (2024).
  • Cheméo. (n.d.). Chemical Properties of Benzene, 1,3-dibromo-2-methoxy-. [Link]
  • Prezi. (n.d.).
  • The reactions of methoxybenzene. (n.d.). [Link]
  • Google Patents. (n.d.). Method for synthesizing 1,3-dibromo-2,2-dimethoxy propane.
  • Brainly.in. (2023). When methoxy benzene react with hbr the final product is. [Link]
  • NIST WebBook. (n.d.). Benzene, 1,3-dibromo-2-methoxy-. [Link]
  • National Institutes of Health. (n.d.). (2-Methoxy-1,3-phenylene)diboronic acid. [Link]
  • ACS Publications. (n.d.). Reactivity of Substituted Phenols Toward Alkyl Radicals. [Link]
  • Allen. (n.d.).

Sources

Validation & Comparative

A Researcher's Guide to Alternatives in Sequential Cross-Coupling: Beyond 1,3-Dibromo-2-methoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of synthetic organic chemistry, the strategic construction of multi-substituted aromatic compounds is a cornerstone of drug discovery and materials science. For decades, 1,3-Dibromo-2-methoxybenzene has served as a reliable scaffold, a dielectrophilic linchpin enabling the sequential introduction of two different functionalities through palladium-catalyzed cross-coupling reactions. Its predictable reactivity, stemming from the differential reactivity of the two carbon-bromine bonds, has made it a go-to reagent. However, the pursuit of alternative synthetic strategies, driven by the need for greater efficiency, milder reaction conditions, and access to a broader chemical space, has led to the exploration of several compelling alternatives.

This guide provides a comparative analysis of the primary alternatives to this compound, offering researchers, scientists, and drug development professionals a comprehensive overview of their respective strengths, weaknesses, and practical considerations. We will delve into the performance of other dihalo-2-methoxybenzenes, explore the synthetic paradigm shift offered by nucleophilic alternatives generated via directed ortho-metalation, and examine the utility of diboronic acid derivatives in double Suzuki-Miyaura couplings.

The Dihalo-Analogs: A Tale of Reactivity and Selectivity

The most direct alternatives to this compound are its chlorinated and triflated counterparts. The choice between these substrates hinges on the well-established reactivity trend in palladium-catalyzed cross-coupling: Ar-I > Ar-Br > Ar-OTf > Ar-Cl.[1][2] This hierarchy is a direct consequence of the carbon-halogen bond dissociation energy, which dictates the ease of the initial oxidative addition step in the catalytic cycle.

1,3-Dichloro-2-methoxybenzene: The Economical Workhorse

As a more cost-effective and readily available starting material, 1,3-dichloro-2-methoxybenzene presents an attractive alternative.[3][4] However, the significantly stronger C-Cl bond necessitates more forcing reaction conditions to achieve comparable reactivity to the dibromo analog.[5][6] This often translates to higher catalyst loadings, the use of more sophisticated and bulky electron-rich phosphine ligands (e.g., Buchwald-type ligands), and elevated temperatures.[7]

The key challenge lies in achieving selective mono-arylation, as the conditions required to activate the first C-Cl bond can sometimes be harsh enough to promote double coupling, leading to a mixture of products. However, with careful optimization of the catalyst system and reaction time, sequential coupling is achievable.

Table 1: Comparative Performance of 1,3-Dibromo- vs. 1,3-Dichloro-2-methoxybenzene in a Sequential Suzuki-Miyaura Coupling

FeatureThis compound1,3-Dichloro-2-methoxybenzene
Reactivity HighModerate to Low
Typical Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂Pd₂(dba)₃ with bulky phosphine ligands (e.g., XPhos, SPhos)
Typical Conditions 80-100 °C100-120 °C
Selectivity for Mono-arylation Generally goodCan be challenging, requires careful optimization
Cost HigherLower
2-Methoxy-1,3-phenylene ditriflate: Enhanced Reactivity at a Cost

For substrates that are sensitive to the higher temperatures often required for dichloroarenes, 2-methoxy-1,3-phenylene ditriflate offers a more reactive alternative. The triflate group is a better leaving group than chloride, allowing for cross-coupling reactions to proceed under milder conditions. However, this increased reactivity comes at a higher cost and the triflate group can be sensitive to certain nucleophiles and bases.

A Paradigm Shift: Nucleophilic Alternatives via Directed ortho-Metalation (DoM)

Instead of a dielectrophilic scaffold, a conceptually different approach involves using a nucleophilic building block that can undergo sequential reactions with two different electrophiles. Directed ortho-metalation (DoM) of methoxy-substituted arenes provides a powerful tool to achieve this transformation.[8][9][10] The methoxy group acts as a directed metalation group (DMG), guiding a strong base (typically an organolithium reagent) to deprotonate the adjacent ortho positions.[11]

By starting with a readily available precursor like 2-methoxyanisole, sequential deprotonation and reaction with two different electrophiles can lead to the desired 1,3-disubstituted-2-methoxybenzene core. This strategy offers a high degree of flexibility in the types of functional groups that can be introduced.

DoM_Workflow Start 2-Methoxyanisole Step1 1. DoM (n-BuLi, TMEDA) 2. Electrophile 1 (E1-X) Start->Step1 Intermediate 2-E1-6-methoxyanisole Step1->Intermediate Step2 1. DoM (s-BuLi, TMEDA) 2. Electrophile 2 (E2-X) Intermediate->Step2 Product 1-E1-3-E2-2-methoxybenzene Step2->Product

Sequential functionalization of 2-methoxyanisole via Directed ortho-Metalation.

Advantages of the DoM approach:

  • Versatility: A wide range of electrophiles can be used, including alkyl halides, aldehydes, ketones, CO₂, and sources of halogens, allowing for the introduction of diverse functional groups.[12]

  • Convergent Synthesis: This approach allows for the convergent assembly of complex molecules.

Disadvantages of the DoM approach:

  • Stoichiometric Strong Base: Requires the use of stoichiometric amounts of strong and pyrophoric organolithium reagents.

  • Cryogenic Temperatures: Reactions are typically carried out at low temperatures (-78 °C) to control reactivity and prevent side reactions.

  • Functional Group Incompatibility: The strong basic conditions are not compatible with many sensitive functional groups.

The Diboronic Acid Approach: A Double Suzuki-Miyaura Strategy

Another nucleophilic alternative is (2-methoxy-1,3-phenylene)diboronic acid or its esters. This reagent can participate in two sequential or a one-pot double Suzuki-Miyaura coupling reaction with two different aryl or heteroaryl halides.[1][13] This approach is particularly useful for the synthesis of unsymmetrical biaryl and terphenyl structures.

The synthesis of (2-methoxy-1,3-phenylene)diboronic acid can be achieved from this compound through a double lithium-halogen exchange followed by quenching with a borate ester.

Diboronic_Acid_Synthesis Start This compound Step1 1. n-BuLi 2. B(OR)₃ Start->Step1 Intermediate Bis(boronic ester) Step1->Intermediate Step2 Hydrolysis Intermediate->Step2 Product (2-Methoxy-1,3-phenylene)diboronic acid Step2->Product

Synthesis of (2-methoxy-1,3-phenylene)diboronic acid.

Table 2: Comparison of Synthetic Strategies for Unsymmetrical 1,3-Diaryl-2-methoxybenzenes

StrategyStarting MaterialKey IntermediatesAdvantagesDisadvantages
Sequential Cross-Coupling This compoundMono-arylated intermediateWell-established, predictable reactivity.Requires two separate cross-coupling steps.
Directed ortho-Metalation 2-MethoxyanisoleMono-functionalized anisoleHigh versatility of electrophiles.Requires strong bases and cryogenic conditions.
Double Suzuki Coupling (2-Methoxy-1,3-phenylene)diboronic acidMono-coupled boronic acidCan be performed in one pot.Limited to C-C bond formation via Suzuki.

Case Study: Buchwald-Hartwig Amination

The synthesis of C-N bonds is a critical transformation in medicinal chemistry. The Buchwald-Hartwig amination provides a powerful method for this purpose.[3][4][14] When considering alternatives to this compound for sequential amination, the same principles of reactivity apply. The dichloro-analog would require more active catalyst systems, such as those employing bulky, electron-rich ligands like RuPhos or XPhos, and potentially higher temperatures to achieve efficient coupling.[15]

Experimental Protocols

General Procedure for Sequential Suzuki-Miyaura Coupling of 1,3-Dichloro-2-methoxybenzene
  • First Coupling: To a flame-dried Schlenk tube, add 1,3-dichloro-2-methoxybenzene (1.0 equiv), arylboronic acid 1 (1.1 equiv), Pd₂(dba)₃ (2 mol%), and a bulky phosphine ligand (e.g., XPhos, 4 mol%).

  • Add a base (e.g., K₃PO₄, 2.0 equiv).

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Add a degassed solvent (e.g., toluene or dioxane).

  • Heat the reaction mixture to 100-120 °C and monitor by TLC or GC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and purify the mono-arylated product by column chromatography.

  • Second Coupling: The purified mono-chloro-mono-aryl intermediate is then subjected to a second Suzuki-Miyaura coupling with arylboronic acid 2 using similar or slightly modified conditions.

General Procedure for Sequential Functionalization via Directed ortho-Metalation of 2-Methoxyanisole
  • First Functionalization: To a solution of 2-methoxyanisole (1.0 equiv) and TMEDA (1.2 equiv) in anhydrous THF at -78 °C under an inert atmosphere, add n-BuLi (1.1 equiv) dropwise.

  • Stir the mixture at -78 °C for 1-2 hours.

  • Add the first electrophile (E¹-X, 1.2 equiv) and allow the reaction to warm to room temperature overnight.

  • Quench the reaction with saturated aqueous NH₄Cl and extract the product. Purify by column chromatography.

  • Second Functionalization: The purified mono-functionalized product is then subjected to a second DoM reaction using a stronger base if necessary (e.g., s-BuLi) and the second electrophile (E²-X).

Conclusion

While this compound remains a valuable and reliable tool for the synthesis of 1,3-disubstituted-2-methoxybenzene derivatives, a careful consideration of its alternatives can offer significant advantages in terms of cost, efficiency, and synthetic flexibility.

  • 1,3-Dichloro-2-methoxybenzene stands out as a cost-effective alternative, particularly for large-scale synthesis, provided that the more forcing reaction conditions and potential challenges in achieving high selectivity can be addressed through careful optimization.

  • The Directed ortho-Metalation strategy offers a paradigm shift, enabling the construction of the target scaffold from a simple precursor with a high degree of versatility in the choice of introduced functional groups. This approach is particularly powerful for accessing novel chemical space but requires expertise in handling organolithium reagents and cryogenic conditions.

  • (2-Methoxy-1,3-phenylene)diboronic acid provides an elegant nucleophilic alternative for the synthesis of biaryl and terphenyl structures via a double Suzuki-Miyaura coupling, which can often be performed in a one-pot fashion.

The optimal choice of reagent will ultimately depend on the specific target molecule, the desired functional groups, the scale of the synthesis, and the available laboratory resources. By understanding the nuances of each approach, researchers can make informed decisions to streamline their synthetic routes and accelerate the discovery and development of new chemical entities.

References

  • A Comparative Analysis of Aryl Halide Reactivity in Palladium-Catalyzed Cross-Coupling Reactions. Benchchem.
  • Littke, A. F., & Fu, G. C. (2000). The Palladium-Catalyzed Suzuki Cross-Coupling Reaction: A Practical and Versatile Method for Carbon−Carbon Bond Formation. J. Am. Chem. Soc., 122(17), 4020–4028.
  • Comparative study of aryl halides in Pd-mediated reactions: Key factors beyond the oxidative addition step.
  • Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step. Inorganic Chemistry Frontiers.
  • Lee, H. M., & Nolan, S. P. (2000). Efficient cross-coupling reactions of aryl chlorides and bromides with phenyl- or vinyltrimethoxysilane mediated by a Palladium/Imidazolium chloride system. Organic Letters, 2(13), 2053-2055.
  • Buchwald–Hartwig amin
  • 1,3-DICHLORO-2-METHOXYBENZENE | CAS 1984-65-2.
  • eMolecules 1,3-Dichloro-2-methoxybenzene | 1984-65-2 | MFCD00000575 | 25g. Fisher Scientific.
  • Directed ortho metal
  • Buchwald-Hartwig Amination Explained | Master C–N Bond Form
  • Directed (ortho)
  • Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC.
  • The Directed ortho Metallation–Cross- Coupling Fusion: Development and Application in Synthesis. Pharmaceutical Business review.
  • Directed Metal
  • The Suzuki−Miyaura coupling between different aryl halides and various...
  • SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE. NIH.
  • Directed ortho metalation strategies. Effective regioselective routes to 1,2-, 2,3-, and 1,2,3-substituted naphthalenes. Organic Letters.
  • Directed ortho Metal
  • A Comparative Guide to Catalysts for Suzuki Coupling of Dibromothiophenes. Benchchem.
  • ortho metal
  • How to approach choosing reaction conditions for Suzuki? Reddit.
  • (PDF) Suzuki-Miyaura Coupling Reactions of 3,5-Dichloro-1,2,4-thiadiazole.

Sources

A Comparative Guide to the Reactivity of 1,3-Dibromo-2-methoxybenzene and Other Dibromobenzene Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic organic chemistry, the strategic functionalization of aromatic scaffolds is paramount for the construction of complex molecules, from life-saving pharmaceuticals to cutting-edge organic materials. Dibromobenzenes serve as versatile building blocks in this endeavor, offering two reactive handles for sequential or differential chemical transformations. The introduction of a substituent, such as a methoxy group, dramatically alters the electronic and steric profile of the dibromobenzene core, leading to unique reactivity patterns. This guide provides an in-depth comparison of the reactivity of 1,3-dibromo-2-methoxybenzene (also known as 2,6-dibromoanisole) with its unsubstituted counterparts—1,2-, 1,3-, and 1,4-dibromobenzene—across a range of synthetically important reactions. By understanding these differences, researchers can make more informed decisions in the design and execution of their synthetic strategies.

The Electronic and Steric Landscape of Dibromobenzenes

The reactivity of an aryl halide is fundamentally governed by the electronic environment of the carbon-halogen bond and the steric hindrance around the reactive site. In dibromobenzenes, the two bromine atoms act as moderately deactivating groups through their inductive electron-withdrawal, while also being weak resonance donors. The position of these bromine atoms relative to each other and to other substituents dictates the overall reactivity and regioselectivity of subsequent reactions.

The introduction of a methoxy group at the 2-position of 1,3-dibromobenzene creates a molecule with a distinct electronic and steric profile. The methoxy group is a strong electron-donating group through resonance, which can influence the electron density at the ortho and para positions. This electronic push can affect the propensity of the adjacent C-Br bonds to undergo oxidative addition in cross-coupling reactions and can direct metallation to a specific site.

Caption: Electronic and steric influences in this compound.

Comparative Reactivity in Key Transformations

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds. The reactivity of aryl bromides in these transformations is heavily influenced by their electronic properties, with electron-deficient substrates generally undergoing oxidative addition more readily.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for creating biaryl structures. The reaction involves the palladium-catalyzed coupling of an organoboron reagent with an organic halide.

In the case of dibromobenzenes, the presence of substituents can lead to regioselective couplings. For this compound, the methoxy group's electron-donating nature can modulate the reactivity of the adjacent C-Br bonds. While electron-donating groups generally decrease the rate of oxidative addition, the potential for coordination of the methoxy group's oxygen to the palladium center can also play a role in directing the reaction. In contrast, unsubstituted dibromobenzenes often exhibit lower regioselectivity unless steric factors come into play. Regioselectivity in the cross-coupling of dihaloarenes has in some cases been attributed to steric considerations[1].

SubstrateCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Yield (%)Reference
1,3-DibromobenzenePhenylboronic acidPd(OAc)₂, SPhosK₃PO₄Toluene/H₂O10078 (mono)[2]
1-Bromo-2,4-dichlorobenzenePhenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O90-[3]
2,4-DibromoanisolePhenylboronic acidPd(dppf)Cl₂K₂CO₃DMF/H₂O8095 (at C-4)[4]

Experimental Protocol: Suzuki-Miyaura Coupling

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add the dibromobenzene (1.0 equiv), arylboronic acid (1.2 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%), and base (e.g., K₂CO₃, 2.0 equiv).

  • Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1).

  • Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-100 °C) and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst[5]. The electronic effects influencing the Suzuki-Miyaura coupling are also at play in the Sonogashira reaction. For this compound, the steric hindrance from the methoxy group and the adjacent bromine may influence the approach of the bulky palladium catalyst and the copper acetylide.

SubstrateAlkyneCatalyst SystemBaseSolventTemp. (°C)Yield (%)Reference
1-Iodo-4-nitrobenzenePhenylacetylenePd(OAc)₂DABCODMFRT>95[2]
Aryl BromideTerminal AlkynePd(OAc)₂, SPhosK₃PO₄Toluene100Varies[2]

Experimental Protocol: Sonogashira Coupling

  • To a Schlenk flask under an inert atmosphere, add the dibromobenzene (1.0 equiv), terminal alkyne (1.2 equiv), palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and copper(I) iodide (1-3 mol%).

  • Add the degassed solvent (e.g., triethylamine or a mixture of THF and triethylamine).

  • Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC or GC-MS).

  • Filter the reaction mixture through a pad of celite to remove the catalyst and ammonium salts, washing with an organic solvent.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds via the palladium-catalyzed coupling of an amine with an aryl halide[6]. The electron-donating methoxy group in this compound is expected to deactivate the ring towards oxidative addition compared to unsubstituted dibromobenzenes[7]. However, the choice of a suitable bulky phosphine ligand can often overcome this deactivation.

SubstrateAmineCatalyst SystemBaseSolventTemp. (°C)Yield (%)Reference
Aryl BromidePrimary/Secondary AminePd₂(dba)₃, BINAPNaOtBuToluene80-100Varies[6]

Experimental Protocol: Buchwald-Hartwig Amination

  • In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium precatalyst (1-5 mol%), the phosphine ligand (1.2-6 mol%), and the base (1.4-2.2 equivalents per bromine to be substituted).

  • Add the dibromobenzene (1.0 equivalent) and the amine (1.1-1.5 equivalents for mono-amination).

  • Add the anhydrous solvent (e.g., toluene or dioxane).

  • Seal the tube and heat the reaction mixture with stirring to the desired temperature (typically 80-110 °C).

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • After completion, cool the reaction mixture, dilute with a suitable organic solvent, and filter through a short plug of silica gel.

  • Concentrate the filtrate and purify the product by column chromatography or recrystallization.

Metal-Halogen Exchange and Directed ortho-Metalation (DoM)

Metal-halogen exchange, typically with organolithium reagents, is a common method for the preparation of aryllithium species. The regioselectivity of this reaction on polyhalogenated arenes can be influenced by both steric and electronic factors.

A key feature of this compound is the ability of the methoxy group to act as a powerful directed metalation group (DMG)[8]. In the presence of a strong base like n-butyllithium, the methoxy group can coordinate to the lithium cation, directing deprotonation to the adjacent ortho position (C4). This directed ortho-metalation (DoM) provides a highly regioselective route to a specific aryllithium intermediate, which can then be trapped with various electrophiles. This offers a significant advantage over the less predictable metal-halogen exchange or lithiation of other dibromobenzene isomers.

Directed_Ortho_Metalation Substrate This compound Intermediate Ortho-lithiated species Substrate->Intermediate + n-BuLi Reagent n-BuLi Product Regioselectively functionalized product Intermediate->Product + E+ Electrophile E+

Caption: Workflow for Directed Ortho-Metalation.

Experimental Protocol: Directed ortho-Metalation

  • To a flame-dried, three-necked round-bottom flask equipped with a thermometer, a nitrogen inlet, and a dropping funnel, add a solution of this compound (1.0 equiv) in anhydrous THF.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add a solution of n-butyllithium (1.1 equiv) in hexanes via the dropping funnel, maintaining the temperature below -70 °C.

  • Stir the mixture at -78 °C for the desired time (typically 1-2 hours) to ensure complete metalation.

  • Add the electrophile (e.g., an aldehyde, ketone, or CO₂) neat or as a solution in THF, again keeping the temperature below -70 °C.

  • Allow the reaction to warm slowly to room temperature and then quench with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent, combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography or other suitable methods.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. This reaction is generally facilitated by the presence of strong electron-withdrawing groups ortho or para to the leaving group, which stabilize the intermediate Meisenheimer complex.

Dibromobenzenes without activating groups are generally unreactive towards SNAr. The electron-donating methoxy group in this compound is expected to further deactivate the ring towards nucleophilic attack, making SNAr reactions even less favorable compared to unsubstituted dibromobenzenes. Therefore, for this class of compounds, SNAr is not a commonly employed synthetic strategy unless harsh conditions are used or the ring is further activated by other substituents.

Summary and Outlook

The reactivity of this compound is significantly different from that of other dibromobenzene isomers, primarily due to the electronic and steric influence of the methoxy group.

  • Palladium-Catalyzed Cross-Coupling Reactions: The electron-donating methoxy group can decrease the overall reactivity towards oxidative addition compared to unsubstituted dibromobenzenes. However, it can also impart regioselectivity, which can be exploited for selective functionalization.

  • Metal-Halogen Exchange and Directed ortho-Metalation: The methoxy group is a powerful directed metalation group, allowing for highly regioselective functionalization at the C4 position. This is a distinct advantage over other dibromobenzene isomers where achieving such selectivity is more challenging.

  • Nucleophilic Aromatic Substitution: The electron-donating nature of the methoxy group deactivates the aromatic ring towards SNAr, making this compound less reactive in these transformations than dibromobenzenes that might bear electron-withdrawing groups.

References

  • Bauer, W., & Schleyer, P. v. R. (1997). On the Mechanism of the Ortho-Directed Metalation of Anisole by n-Butyllithium. The Journal of Organic Chemistry, 62(10), 3344-3348.
  • Snieckus, V. (1990). Directed ortho metalation. Toluene- and other non-heteroatom-directed metalations. Chemical Reviews, 90(6), 879-933.
  • Slocum, D. W., & Jennings, C. A. (1976). Directed metalation reactions. 6. Competition of substituents for ortho direction of metalation in substituted anisoles. The Journal of Organic Chemistry, 41(22), 3653-3663.
  • Beaudry, C. M., & Trauner, D. (2015). Regioselective Suzuki Couplings of Non-Symmetric Dibromobenzenes: Alkenes as Regiochemical Control Elements. Organic & Biomolecular Chemistry, 13(22), 6162-6165.
  • Myers, A. G. (n.d.). Directed ortho Metalation. Harvard University.
  • Kauffmann, T., & Köppelmann, E. (1972). Regiospecific Metalation of Oligobromobenzenes. Angewandte Chemie International Edition in English, 11(3), 290-291.
  • LookChem. (n.d.). 2,6-DIBROMOANISOLE.
  • Gessner, V. H. (2013).
  • Wikipedia. (2023). Buchwald–Hartwig amination.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • MDPI. (2020). Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions.
  • ResearchGate. (2002). Palladium/Heteropoly Acid Catalyzed Oxidative Coupling of 2-Methoxy-1,4-benzoquinone with Arenes.
  • Chemistry Stack Exchange. (2018). Reactivity of meta- and para-bromo-nitrobenzene towards nucleophilic substitution.
  • National Institutes of Health. (2022). Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts.
  • ChemRxiv. (2021). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow.
  • ResearchGate. (2021). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow.
  • ResearchGate. (2018). A Cascade Sonogashira Cross-Coupling-Substitution-Elimination Reaction for the Synthesis of Linear Conjugated Dienynes.
  • National Institutes of Health. (2019). Concerted Nucleophilic Aromatic Substitutions.
  • ResearchGate. (2019). Improved Process for the Palladium-Catalyzed C–O Cross-Coupling of Secondary Alcohols.
  • ScienceDirect. (2014). Sonogashira cross-coupling of 3-bromo-1,2-diones.
  • MDPI. (2018). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond.
  • ResearchGate. (2014). ChemInform Abstract: Sonogashira Cross-Coupling of 3-Bromo-1,2-diones: An Access to 3-Alkynyl-1,2-diones.
  • National Institutes of Health. (2016). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • University of Huddersfield Research Portal. (2001). The Kinetics and Mechanisms of Aromatic Nucleophilic Substitution Reactions in Liquid Ammonia.
  • PubChem. (n.d.). 2,4-Dibromoanisole.
  • MDPI. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents.
  • Royal Society of Chemistry. (2013). Regioselectivity in sequential nucleophilic substitution of tetrabromonaphthalene diimides.
  • ResearchGate. (2011). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines.
  • Chemistry LibreTexts. (2023). Regioselectivity in Electrophilic Aromatic Substitution.
  • Beilstein Journal of Organic Chemistry. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series.

Sources

A Comparative Guide to the Reaction Kinetics of 1,3-Dibromo-2-methoxybenzene in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of building blocks for complex molecule synthesis is a critical decision that dictates reaction efficiency, yield, and overall project timelines. 1,3-Dibromo-2-methoxybenzene is a versatile substituted aromatic compound, poised as a key intermediate for the synthesis of multi-substituted arenes through selective cross-coupling reactions. Understanding its reaction kinetics is paramount for optimizing synthetic routes and achieving desired outcomes in a predictable and controlled manner.

This guide provides an in-depth analysis of the expected reaction kinetics of this compound in two of the most powerful C-C and C-N bond-forming reactions: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. While specific, comprehensive kinetic data for this exact substrate is sparse in peer-reviewed literature, this guide leverages foundational principles of physical organic chemistry and comparative data from analogous systems to provide a robust predictive framework. We will explore the electronic and steric factors governing its reactivity, compare its performance with relevant alternatives, and provide detailed experimental protocols for researchers to conduct their own kinetic analyses.

Structural and Electronic Profile of this compound

The reactivity of this compound is governed by the interplay of its three substituents: two bromine atoms and a methoxy group.

  • Methoxy Group (-OCH₃): This is a strong electron-donating group through resonance (+R effect) and weakly electron-withdrawing through induction (-I effect). The resonance effect dominates, making the aromatic ring more electron-rich and thus more susceptible to the initial oxidative addition step in many palladium-catalyzed cross-coupling cycles.[1] The methoxy group is an ortho, para-director.

  • Bromine Atoms (-Br): Halogens are deactivating groups due to their strong electron-withdrawing inductive effect (-I effect), which outweighs their weak electron-donating resonance effect (+R effect).[2] This deactivation makes the C-Br bond more susceptible to oxidative addition by an electron-rich metal center like Pd(0).

In this compound, the methoxy group is situated between the two bromine atoms. This arrangement leads to several key considerations:

  • Steric Hindrance: The methoxy group provides significant steric bulk around the two C-Br bonds, which can influence the rate of catalyst association and oxidative addition.

  • Electronic Equivalence: The two bromine atoms are electronically equivalent due to their symmetrical placement relative to the methoxy group. This presents a challenge for achieving selective mono-functionalization, as the intrinsic reactivity of both C-Br bonds is identical.

Comparative Kinetic Analysis in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, coupling an organoboron reagent with an organic halide.[3] The catalytic cycle generally involves oxidative addition, transmetalation, and reductive elimination.[4]

Performance of this compound vs. Alternatives

To understand the kinetic profile of this compound, we compare it with two plausible alternatives, highlighting the impact of the halogen and substituent position.

SubstrateExpected Relative RateRationale
This compound BaselineThe methoxy group activates the ring, while the C-Br bonds are the reactive sites. Steric hindrance from the ortho-methoxy group may slightly retard the rate compared to an unhindered system.
1,3-Dichloro-2-methoxybenzene SlowerThe C-Cl bond is stronger than the C-Br bond, making the oxidative addition step, which is often rate-determining, significantly slower.[5] Higher temperatures and more active catalysts are typically required.
1,3-Dibromo-4-methoxybenzene FasterIn this isomer, one C-Br bond is ortho to the activating methoxy group and the other is para. Both positions are electronically activated. The ortho position is more sterically hindered, but the overall electronic activation is expected to lead to a faster initial reaction rate compared to the 2-methoxy isomer.

The choice of catalyst, ligand, and base is crucial. For sterically hindered substrates like this compound, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are often employed to facilitate the oxidative addition and reductive elimination steps.[6]

Visualizing the Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_reactants Reactants Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Ar-Pd(II)(Br)L2 Pd(0)L2->Oxidative Addition Complex Oxidative Addition Transmetalation Complex Ar-Pd(II)(Ar')L2 Oxidative Addition Complex->Transmetalation Complex Transmetalation Ar-Ar' Product Transmetalation Complex->Ar-Ar' Reductive Elimination Ar-Ar'->Pd(0)L2 Catalyst Regeneration Ar-Br 1,3-Dibromo-2- methoxybenzene Ar-Br->Oxidative Addition Complex Ar'-B(OR)2 Arylboronic Acid Ar'-B(OR)2->Oxidative Addition Complex Base Base (e.g., K3PO4) Base->Oxidative Addition Complex

A generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Comparative Kinetic Analysis in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds by coupling an amine with an aryl halide.[7] The mechanism is similar to the Suzuki-Miyaura coupling, involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[8]

Performance of this compound vs. Alternatives

The electronic and steric factors discussed previously also dictate the kinetic profile in C-N coupling.

SubstrateExpected Relative RateRationale
This compound BaselineThe electron-rich nature of the ring, due to the methoxy group, can make the oxidative addition slightly slower than in electron-deficient systems.[9] However, the use of specialized ligands can overcome this. Steric hindrance remains a key factor to consider.
1,3-Dibromo-5-nitrobenzene FasterThe strongly electron-withdrawing nitro group makes the aryl halide more electrophilic, which generally accelerates the rate of oxidative addition.[10] This substrate is expected to react faster under similar conditions.
2,6-Dibromotoluene Similar/Slightly SlowerA methyl group is less electron-donating and less sterically demanding than a methoxy group. The kinetics would be comparable, with potential slight differences due to the nuanced electronic and steric profiles.

For the Buchwald-Hartwig amination of electron-rich and sterically hindered aryl bromides, catalyst systems employing bulky biarylphosphine ligands (e.g., XantPhos) are often necessary to achieve reasonable reaction rates.[11] The choice of base is also critical, with strong, non-nucleophilic bases like sodium tert-butoxide (NaOt-Bu) frequently used.[9]

Visualizing the Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle cluster_reactants Reactants Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Ar-Pd(II)(Br)L2 Pd(0)L2->Oxidative Addition Complex Oxidative Addition Amide Complex Ar-Pd(II)(NR2)L2 Oxidative Addition Complex->Amide Complex Amine Coordination & Deprotonation Ar-NR2 Product Amide Complex->Ar-NR2 Reductive Elimination Ar-NR2->Pd(0)L2 Catalyst Regeneration Ar-Br 1,3-Dibromo-2- methoxybenzene Ar-Br->Oxidative Addition Complex HNR2 Amine HNR2->Oxidative Addition Complex Base Base (e.g., NaOt-Bu) Base->Oxidative Addition Complex

A generalized catalytic cycle for the Buchwald-Hartwig amination reaction.

Experimental Protocol for Kinetic Analysis

To validate the predictive models and optimize reaction conditions, a robust kinetic analysis is essential. This protocol outlines a general method for studying the kinetics of the Suzuki-Miyaura coupling of this compound using in-situ monitoring.

Objective: To determine the reaction order and rate constant for the consumption of this compound.

Materials:

  • This compound

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., SPhos)

  • Base (e.g., K₃PO₄)

  • Anhydrous, degassed solvent (e.g., Toluene/Water mixture)

  • Internal standard (e.g., 1,3,5-trimethoxybenzene)

  • Reaction vessel with temperature control and magnetic stirring

  • Syringes for sampling

  • GC-MS or HPLC for analysis

Procedure:

  • Reaction Setup:

    • To an oven-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol), the palladium catalyst (e.g., 2 mol%), and the phosphine ligand (e.g., 4 mol%).

    • Add the internal standard (0.5 mmol). The internal standard must be inert to the reaction conditions.

    • Add the base (e.g., 3.0 mmol).

    • Evacuate and backfill the tube with inert gas three times.

  • Initiation of Reaction:

    • Add the degassed solvent (e.g., 5:1 Toluene/Water, 6 mL total) via syringe.

    • Add the arylboronic acid (1.1 mmol).

    • Place the reaction vessel in a pre-heated oil bath at the desired temperature (e.g., 100 °C) and begin vigorous stirring. This marks time zero (t=0).

  • Sampling:

    • At predetermined time intervals (e.g., t = 0, 5, 10, 20, 40, 60, 90, 120 min), withdraw a small aliquot (~0.1 mL) of the reaction mixture using a syringe.

  • Quenching:

    • Immediately quench the reaction in the aliquot by adding it to a vial containing a quenching solution (e.g., cold diethyl ether and water). Shake vigorously. This will stop the reaction and partition the components.

  • Analysis:

    • Analyze the organic layer of the quenched samples by GC-MS or HPLC.

    • Determine the concentration of the starting material (this compound) relative to the internal standard at each time point.

  • Data Analysis:

    • Plot the concentration of the reactant versus time.

    • Use integrated rate laws (e.g., plot ln[Reactant] vs. time for first-order kinetics) to determine the reaction order and the pseudo-first-order rate constant (k_obs).[12]

    • Repeat the experiment with varying initial concentrations of the other reactants (boronic acid, catalyst) to determine their respective orders. This is known as the method of initial rates or reaction progress kinetic analysis (RPKA).[13]

Visualizing the Kinetic Analysis Workflow

Kinetic_Workflow A Reaction Setup (Inert Atmosphere) B Add Reagents & Internal Standard A->B C Initiate Reaction (t=0, Start Heating) B->C D Sample at Timed Intervals C->D E Quench Aliquots D->E F Analyze Samples (GC-MS or HPLC) E->F G Data Processing (Concentration vs. Time) F->G H Determine Rate Law & Rate Constant G->H

A generalized workflow for the experimental determination of reaction kinetics.

Conclusion and Outlook

This compound is a valuable, albeit sterically hindered, substrate for constructing complex aromatic structures. Its reaction kinetics in cross-coupling reactions are dictated by a balance between the electronic activation from the methoxy group and steric hindrance around the reactive C-Br bonds.

  • For Suzuki-Miyaura Coupling: Expect moderate reaction rates, which can be significantly enhanced with the appropriate choice of a bulky, electron-rich phosphine ligand. It will likely be slower to react than less hindered or more electronically activated dibromo-isomers.

  • For Buchwald-Hartwig Amination: The kinetics will be highly dependent on the catalyst system. While the electron-rich nature of the ring can be a slight impediment to oxidative addition, modern catalyst systems are well-equipped to handle such substrates, delivering good to excellent yields, though potentially requiring higher catalyst loadings or longer reaction times compared to electron-deficient analogues.

The protocols and comparative analyses provided in this guide serve as a foundational starting point for any researcher looking to employ this compound in synthesis. By understanding the underlying principles of its reactivity and employing rigorous kinetic analysis, scientists can unlock the full potential of this versatile building block, enabling the efficient and predictable synthesis of novel compounds for pharmaceutical and materials science applications.

References

  • Hilty, C., et al. (2019). Monitoring fast chemical processes by reaction-interrupted excitation transfer (ExTra) NMR spectroscopy. RSC Publishing.
  • BenchChem (2025). A Comparative Guide to Alternative Catalysts for Cross-Coupling of 1,3-Dibromo-5-nitrobenzene. BenchChem.
  • Malig, T. C., et al. (2021). Decoding the Nested, Multicycle Mechanism of Ni-Catalyzed Redox-Neutral Cross-Coupling through Temperature Scanning Reaction Calorimetry. Journal of the American Chemical Society.
  • Solubility of Things (n.d.).
  • Chemistry LibreTexts (2022). Experimental methods of chemical kinetics. Chemistry LibreTexts.
  • Fiveable (n.d.). Experimental Methods in Chemical Kinetics. Fiveable.
  • Wikipedia (n.d.).
  • BenchChem (n.d.). 1,3-Dibromo-2-methoxy-5-nitrobenzene | 31106-74-8. BenchChem.
  • Singleton, D. A., et al. (2021). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. PMC - NIH.
  • Wrona-Piotrowicz, A., et al. (n.d.). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry.
  • BenchChem (2025). Technical Support Center: Cross-Coupling Reactions of 1,3-Dibromo-5-nitrobenzene. BenchChem.
  • Kashani, S. K., et al. (n.d.).
  • Myers, A. G. Research Group (n.d.). The Suzuki Reaction. Harvard University.
  • BenchChem (2025). A Comparative Guide to Alternatives for 2-Bromo-6-Methylisonicotinic Acid in Cross-Coupling Reactions. BenchChem.
  • Ananikov, V. P., et al. (2023).
  • Corma, A., et al. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. PMC - NIH.
  • Chemistry LibreTexts (2022).
  • Michigan State University (n.d.).

Sources

The Definitive Guide to Structural Elucidation: Validating 1,3-Dibromo-2-methoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of chemical research. The precise arrangement of atoms dictates a compound's physical, chemical, and biological properties. This guide provides an in-depth, comparative analysis of the techniques used for the structural validation of small organic molecules, centered on the example of 1,3-Dibromo-2-methoxybenzene.

While spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy provide vital information about a molecule's connectivity and functional groups, Single-Crystal X-ray Diffraction (SCXRD) stands as the gold standard for unequivocal structural determination. This guide will dissect the causality behind the experimental choices in each of these techniques, offering a field-proven perspective on their application, and will culminate in a detailed exposition of the X-ray crystallography workflow.

Although a published crystal structure for this compound is not publicly available, this guide will utilize its known spectroscopic data for a comparative discussion and will present the crystallographic analysis of a closely related analogue, 2,4-Dibromo-1,3-dimethoxy-5-methylbenzene, to illustrate the power and process of X-ray diffraction.

A Multi-faceted Approach to Structural Validation

The structural elucidation of a novel or synthesized compound is rarely reliant on a single technique. Instead, a synergistic approach is employed, where each method provides a unique piece of the structural puzzle. The choice of techniques is guided by the information sought, the nature of the sample, and the desired level of certainty.

dot graph TD { A[Synthesis & Purification] --> B{Initial Characterization}; B --> C[NMR Spectroscopy]; B --> D[Mass Spectrometry]; B --> E[IR Spectroscopy]; C --> F{Connectivity & 2D Structure}; D --> F; E --> F; F --> G{Hypothesized Structure}; G --> H[Single Crystal Growth]; H --> I[X-ray Crystallography]; I --> J[Unambiguous 3D Structure ]; }

Figure 1: A conceptual workflow for the structural elucidation of a small organic molecule, highlighting the central role of X-ray crystallography in achieving unambiguous 3D structural validation.

Spectroscopic Triumvirate: NMR, MS, and IR

Before embarking on the often-challenging process of obtaining single crystals for X-ray diffraction, a suite of spectroscopic techniques is employed to confirm the molecular formula and establish the connectivity of the atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Connectivity Blueprint

NMR spectroscopy is arguably the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR would be indispensable.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to reveal key features about the proton environments. The aromatic protons will appear in the downfield region (typically 6.5-8.0 ppm), and their splitting patterns will provide information about their relative positions. The methoxy group protons will present as a singlet further upfield.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule. The chemical shifts of the aromatic carbons are influenced by the electronegative bromine and oxygen atoms. The number of signals in the aromatic region can help confirm the substitution pattern. For symmetrically substituted benzenes, the number of aromatic signals is reduced.

Technique Information Gained Experimental Considerations
¹H NMR Proton environment, connectivity through spin-spin coupling, and relative number of protons.A small amount of sample (1-5 mg) is dissolved in a deuterated solvent (e.g., CDCl₃).
¹³C NMR Number of unique carbon atoms and their chemical environment.Requires a slightly larger sample size or longer acquisition time than ¹H NMR.
2D NMR (COSY, HSQC, HMBC) Correlation between protons and carbons, providing definitive connectivity information.More time-consuming experiments but invaluable for complex structures.
Mass Spectrometry (MS): The Molecular Weight Gatekeeper

Mass spectrometry provides the molecular weight of a compound and, through analysis of its fragmentation patterns, can offer further structural clues.

For this compound (C₇H₆Br₂O), the mass spectrum would exhibit a characteristic isotopic pattern for the molecular ion due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br exist in an approximate 1:1 ratio). This would result in a cluster of peaks for the molecular ion [M]⁺, [M+2]⁺, and [M+4]⁺. The fragmentation pattern would likely involve the loss of a methyl group from the methoxy ether, or the loss of a bromine atom.

Infrared (IR) Spectroscopy: The Functional Group Fingerprint

IR spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule. For this compound, the IR spectrum would be expected to show characteristic absorptions for C-H stretching of the aromatic ring and the methoxy group, C=C stretching of the aromatic ring, and the C-O stretching of the ether linkage.

The Unambiguous Arbiter: Single-Crystal X-ray Diffraction

While the spectroscopic techniques described above provide a robust hypothesis for the structure of this compound, only single-crystal X-ray diffraction can provide a definitive, three-dimensional model of the molecule as it exists in the solid state. This technique provides precise measurements of bond lengths, bond angles, and the overall conformation of the molecule.

dot graph TD { subgraph "Sample Preparation" A[Synthesis & Purification] --> B(Crystal Growth); end subgraph "Data Collection" B --> C[Mounting & Alignment]; C --> D{X-ray Diffraction}; end subgraph "Structure Solution & Refinement" D --> E[Data Processing]; E --> F[Structure Solution]; F --> G[Structure Refinement]; end subgraph "Validation & Analysis" G --> H[Validation & CIF Generation]; H --> I[Analysis of Geometric Parameters]; end }

Figure 2: A detailed workflow of the single-crystal X-ray crystallography process.

Experimental Protocol: A Hypothetical Validation of this compound

As a definitive crystal structure for this compound is not publicly available, we will outline the protocol that would be followed for its validation and use the closely related structure of 2,4-Dibromo-1,3-dimethoxy-5-methylbenzene as a practical example of the data that would be obtained.

Part 1: Synthesis, Purification, and Crystal Growth

  • Synthesis: this compound would first be synthesized. A potential route could involve the methoxylation of 1,3-dibromobenzene or the dibromination of anisole, though careful control of reaction conditions would be necessary to achieve the desired regioselectivity.

  • Purification: The crude product would be purified to >99% purity, typically by column chromatography or recrystallization. Purity is paramount for obtaining high-quality crystals.

  • Crystal Growth: The purified compound would be dissolved in a suitable solvent or solvent mixture and allowed to slowly evaporate. Other techniques such as slow cooling of a saturated solution or vapor diffusion could also be employed. The goal is to grow well-formed, single crystals of sufficient size (typically 0.1-0.3 mm in each dimension) and quality.

Part 2: X-ray Diffraction Data Collection

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations. The crystal is then irradiated with a monochromatic X-ray beam and rotated. The diffracted X-rays are recorded by a detector, generating a diffraction pattern.

Part 3: Structure Solution and Refinement

  • Data Processing: The diffraction data are processed to determine the unit cell dimensions and space group of the crystal.

  • Structure Solution: The initial positions of the atoms in the unit cell are determined using direct methods or Patterson methods. This provides a preliminary structural model.

  • Structure Refinement: The atomic positions and other parameters are refined against the experimental diffraction data to improve the agreement between the calculated and observed diffraction patterns.

Part 4: Validation and Data Interpretation

The final refined structure is validated to ensure its quality. The resulting data is typically presented in a Crystallographic Information File (CIF).

Illustrative Data from a Related Structure: 2,4-Dibromo-1,3-dimethoxy-5-methylbenzene

Parameter Value Significance
Chemical Formula C₉H₁₀Br₂O₂Confirms the elemental composition of the molecule in the crystal.
Crystal System MonoclinicDescribes the symmetry of the unit cell.
Space Group P2₁/nSpecifies the symmetry elements within the unit cell.
Unit Cell Dimensions a = 8.7653(2) Å, b = 16.4434(3) Å, c = 13.8895(3) Å, β = 91.715(1)°Defines the size and shape of the repeating unit of the crystal lattice.
Bond Lengths & Angles Within normal rangesProvides precise geometric information about the molecule.

This data allows for the unambiguous determination of the connectivity and three-dimensional arrangement of the atoms in the molecule.

Comparative Analysis: Choosing the Right Tool

Technique Strengths Limitations Best For
X-ray Crystallography Provides unambiguous 3D structure, precise bond lengths and angles.Requires high-quality single crystals, which can be difficult to obtain. The structure is in the solid state, which may differ from the solution state.Definitive structural proof, stereochemistry determination, and analysis of intermolecular interactions.
NMR Spectroscopy Excellent for determining connectivity and the solution-state structure.Does not provide precise bond lengths and angles. Can be complex to interpret for large molecules.Elucidating the carbon-hydrogen framework of a molecule in solution.
Mass Spectrometry Highly sensitive, provides accurate molecular weight and elemental composition.Provides limited information about connectivity and no information about stereochemistry.Confirming molecular formula and identifying known compounds from databases.
IR Spectroscopy Fast, simple, and good for identifying functional groups.Provides limited information about the overall structure of the molecule.Quick verification of the presence or absence of key functional groups.

Conclusion

The structural validation of a small molecule like this compound is a hierarchical process. While NMR, MS, and IR spectroscopy provide a foundational understanding of the molecule's identity and connectivity, single-crystal X-ray diffraction remains the ultimate authority for determining its precise three-dimensional structure. The rigorous, albeit challenging, process of X-ray crystallography provides an unparalleled level of detail, yielding a definitive model that is crucial for understanding the molecule's properties and reactivity. For researchers in drug development and other scientific fields, a thorough understanding of the strengths and limitations of each of these techniques is essential for making informed decisions in the pursuit of chemical discovery.

References

  • Single Crystal X-ray Diffraction - Chemistry Teaching Labs - University of York. (n.d.).
  • Researchers develop powerful method to solve structures of small molecules. (2018, November 9). American Chemical Society.
  • What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? (n.d.).
  • Single crystal X-ray diffraction | Crystallography Class Notes - Fiveable. (n.d.).
  • Preparation of Single Crystals for X-ray Diffraction - Department of Chemistry | UZH - Universität Zürich. (n.d.).
  • Single-crystal X-ray Diffraction - SERC (Carleton). (2007, May 17).
  • Benzene, 1,3-dibromo-2-methoxy- | C7H6Br2O | CID 181584 - PubChem. (n.d.).
  • Spectral Characteristics of the Benzene Ring. (2015, July 18). Chemistry LibreTexts.
  • Spectroscopy of Ethers. (2024, March 19). Chemistry LibreTexts.
  • 1,3-Dibromo-2-methoxy-5-nitrobenzene | C7H5Br2NO3 | CID 628318 - PubChem. (n.d.).
  • Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM | Peak Proteins. (n.d.).
  • Supplementary Information - Beilstein Journals. (n.d.).
  • 2,4-Dibromo-1,3-dimethoxy-5-methylbenzene. (2012). Acta Crystallographica Section E: Structure Reports Online, 68(Pt 8), o2062. [Link]
  • Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts.
  • Why is crystallography still used in some cases for small molecule structure determination? (2017, September 12). Chemistry Stack Exchange.
  • Benzene, 1,3-dibromo-2-methoxy- - the NIST WebBook. (n.d.).
  • This compound - MySkinRecipes. (n.d.).
  • Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods - Drawell. (n.d.).
  • Sample preparation for FT-IR. (n.d.). Northern Illinois University.
  • The Cambridge Structural Database: a Powerful Resource in Drug Discovery - CCDC. (n.d.).
  • 2,3-Dibromo-1-[4-(2,3-dibromo-4,5-dimethoxybenzyl)-2,5-dimethoxybenzyl]-4,5-dimethoxybenzene. (2010).

A Senior Application Scientist's Guide to Catalyst Selection for the Suzuki-Miyaura Coupling of 1,3-Dibromo-2-methoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and process development professionals, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the construction of carbon-carbon bonds. The synthesis of complex biaryl and poly-aryl structures often relies on the selective functionalization of dihaloarene building blocks. Among these, 1,3-Dibromo-2-methoxybenzene presents a unique challenge and opportunity. Its unsymmetrical nature, with two electronically and sterically distinct bromine atoms, demands a nuanced approach to catalyst selection to achieve desired outcomes, be it mono- or di-arylation with controlled regioselectivity.

This guide provides a comparative analysis of palladium catalyst systems for the Suzuki-Miyaura reaction with this compound. While direct, head-to-head comparative studies on this specific substrate are not extensively published, this guide synthesizes data from analogous dihaloarene systems to provide a robust framework for catalyst choice and reaction optimization. We will delve into the mechanistic principles governing catalyst performance and provide field-proven insights to navigate the complexities of this transformation.

The Challenge: Site-Selectivity in this compound

The core challenge in the Suzuki coupling of this compound lies in controlling which of the two bromine atoms reacts. The reactivity of each C-Br bond is influenced by the electronic and steric effects of the adjacent methoxy group.

  • C1-Br Bond: This position is ortho to the electron-donating methoxy group and para to the other bromine. The methoxy group can increase electron density, potentially slowing the oxidative addition step. However, it also presents significant steric hindrance.

  • C3-Br Bond: This position is meta to the methoxy group. It experiences less steric hindrance and a less pronounced electronic effect from the methoxy group compared to the C1 position.

This inherent difference allows for the possibility of selective mono-arylation, but achieving this selectivity is highly dependent on the chosen catalyst system. The choice of ligand, in particular, can override the intrinsic reactivity of the substrate to favor one site over the other—a concept known as "catalyst-controlled site-selectivity".[1][2]

Comparative Analysis of Catalyst Systems

The performance of a palladium catalyst in the Suzuki reaction is critically dependent on the ligand coordinated to the metal center. We will compare three major classes of catalyst systems: traditional phosphine-based catalysts, modern bulky phosphine ligands (Buchwald-type), and N-Heterocyclic Carbene (NHC) ligands.

Traditional Phosphine Ligands: The Workhorse Catalyst

Catalyst systems based on triphenylphosphine (PPh₃), such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), are the most conventional choice for Suzuki couplings.

  • Mechanism and Rationale: Pd(PPh₃)₄ is a pre-catalyst that readily provides a Pd(0) species in solution. The relatively small cone angle of PPh₃ allows for the coordination of multiple ligands to the palladium center. For substrates that are not sterically demanding, this catalyst can be highly effective and is a cost-efficient option.[3]

  • Expected Performance with this compound: For this substrate, Pd(PPh₃)₄ is likely to favor reaction at the less sterically hindered C3 position. However, its lower reactivity compared to more modern systems may require higher temperatures and catalyst loadings, potentially leading to a mixture of mono- and di-arylated products, as well as side reactions like dehalogenation. For achieving high selectivity, this catalyst may not be the optimal choice.

Bulky, Electron-Rich Phosphine Ligands (Buchwald-type): The High-Performance Option

Ligands developed by the Buchwald group, such as SPhos, XPhos, and RuPhos, have revolutionized Suzuki couplings, particularly for challenging substrates.[4][5]

  • Mechanism and Rationale: These ligands are both sterically bulky and highly electron-donating. The bulk promotes the formation of monoligated, highly reactive Pd(0) species, which are crucial for the oxidative addition of sterically hindered aryl halides. The electron-rich nature of the ligand facilitates the oxidative addition step, which is often the rate-determining step of the catalytic cycle.[6]

  • Expected Performance with this compound: This class of ligands offers the highest potential for catalyst-controlled selectivity.

    • For C3-selectivity (less hindered site): A ligand like SPhos, in combination with a palladium precursor like Pd(OAc)₂, is an excellent starting point. The high reactivity of this system can allow for lower reaction temperatures, which often enhances selectivity.

    • For C1-selectivity (more hindered site): Achieving selectivity for the ortho position to the methoxy group is more challenging. However, certain bulky ligands have been shown to direct arylation to the more hindered position in other dihaloarenes.[7] Screening a panel of Buchwald ligands would be the most rational approach to discovering a system that favors the C1 position.

N-Heterocyclic Carbene (NHC) Ligands: The Robust Alternative

NHC ligands have emerged as a powerful class of ligands for palladium-catalyzed cross-coupling due to their strong σ-donating ability.

  • Mechanism and Rationale: NHCs form very stable bonds with the palladium center, leading to highly robust and thermally stable catalysts. This stability often translates to higher catalyst turnover numbers (TONs) and the ability to couple challenging substrates, including electron-deficient heterocycles.[8]

  • Expected Performance with this compound: The steric and electronic properties of NHC ligands can be tuned. Bulky NHC ligands, similar to bulky phosphines, can promote reaction at sterically hindered sites. For this compound, a catalyst system like Pd-PEPPSI-IPr, which features a bulky NHC ligand, could potentially favor arylation at the C1 position. These catalysts are particularly useful when high reaction temperatures are required, as their stability prevents premature decomposition.

Data Summary: Performance in Analogous Systems

While direct comparative data for this compound is scarce, the following table summarizes the performance of various catalyst systems with structurally similar dihaloarenes. This data should serve as a guide for selecting a starting point for optimization.

Catalyst SystemSubstrateBaseSolventTemp (°C)Time (h)Yield (%)Key ObservationReference(s)
Pd(PPh₃)₄4-BromoacetophenoneNa₂CO₃Toluene1001100Effective for activated aryl bromides.[4]
Pd(dppf)Cl₂3,5-DichloropyridazineCs₂CO₃1,4-Dioxane/H₂O---Selective for C3 position.[7]
Pd(OAc)₂ / QPhos3,5-DichloropyridazineKFToluene/H₂O---Catalyst control: selective for C5 position.[7]
Pd(OAc)₂ / SPhos1,3-Dibromo-5-nitrobenzeneK₃PO₄Toluene/H₂O10012-24High (expected)Bulky ligand effective for di-bromo system.[4]
XPhos Pd G31-Chloro-2-nitrobenzeneK₃PO₄Dioxane1001882Pre-formed catalyst is highly active.[4]
NiCl₂(PCy₃)₂Aryl HalidesK₃PO₄t-Amyl alcohol100-13012-24GoodNickel as a cost-effective alternative.

Note: This data is compiled from various sources with different reaction conditions and should be used as a qualitative guide.

Mechanistic Insight: The Suzuki-Miyaura Catalytic Cycle

Understanding the catalytic cycle is crucial for rational catalyst selection and troubleshooting. The generally accepted mechanism involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the Carbon-Bromine bond of this compound. This is often the rate-limiting step and is heavily influenced by the steric and electronic properties of both the substrate and the catalyst's ligands.

  • Transmetalation: The organoboron species (activated by a base) transfers its organic group to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond of the product and regenerating the Pd(0) catalyst.

Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition PdII_Aryl Aryl-Pd(II)-Br(L)₂ Pd0->PdII_Aryl OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Diaryl Aryl-Pd(II)-Ar'(L)₂ PdII_Aryl->PdII_Diaryl Transmetalation->PdII_Diaryl PdII_Diaryl->Pd0 RedElim Reductive Elimination Product Aryl-Ar' (Product) PdII_Diaryl->Product RedElim->Pd0 Regenerates Catalyst Substrate Aryl-Br (this compound) Substrate->PdII_Aryl Boronic Ar'-B(OR)₂ Base Base (e.g., K₃PO₄) Boronic->Base Borate [Ar'-B(OR)₂(Base)]⁻ Base->Borate Borate->PdII_Diaryl

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

The following is a generalized protocol for the mono-arylation of this compound, optimized for selectivity at the less hindered C3 position.

Protocol: Mono-arylation using Pd(OAc)₂ / SPhos

Materials:

  • This compound (1.0 equiv.)

  • Arylboronic acid (1.1 equiv.)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄, 3.0 equiv.)

  • Anhydrous, degassed 1,4-dioxane

  • Anhydrous, degassed water

  • Schlenk flask, magnetic stir bar, condenser, inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and potassium phosphate.

  • Inert Atmosphere: Seal the flask with a rubber septum, then evacuate and backfill with argon three times.

  • Catalyst Addition: Under a positive pressure of argon, add the palladium(II) acetate and SPhos ligand.

  • Solvent Addition: Add the degassed 1,4-dioxane and water (typically a 5:1 to 10:1 ratio) via syringe.

  • Reaction: Place the sealed flask in a preheated oil bath at 80-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Workflow start Start: Assemble Reagents setup 1. Combine Solids in Flame-Dried Schlenk Flask start->setup inert 2. Establish Inert Atmosphere (Evacuate/Backfill Ar x3) setup->inert catalyst 3. Add Catalyst System (Pd Source + Ligand) inert->catalyst solvent 4. Add Degassed Solvents (e.g., Dioxane/H₂O) catalyst->solvent react 5. Heat to Reaction Temp (e.g., 80-100°C) & Stir solvent->react monitor 6. Monitor Progress (TLC / GC-MS) react->monitor monitor->react Reaction Incomplete workup 7. Quench, Extract, & Wash monitor->workup Reaction Complete purify 8. Dry & Purify (Column Chromatography) workup->purify end End: Characterize Product purify->end

Caption: A generalized experimental workflow for a Suzuki coupling reaction.

Conclusion and Future Outlook

The selective Suzuki-Miyaura coupling of this compound is a challenging yet highly valuable transformation. While traditional catalysts like Pd(PPh₃)₄ may offer a simple starting point, they often lack the reactivity and selectivity required for this substrate. The use of modern, bulky, electron-rich phosphine ligands, such as SPhos and XPhos, in conjunction with a palladium(II) precursor, provides the most promising strategy for achieving high yields and controlling site-selectivity. For reactions requiring high thermal stability, N-Heterocyclic Carbene (NHC) ligated palladium complexes are an excellent alternative.

The key to success lies in a systematic approach. It is recommended to begin with a catalyst system known to be effective for similar dihaloarenes, such as Pd(OAc)₂/SPhos for C3-arylation, and then optimize conditions such as temperature, base, and solvent. For the more challenging C1-arylation, a screening of different bulky ligands (both phosphine and NHC-based) is the most logical path forward. As the field of catalysis continues to evolve, the development of new ligands and pre-catalysts will undoubtedly provide even more precise tools for mastering the selective functionalization of complex molecules like this compound.

References

  • ResearchGate. (n.d.). Optimization of the Suzuki coupling reaction of 1‐bromo‐4‐methoxybenzene and phenylboronic acid. ResearchGate.
  • ResearchGate. (n.d.). Suzuki reaction catalyzed by various catalysts. ResearchGate.
  • Science. (n.d.). Tailored quinones support high-turnover Pd catalysts for oxidative C–H arylation with O2. Science.
  • ResearchGate. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. ResearchGate.
  • Royal Society of Chemistry. (n.d.). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Royal Society of Chemistry.
  • National Institutes of Health. (n.d.). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. National Institutes of Health.
  • The University of Texas at Austin. (n.d.). Direct comparison of homogeneous and heterogeneous palladium(II) catalysts for Suzuki-Miyaura cross-coupling reactions. The University of Texas at Austin.
  • National Institutes of Health. (2019). Pd/C as Heterogeneous Catalyst for the Direct Arylation of (Poly)fluorobenzenes. National Institutes of Health.
  • ResearchGate. (n.d.). The Heck arylation of mono- and disubstituted olefins catalyzed by palladium supported on alumina-based oxides. ResearchGate.
  • ResearchGate. (n.d.). Palladium-catalyzed site-selective arylation of alkyl 2,4- and 2,5-dihalobenzoates with aryl titanium reagents. ResearchGate.
  • National Institutes of Health. (2002). Palladium-catalyzed monoarylation of nitroalkanes. National Institutes of Health.
  • National Institutes of Health. (n.d.). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. National Institutes of Health.
  • MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI.
  • ResearchGate. (n.d.). Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. A synthetic and mechanistic study. ResearchGate.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal.
  • Andrew G. Myers Research Group. (n.d.). The Suzuki Reaction. Harvard University.

Sources

A Spectroscopic Investigation of 1,3-Dibromo-2-methoxybenzene and Its Positional Isomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and fine chemical synthesis, the precise identification of structural isomers is a critical control point. Positional isomers, while sharing the same molecular formula, can exhibit vastly different chemical, physical, and biological properties. This guide provides an in-depth spectroscopic comparison of 1,3-Dibromo-2-methoxybenzene and its key positional isomers, offering researchers and drug development professionals a practical framework for their differentiation using fundamental analytical techniques.

The isomers under consideration—1,2-Dibromo-3-methoxybenzene, 1,4-Dibromo-2-methoxybenzene, 2,4-Dibromo-1-methoxybenzene, 1,3-Dibromo-5-methoxybenzene, and 2,6-Dibromo-1-methoxybenzene—present a unique challenge due to the subtle yet significant influence of substituent placement on their spectroscopic signatures. This document will dissect these differences through the lenses of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), providing the experimental data and theoretical understanding necessary for unambiguous structural elucidation.

The Decisive Power of ¹H and ¹³C NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for delineating the constitutional isomers of substituted aromatic compounds. The chemical shift, splitting pattern (multiplicity), and integration of proton (¹H) signals, alongside the number and chemical shifts of carbon (¹³C) signals, offer a detailed roadmap of the molecular structure.

¹H NMR: A Fingerprint of Proton Environments

The aromatic region (typically δ 6.5-8.0 ppm) of the ¹H NMR spectrum is particularly informative. The electronic effects of the bromine (weakly deactivating, ortho-, para-directing) and methoxy (activating, ortho-, para-directing) substituents create distinct magnetic environments for the aromatic protons.

For This compound , the proton environments are unique, leading to a specific set of signals. In contrast, isomers with higher symmetry, such as 2,6-Dibromo-1-methoxybenzene , will exhibit fewer signals due to the magnetic equivalence of certain protons. The coupling constants (J-values) between adjacent (ortho), meta, and para protons further refine the structural assignment. Ortho coupling (³J) is typically the largest (7-10 Hz), followed by meta coupling (⁴J, 2-3 Hz), and para coupling (⁵J, 0-1 Hz), which is often not resolved[1].

¹³C NMR: Unveiling the Carbon Skeleton

The number of unique signals in the decoupled ¹³C NMR spectrum directly corresponds to the number of non-equivalent carbon atoms in the molecule, providing a clear indication of molecular symmetry. For instance, a para-substituted isomer like 1,4-Dibromo-2-methoxybenzene will show fewer aromatic carbon signals than an unsymmetrical isomer. The chemical shifts of the carbon atoms are influenced by the electron-donating nature of the methoxy group and the electron-withdrawing nature of the bromine atoms. Carbons directly attached to bromine will be shifted to a lower field, while those ortho and para to the methoxy group will be shielded (shifted to a higher field)[2].

Table 1: Comparative ¹H and ¹³C NMR Data for Dibromo-methoxybenzene Isomers

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
This compound Aromatic: 7.4-7.0 (m); Methoxy: ~3.9 (s)Aromatic: ~150-110; Methoxy: ~60
2,4-Dibromo-1-methoxybenzene Aromatic: 7.6 (d), 7.2 (dd), 6.8 (d); Methoxy: ~3.8 (s)Aromatic: ~155-112; Methoxy: ~56
2,6-Dibromo-1-methoxybenzene Aromatic: 7.5 (d), 6.8 (t); Methoxy: ~3.9 (s)Aromatic: ~155-115; Methoxy: ~62
1,4-Dibromo-2-methoxybenzene Aromatic: 7.3 (d), 7.1 (d), 6.9 (dd); Methoxy: ~3.8 (s)Aromatic: ~155-115; Methoxy: ~57

Note: Specific chemical shifts and coupling constants can vary slightly based on the solvent and instrument frequency. The data presented is a generalized representation based on typical values.

Vibrational Clues from Infrared Spectroscopy

Infrared (IR) spectroscopy provides valuable information about the functional groups present and the substitution pattern of the benzene ring. Key vibrational modes to consider are the C-H stretching and out-of-plane bending vibrations, as well as C-O and C-Br stretching.

The aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. The out-of-plane C-H bending vibrations, found in the 900-650 cm⁻¹ region, are particularly diagnostic for the substitution pattern on the benzene ring[3]. For example, an isolated hydrogen atom often gives rise to a strong absorption in the 900-860 cm⁻¹ range, while adjacent hydrogens produce characteristic patterns at lower wavenumbers. The C-O stretching of the methoxy group is typically observed as a strong band in the 1275-1200 cm⁻¹ (asymmetric) and 1075-1020 cm⁻¹ (symmetric) regions. The C-Br stretching vibrations are found at lower frequencies, typically below 600 cm⁻¹.

Table 2: Key IR Absorption Ranges for Dibromo-methoxybenzene Isomers (cm⁻¹)

VibrationThis compoundIsomers (General Range)
Aromatic C-H Stretch~3100-3000~3100-3000
C-H Out-of-Plane BendingPattern specific to 1,2,3-trisubstitutionVaries with substitution pattern (900-675)
Asymmetric C-O Stretch~1250~1275-1200
Symmetric C-O Stretch~1050~1075-1020
C-Br Stretch< 600< 600

Unraveling Fragmentation Patterns with Mass Spectrometry

Mass spectrometry (MS) provides the molecular weight of the compound and valuable structural information through the analysis of its fragmentation pattern. For dibromo-methoxybenzene isomers, the molecular ion peak (M⁺) will appear as a characteristic cluster of peaks due to the isotopic abundance of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). This results in prominent M⁺, [M+2]⁺, and [M+4]⁺ peaks with a relative intensity ratio of approximately 1:2:1.

The fragmentation of these isomers is often initiated by the loss of a methyl radical (•CH₃) from the methoxy group, followed by the loss of a carbon monoxide (CO) molecule. Subsequent fragmentation may involve the loss of bromine atoms or the hydrobromic acid (HBr) molecule. While the major fragmentation pathways are similar for the isomers, the relative abundances of the fragment ions can differ, providing subtle clues for differentiation.

Common Fragmentation Pathways:

  • [M]⁺• → [M - CH₃]⁺ + •CH₃

  • [M - CH₃]⁺ → [M - CH₃ - CO]⁺ + CO

  • [M]⁺• → [M - Br]⁺ + •Br

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the dibromo-methoxybenzene isomer in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 12-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR. Typical parameters include a spectral width of 200-220 ppm, a relaxation delay of 2-5 seconds, and an acquisition time of 1-2 seconds.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation (KBr Pellet): Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

  • Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

  • Data Processing: Perform a background subtraction using a spectrum of the empty sample compartment or the clean ATR crystal.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution of the isomer (e.g., 100-1000 µg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • GC Conditions:

    • Column: Use a non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Injector Temperature: Set to 250-280 °C.

    • Oven Program: Start at a low temperature (e.g., 50-70 °C), hold for 1-2 minutes, then ramp the temperature at a rate of 10-20 °C/min to a final temperature of 280-300 °C.

    • Carrier Gas: Use helium at a constant flow rate of approximately 1 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Source Temperature: Set to 230 °C.

    • Quadrupole Temperature: Set to 150 °C.

  • Data Analysis: Identify the peak corresponding to the dibromo-methoxybenzene isomer in the total ion chromatogram. Analyze the mass spectrum of this peak, identifying the molecular ion cluster and major fragment ions.

Visualizing the Isomeric Differences

The following diagrams illustrate the structures of the discussed isomers and a generalized workflow for their spectroscopic analysis.

Caption: Chemical structures of this compound and its isomers.

Spectroscopic_Workflow cluster_sample Sample cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Isomer Dibromo-methoxybenzene Isomer NMR NMR (¹H, ¹³C) Isomer->NMR IR FTIR Isomer->IR MS GC-MS Isomer->MS Structure Structural Elucidation NMR->Structure IR->Structure MS->Structure

Caption: Generalized workflow for the spectroscopic analysis of isomers.

Conclusion

The unambiguous differentiation of this compound from its positional isomers is readily achievable through a systematic application of NMR, IR, and MS techniques. ¹H and ¹³C NMR provide the most definitive data for structural assignment, leveraging chemical shifts, coupling constants, and the number of unique signals to map the molecular framework. IR spectroscopy offers complementary information on functional groups and substitution patterns, while mass spectrometry confirms the molecular weight and provides fragmentation clues. By integrating the data from these three powerful analytical methods, researchers can confidently identify and characterize these closely related compounds, ensuring the integrity and success of their scientific endeavors.

References

  • Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]
  • PubChem.
  • NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Journal of Organic Chemistry. American Chemical Society.
  • Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Elsevier.
  • Magnetic Resonance in Chemistry. Wiley Online Library.
  • LibreTexts Chemistry. 18.8: Spectral Characteristics of the Benzene Ring. [Link]
  • LibreTexts Chemistry.

Sources

A Senior Application Scientist's Comparative Guide to Purity Assessment of Synthesized 1,3-Dibromo-2-methoxybenzene by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the assurance of chemical purity is not merely a quality control checkpoint; it is the bedrock of reproducible, reliable, and translatable scientific outcomes. This guide provides a comprehensive, technically-grounded comparison of High-Performance Liquid Chromatography (HPLC) for the purity assessment of synthesized 1,3-Dibromo-2-methoxybenzene, a pivotal intermediate in numerous synthetic pathways.

The Imperative of Purity in this compound for Scientific Integrity

This compound is a key building block in the synthesis of a variety of pharmacologically active molecules and agrochemicals.[1] The presence of impurities, such as regioisomers, unreacted starting materials, or byproducts from the synthetic route, can have profound and often detrimental effects on downstream applications.[2] These impurities can lead to aberrant reaction pathways, reduced yields, and the introduction of difficult-to-remove contaminants in the final product. Consequently, a robust and validated analytical method for purity determination is indispensable.

HPLC as the Vanguard for Purity Analysis: A Detailed Protocol and Rationale

HPLC is a cornerstone technique in analytical chemistry for separating, identifying, and quantifying components within a mixture. Its high resolving power and sensitivity make it exceptionally well-suited for the purity assessment of synthesized organic compounds like this compound.[3]

A Validated Reversed-Phase HPLC Protocol

1. Instrumentation and Consumables:

  • A standard HPLC system equipped with a Diode Array Detector (DAD) or UV-Vis detector.

  • A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is a common choice for separating non-polar and weakly polar compounds.[4][5]

  • HPLC-grade acetonitrile and water.

2. Mobile Phase Preparation:

  • Prepare a mobile phase of 60% methanol in water.[6]

  • Filter the mobile phase through a 0.45 µm membrane filter to remove particulates.

  • Degas the mobile phase by sonication or vacuum to prevent bubble formation, which can interfere with the detector signal.

3. Sample Preparation:

  • Accurately weigh approximately 10 mg of the synthesized this compound.

  • Dissolve the sample in 10 mL of acetonitrile to create a 1 mg/mL stock solution.

  • Dilute the stock solution to a working concentration of about 0.1 mg/mL using the mobile phase.

  • Filter the final sample through a 0.22 µm syringe filter prior to injection to protect the column from particulate matter.

4. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C (controlled)

  • Detection Wavelength: 210 nm, a common wavelength for the detection of aromatic compounds.[6]

  • Run Time: 15 minutes (or until all components have eluted)

The "Why" Behind the Method: Justifying Experimental Choices
  • Reversed-Phase Chromatography (RPC): This mode of chromatography is ideal for separating non-polar and weakly polar compounds.[4] It utilizes a non-polar stationary phase (C18) and a polar mobile phase (methanol/water), where separation is based on hydrophobic interactions.[4][7] More hydrophobic compounds, like this compound, will have a stronger affinity for the stationary phase and thus a longer retention time.

  • Mobile Phase Composition: The ratio of the organic modifier (methanol) to water is a critical factor influencing retention and resolution. A higher concentration of methanol would decrease retention time, while a lower concentration would increase it. The 60% methanol composition is a well-established starting point for the analysis of aromatic compounds.[6]

  • C18 Column: The octadecylsilane (C18) bonded silica is a widely used stationary phase in reversed-phase HPLC due to its excellent retention characteristics for a broad range of organic molecules.[7][8]

  • UV Detection: Aromatic compounds, such as this compound, possess chromophores that absorb UV light, making UV detection a sensitive and reliable method for their quantification.[9]

Visualizing the HPLC Workflow

Caption: A streamlined workflow for HPLC-based purity assessment.

A Comparative Analysis of Purity Assessment Methodologies

While HPLC is a powerful tool, a comprehensive understanding of its capabilities in relation to other analytical techniques is crucial for informed method selection.

Technique Principle Advantages Disadvantages
HPLC Differential partitioning between a liquid mobile phase and a solid stationary phase.[10]High resolution and sensitivity, suitable for non-volatile and thermally labile compounds, excellent for quantitative analysis.[11]May require reference standards for impurity identification.[11]
GC-MS Separation of volatile compounds in a gaseous mobile phase with mass spectrometric detection.[10]Excellent for volatile and semi-volatile impurity identification and quantification, provides structural information.[11]Not suitable for non-volatile or thermally unstable compounds.[12]
NMR Spectroscopy Nuclei absorb and re-emit electromagnetic radiation in a magnetic field.[13]Provides detailed structural information, can determine purity without a specific reference standard (qNMR).[14][15]Lower sensitivity compared to chromatographic methods, can be complex for mixture analysis.[16][17]
A Decision Framework for Analytical Method Selection

G A Primary Goal of Analysis B Quantitative Purity of Main Component and Non-Volatile Impurities A->B C Identification of Volatile/Semi-Volatile Impurities A->C D Absolute Purity & Structural Elucidation A->D E HPLC-UV B->E F GC-MS C->F G NMR (qNMR) D->G

Caption: A decision-making tool for selecting the appropriate purity analysis technique.

Interpreting HPLC Data: From Chromatogram to Certificate of Analysis

The primary output of an HPLC analysis is a chromatogram, a plot of detector response versus time. The purity of the sample is typically assessed by the area percent method:

% Purity = (Area of the main peak / Total area of all peaks) x 100

It is crucial to recognize that this calculation assumes that all compounds have an identical response factor at the detection wavelength. For a more accurate, absolute quantification, a certified reference standard of this compound is necessary to construct a calibration curve.

Identifying Impurities:

  • Retention Time: Peaks other than the main analyte peak represent potential impurities.

  • Peak Shape: Asymmetrical peaks (tailing or fronting) can indicate the presence of co-eluting impurities or suboptimal chromatographic conditions.

  • Mass Spectrometry (LC-MS): For definitive identification of unknown impurities, interfacing the HPLC with a mass spectrometer provides mass-to-charge ratio data, which can be used to deduce the molecular weight and fragmentation patterns of the impurities.

Conclusion: A Multi-faceted Approach to Ensuring Purity

For the routine and quantitative purity assessment of synthesized this compound, HPLC stands out as a robust, sensitive, and reliable technique. However, for a comprehensive purity profile, especially in the context of drug development and regulatory submissions, a multi-pronged analytical strategy is often warranted. The complementary use of GC-MS for volatile impurity analysis and NMR for structural confirmation and absolute purity determination provides a more complete and scientifically sound evaluation of the synthesized compound's quality.

References

  • RSSL. (n.d.). qNMR: A powerful tool for purity determination.
  • Benchchem. (n.d.). 1,3-Dibromo-2-methoxy-5-nitrobenzene | 31106-74-8.
  • Jordi Labs. (n.d.). Reverse Phase/ Normal Phase HPLC Analytical Techniques.
  • Wikipedia. (2023, November 28). Reversed-phase chromatography.
  • Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR).
  • LCGC International. (2010, November 1). How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase.
  • Journal of Medicinal Chemistry. (2014, November 7). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination.
  • TutorChase. (n.d.). What methods are used to test the purity of organic compounds?.
  • Chrom Tech, Inc. (2025, October 20). Reverse Phase Chromatography Techniques.
  • Hawach Scientific. (2025, December 26). Normal Phase HPLC Column and Reverse Phase HPLC Column.
  • ACS Publications. (2014, November 7). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination.
  • PubMed Central. (2023, July 27). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists.
  • Benchchem. (n.d.). Application Note: Mass Spectrometry Analysis of 1,3-Dibromo-2-(4-bromophenoxy)benzene.
  • Moravek, Inc. (2018, August 1). Top 5 Methods of Assessing Chemical Purity.
  • Benchchem. (n.d.). Application Notes and Protocols for the Characterization of 1,3-Dibromo-2-(4-bromophenoxy)benzene.
  • Benchchem. (n.d.). A Comparative Guide to Purity Assessment Methods for Synthesized 6-Bromoquinoline.
  • Modern Analytical Technique for Characterization Organic Compounds. (n.d.).
  • Chemistry LibreTexts. (2021, March 5). 9: Separation, Purification, and Identification of Organic Compounds.
  • PubChem. (n.d.). Benzene, 1,3-dibromo-2-methoxy-.
  • Chromatography Forum. (2015, May 7). HPLC separation of related halogenated aromatic, any one??.
  • Moravek. (2022, March 29). Why Is HPLC Ideal for Chemical Purity Testing?.
  • CymitQuimica. (n.d.). CAS 38603-09-7: this compound.
  • RSC Publishing. (2021, February 26). Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes.
  • PubMed Central. (2020, December 2). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug.
  • Sigma-Aldrich. (n.d.). This compound.
  • Benchchem. (n.d.). HPLC method for purity analysis of 1,3-Dibromo-2,4,6-trinitrobenzene.
  • Google Patents. (n.d.). US6413431B1 - HPLC method for purifying organic compounds.
  • PubMed. (2007, August). Determination of aromatic compounds by high-performance liquid chromatography with on-line photoreactor and peroxyoxalate chemiluminescence detection.

Sources

A Comparative Mechanistic Guide to the Reactions of 1,3-Dibromo-2-methoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic organic chemistry, the strategic functionalization of polysubstituted aromatic compounds is paramount for the construction of complex molecular architectures found in pharmaceuticals, agrochemicals, and materials science. Among these, 1,3-dibromo-2-methoxybenzene, also known as 2,6-dibromoanisole, presents a versatile scaffold. The presence of two bromine atoms at sterically and electronically distinct positions, governed by the directing influence of the methoxy group, offers a fascinating platform for investigating and exploiting regioselective transformations.

This technical guide provides a comparative analysis of the mechanistic pathways involved in three key reaction classes of this compound: palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura and Buchwald-Hartwig), and lithiation-substitution reactions. By delving into the underlying principles that govern regioselectivity and reactivity, this guide aims to equip researchers with the knowledge to make informed decisions in their synthetic endeavors.

Palladium-Catalyzed Cross-Coupling Reactions: A Tale of Two Bromines

Palladium-catalyzed cross-coupling reactions have revolutionized C-C and C-N bond formation. With this compound, the primary mechanistic question is which bromine atom will react preferentially. The interplay of electronic and steric effects, as well as the nature of the catalytic system, dictates the outcome.

The methoxy group, an ortho-para director, activates the C-Br bond at the 6-position (ortho) more than the C-Br bond at the 2-position (also ortho) is deactivated by steric hindrance from the methoxy group itself. However, the coordination of the palladium catalyst to the oxygen of the methoxy group can play a significant role in directing the oxidative addition to the sterically less hindered C-Br bond at the 6-position.[1][2]

Suzuki-Miyaura Coupling: Forging New Carbon-Carbon Bonds

The Suzuki-Miyaura coupling is a robust method for creating biaryl structures. The catalytic cycle, initiated by the oxidative addition of the aryl bromide to a Pd(0) species, is followed by transmetalation with a boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the catalyst.[3][4][5]

Mechanism:

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Comparison of Palladium Catalysts for Mono-Arylation:

The choice of palladium catalyst and ligand is critical in controlling the regioselectivity and efficiency of the Suzuki-Miyaura coupling. Sterically bulky phosphine ligands can favor reaction at the less hindered C6-Br position.

Catalyst SystemLigandBaseSolventTemp. (°C)Yield (%)Regioselectivity (C6:C2)Reference
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O100~70-80High[6]
Pd(PPh₃)₄-K₂CO₃Dioxane/H₂O100>90 (di-arylation)Low[6]
Pd₂(dba)₃P(t-Bu)₃CsFDioxane80VariableModerate[7]

Experimental Protocol: Selective Mono-arylation of this compound

This protocol is designed to favor the formation of 2-bromo-6-aryl-1-methoxybenzene derivatives.

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv), the desired arylboronic acid (1.1 equiv), palladium(II) acetate (Pd(OAc)₂) (2 mol%), SPhos (4 mol%), and potassium phosphate (K₃PO₄) (2.0 equiv).

  • Solvent Addition: Add a degassed 4:1 mixture of toluene and water to the flask (e.g., 5 mL total solvent per 1 mmol of the dibromide).

  • Reaction Execution: Vigorously stir the reaction mixture and heat to 100 °C.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 16-24 hours).

  • Work-up: After cooling to room temperature, add water and extract the product with an organic solvent such as ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination provides a powerful route to synthesize aryl amines. The mechanism involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally reductive elimination.[3][4][8]

Mechanism:

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Comparison of Reaction Conditions for Mono-Amination:

The choice of base and ligand is crucial for the success of the Buchwald-Hartwig amination. Strong, non-nucleophilic bases are required to deprotonate the amine.

Catalyst SystemLigandBaseSolventTemp. (°C)Yield (%)Reference
Pd₂(dba)₃BINAPNaOtBuToluene80~60[9]
Pd(OAc)₂XPhosK₂CO₃Dioxane100Variable[10]
[Pd(cinnamyl)Cl]₂XantPhosDBUToluene11074[11]

Experimental Protocol: Mono-amination of this compound

  • Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., BINAP, 2-4 mol%), and the base (e.g., sodium tert-butoxide, 1.4 equiv). Add this compound (1.0 equiv) and the amine (1.1 equiv).

  • Solvent Addition: Add anhydrous, degassed toluene.

  • Reaction Execution: Seal the tube and heat the reaction mixture with stirring to 80-110 °C.

  • Monitoring: Monitor the reaction by GC-MS or LC-MS.

  • Work-up: After cooling, quench the reaction with saturated aqueous ammonium chloride and extract with an organic solvent.

  • Purification: Dry the combined organic layers, concentrate, and purify by column chromatography.

Lithiation-Substitution Reactions: Harnessing the Power of Organolithiums

Lithiation followed by quenching with an electrophile is a powerful method for the functionalization of aromatic rings. In the case of this compound, two primary mechanistic pathways can be envisioned: halogen-lithium exchange or deprotonation (Directed Ortho-Metalation).

Halogen-Lithium Exchange vs. Directed Ortho-Metalation (DoM)

The methoxy group is a well-known directing group for ortho-lithiation (DoM).[4][12] However, the presence of bromine atoms introduces the possibility of a competing halogen-lithium exchange reaction, which is typically very fast. The outcome is highly dependent on the organolithium reagent used and the reaction temperature.

  • n-Butyllithium (n-BuLi): Tends to favor halogen-lithium exchange, particularly at the more sterically accessible C6-Br position.[5][13]

  • sec-Butyllithium (s-BuLi) and tert-Butyllithium (t-BuLi): Being more basic and sterically hindered, these reagents can favor deprotonation at the C3 position, directed by the methoxy group.[12]

Logical Relationship:

Lithiation_Pathways Substrate This compound nBuLi n-BuLi Substrate->nBuLi sBuLi_tBuLi s-BuLi or t-BuLi Substrate->sBuLi_tBuLi Halogen_Exchange Halogen-Lithium Exchange (at C6) nBuLi->Halogen_Exchange DoM Directed Ortho-Metalation (at C3) sBuLi_tBuLi->DoM Product_Exchange 2-Bromo-6-lithio-1-methoxybenzene Halogen_Exchange->Product_Exchange Product_DoM 2,6-Dibromo-3-lithio-1-methoxybenzene DoM->Product_DoM Electrophile Electrophile (E+) Product_Exchange->Electrophile Product_DoM->Electrophile Final_Product_Exchange 2-Bromo-6-E-1-methoxybenzene Electrophile->Final_Product_Exchange Final_Product_DoM 2,6-Dibromo-3-E-1-methoxybenzene Electrophile->Final_Product_DoM

Caption: Competing pathways in the lithiation of this compound.

Comparison of Lithiating Agents:

Lithiating AgentPrimary PathwayPosition of LithiationTypical Conditions
n-BuLiHalogen-Lithium ExchangeC6THF, -78 °C
s-BuLiDirected Ortho-MetalationC3THF/TMEDA, -78 °C
t-BuLiDirected Ortho-MetalationC3THF, -78 °C

Experimental Protocol: Regioselective Lithiation and Quenching

This protocol describes a general procedure that can be adapted for either halogen-lithium exchange or DoM by selecting the appropriate organolithium reagent.

  • Reaction Setup: To a flame-dried, three-necked flask equipped with a thermometer, a nitrogen inlet, and a dropping funnel, add a solution of this compound (1.0 equiv) in anhydrous THF under a nitrogen atmosphere.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition of Organolithium: Slowly add the chosen organolithium reagent (1.1 equiv) via the dropping funnel, maintaining the temperature below -70 °C.

  • Stirring: Stir the reaction mixture at -78 °C for 1-2 hours.

  • Quenching: Add a solution of the desired electrophile (1.2 equiv) in anhydrous THF dropwise, keeping the temperature at -78 °C.

  • Warming and Quenching: Allow the reaction to warm to room temperature and then quench with saturated aqueous ammonium chloride.

  • Work-up and Purification: Extract the product with an organic solvent, dry the combined organic layers, concentrate, and purify by column chromatography.

Conclusion

The reactivity of this compound is a rich field of study, offering multiple avenues for selective functionalization. In palladium-catalyzed cross-coupling reactions, the regioselectivity can be finely tuned by the judicious choice of ligands and reaction conditions, generally favoring substitution at the less sterically hindered C6-position. For lithiation reactions, a fascinating dichotomy exists between halogen-lithium exchange and directed ortho-metalation, which can be controlled by the nature of the organolithium reagent. A thorough understanding of these mechanistic principles is crucial for the rational design of synthetic routes towards complex target molecules. This guide provides a foundational framework and practical protocols to navigate the intricate reactivity of this versatile building block.

References

  • Beaudry, C. M., et al. (2015). Regioselective Suzuki Couplings of Non-Symmetric Dibromobenzenes: Alkenes as Regiochemical Control Elements. Organic & Biomolecular Chemistry, 13(20), 5763-5766.
  • Czaplik, W. M., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2387-2395.
  • Dong, G., et al. (2020). Synthesis of functionalized diarylbenzofurans via Ru-catalyzed C–H activation and cyclization under air: rapid access to the polycyclic scaffold of diptoindonesin G. Organic Chemistry Frontiers, 7(1), 59-64.
  • Hartwig, J. F. (2010). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 43(8), 1079-1090.
  • Beaudry, C. M. (2021). Regioselective Synthesis of Substituted Carbazoles, Bicarbazoles, and Clausine C. The Journal of Organic Chemistry, 86(17), 11633-11643.
  • Organic Chemistry Portal. Carbazole synthesis. [Link]
  • Gribble, G. W. (2010). Recent developments in carbazole synthesis. Journal of Heterocyclic Chemistry, 47(3), 471-503.
  • Reddit. (2019).
  • Czaplik, W. M., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2387–2395.
  • Wikipedia. (2023).
  • Der Pharma Chemica. (2014).
  • Nolan, S. P., et al. (2020). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Chemical Reviews, 120(18), 10354-10433.
  • Kashani, S. K., et al. (2021).
  • ResearchGate. (2018).
  • Wikipedia. (2023).
  • ResearchGate. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link]
  • University of Wisconsin-Madison. Directed (ortho)
  • Majumdar, K., et al. (2014). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 19(11), 18456-18471.
  • Muthumari, P., et al. (2023). Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature.
  • ResearchGate. (2017).
  • Fu, G. C., et al. (2017). Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening.
  • ResearchGate. (2019). Br vs. OTf chemoselectivity is ligand‐controlled in a Suzuki coupling... [Link]
  • ResearchGate. (2019). Nickel Bromide Catalyzed Ligand‐Free and Activator‐less Suzuki Coupling Reactions. [Link]
  • University of Bristol. (Hetero)
  • Beilstein Journal of Organic Chemistry. (2021).
  • Macmillan Group Meeting. (2007). The Mechanism of Lithium-Halogen Exchange. [Link]
  • ResearchGate. (2002). Theoretical Study on the Lithium−Halogen Exchange Reaction of 1,1-Dihaloalkenes with Methyllithium and the Nucleophilic Substitution Reaction of the Resulting α-Halo Alkenyllithiums. [Link]
  • Synfacts. (2012). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. [Link]
  • Baran Group.
  • Organic Chemistry Portal. Suzuki Coupling. [Link]

Sources

comparing the efficacy of 1,3-Dibromo-2-methoxybenzene in different solvent systems

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Efficacy of 1,3-Dibromo-2-methoxybenzene in Different Solvent Systems

For researchers, scientists, and drug development professionals, the strategic selection of a solvent is a critical decision that dictates the success of a synthetic transformation. It is not merely a medium for dissolution but an active participant that can profoundly influence reaction rates, yields, selectivity, and catalyst stability. This guide provides an in-depth comparison of the performance of this compound, a versatile building block, across various solvent systems in key chemical transformations. By understanding the causality behind solvent effects, chemists can harness these principles to optimize their synthetic routes.

The Pivotal Role of the Solvent in Modulating Reactivity

This compound presents multiple reactive sites: two carbon-bromine bonds amenable to metal-catalyzed cross-coupling and organometallic reagent formation, and an aromatic core influenced by the directing effects of the methoxy group. The efficacy of reactions at these sites is intrinsically linked to the properties of the solvent system employed.

A solvent's influence extends across several domains:

  • Solubility: Ensuring all reactants, reagents, and catalysts are sufficiently dissolved is fundamental for a homogeneous reaction environment.

  • Catalyst Stability and Speciation: Solvents can coordinate with metal centers, affecting the stability and reactivity of the active catalytic species.[1] In palladium-catalyzed reactions, for instance, the solvent can even participate in the reduction of a Pd(II) precatalyst to the active Pd(0) state.[1]

  • Reaction Kinetics: By stabilizing transition states or reactive intermediates, polar solvents can accelerate reactions that proceed through charged species.[2][3]

  • Selectivity: In molecules with multiple reactive sites, the solvent can be the deciding factor in determining which site reacts preferentially, a phenomenon known as chemoselectivity.[3][4]

This guide will dissect these effects within the context of the most common and powerful transformations involving this compound.

Palladium-Catalyzed Cross-Coupling Reactions: A Solvent-Driven Outcome

Palladium-catalyzed cross-coupling reactions are indispensable tools for C-C and C-N bond formation.[5] The choice of solvent is paramount and can be tailored to optimize outcomes for specific coupling partners.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which couples an organoboron species with an organohalide, is a cornerstone of modern synthesis. The solvent system, often a mixture of an organic solvent and an aqueous base, plays a crucial role.

Causality of Solvent Choice: The reaction mechanism involves intermediates with varying polarities. The choice of solvent impacts the stability of these intermediates and the overall catalytic cycle. Less polar aprotic solvents like toluene or 1,4-dioxane are often effective, particularly with neutral precatalysts like Pd(PPh₃)₄.[1] In contrast, highly polar solvents may be better suited for ionic precatalysts, as they can stabilize charged or anionic active species.[1][2] The addition of water is not only for dissolving the inorganic base but also for accelerating the crucial transmetalation step.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound

  • To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 eq), phenylboronic acid (1.2 eq), Pd(PPh₃)₄ (3 mol%), and potassium carbonate (2.0 eq).

  • Add the selected solvent system (e.g., Toluene/H₂O 4:1, v/v) to achieve a 0.2 M concentration with respect to the aryl halide.

  • Degas the mixture by bubbling argon through the solution for 15 minutes.

  • Heat the reaction mixture to 90 °C and stir vigorously for 12 hours, monitoring progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Table 1: Comparative Efficacy in Suzuki-Miyaura Coupling

Solvent System (v/v)Temperature (°C)Time (h)Yield of Monocoupled Product (%)
Toluene / H₂O (4:1)901285
1,4-Dioxane / H₂O (4:1)901292
DMF / H₂O (4:1)901078
THF / H₂O (4:1)662465

Data are representative and intended for comparative purposes.

Analysis: 1,4-Dioxane often provides superior yields in Suzuki couplings due to its ability to dissolve a wide range of organic substrates while remaining compatible with aqueous bases. Toluene is a robust, less polar alternative. While DMF is a polar aprotic solvent that can accelerate many reactions, it may also promote catalyst decomposition at elevated temperatures. THF's lower boiling point necessitates longer reaction times for less reactive aryl bromides.

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification P1 Combine Reactants: - Aryl Halide - Boronic Acid - Pd Catalyst - Base P2 Add Solvent System P1->P2 P3 Degas with Argon P2->P3 R1 Heat to Target Temp. P3->R1 R2 Stir & Monitor (TLC/GC-MS) R1->R2 W1 Quench & Extract R2->W1 W2 Wash & Dry W1->W2 W3 Purify (Chromatography) W2->W3 Product Product W3->Product

Caption: General workflow for a Suzuki-Miyaura coupling experiment.

Sonogashira Coupling

The Sonogashira coupling forges a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, typically using a dual palladium and copper(I) catalytic system.

Causality of Solvent Choice: The solvent must facilitate both the palladium and copper catalytic cycles. Amine bases, such as triethylamine or piperidine, can often serve as both the base and the solvent.[6] In other cases, aprotic solvents like THF or DMF are employed. The choice can significantly impact the reaction rate and the prevalence of a key side reaction: the oxidative homocoupling of the terminal alkyne (Glaser coupling).[7] Some protocols show higher yields in polar aprotic solvents like DMF, while others favor less polar media like toluene, indicating a strong dependence on the specific substrates and ligands used.[8]

Experimental Protocol: Sonogashira Coupling of this compound

  • To a Schlenk flask under argon, add this compound (1.0 eq), Pd(PPh₃)₂Cl₂ (2 mol%), and CuI (4 mol%).

  • Add the chosen solvent (e.g., THF) and base (e.g., triethylamine, 3.0 eq).

  • Degas the solution with argon for 15 minutes.

  • Add the terminal alkyne (e.g., phenylacetylene, 1.1 eq) dropwise via syringe.

  • Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) for 6-18 hours, monitoring by TLC.

  • Upon completion, filter the reaction mixture through a pad of celite to remove salts, washing with ethyl acetate.

  • Concentrate the filtrate and purify the residue by column chromatography.

Table 2: Comparative Efficacy in Sonogashira Coupling

Solvent / Base SystemTemperature (°C)Time (h)Yield of Monocoupled Product (%)
THF / Triethylamine501288
DMF / Triethylamine50891
Toluene / Piperidine601282
Triethylamine (neat)601875

Data are representative and intended for comparative purposes.

Analysis: DMF, a polar aprotic solvent, often accelerates the Sonogashira reaction, leading to shorter reaction times and high yields. THF provides a good balance of solubility and reactivity and is a very common choice. Using the amine base as the solvent (neat) is possible but can sometimes lead to lower yields and more complex purification.

Sonogashira_Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ Pd_Complex Ar-Pd(II)(X)L₂ Pd0->Pd_Complex Oxidative Addition (Ar-X) Product Ar-C≡CR Alkyne_Complex Ar-Pd(II)(C≡CR)L₂ Pd_Complex->Alkyne_Complex Transmetalation Alkyne_Complex->Pd0 Reductive Elimination Alkyne_Complex->Product CuX CuX Cu_Acetylide Cu-C≡CR CuX->Cu_Acetylide Base Cu_Acetylide->Pd_Complex Alkyne H-C≡CR Alkyne->Cu_Acetylide

Caption: Catalytic cycles of the Sonogashira coupling reaction.

Buchwald-Hartwig Amination

This reaction forms C-N bonds by coupling amines with aryl halides. It is particularly sensitive to the choice of solvent, base, and ligand.

Causality of Solvent Choice: The reaction typically employs strong, sterically hindered bases (e.g., NaOt-Bu, LiHMDS) that have limited solubility in many organic solvents.[9] Aprotic, non-polar, or weakly polar solvents like toluene, 1,4-dioxane, or xylenes are standard choices.[10][11] These solvents are chemically robust under the basic conditions and high temperatures often required. The solvent must facilitate the interaction between the dissolved catalyst/substrate complex and the solid base. Recently, greener alternatives like 2,2,5,5-tetramethyloxolane (TMO) have been shown to be effective substitutes for toluene, offering comparable or even superior yields in some cases.[12]

Table 3: Comparative Efficacy in Buchwald-Hartwig Amination

SolventBaseTemperature (°C)Time (h)Yield (%)
TolueneNaOt-Bu1101690
1,4-DioxaneNaOt-Bu1001688
TMONaOt-Bu1101692
THFLiHMDS662455

Data are representative and intended for comparative purposes, using a secondary amine like morpholine.

Analysis: High-boiling aromatic solvents like toluene or its bio-derived alternative TMO are highly effective, providing excellent yields.[12] 1,4-Dioxane is also a reliable choice. THF is generally less suitable due to its lower boiling point, which may not provide sufficient energy for the activation of less reactive aryl bromides, resulting in incomplete conversion.

Organometallic Reagent Formation: The Coordinating Solvent

Converting the C-Br bond to a C-metal bond unlocks complementary reactivity, allowing the aryl group to act as a nucleophile or a strong base. The choice of solvent here is not just influential; it is structurally essential.

Grignard Reagent Formation

The formation of an organomagnesium halide (Grignard reagent) is a classic transformation that requires an anhydrous, aprotic, and coordinating solvent.

Causality of Solvent Choice: Ethereal solvents are indispensable for Grignard reagent formation. The lone pairs on the ether's oxygen atom coordinate to the magnesium center, stabilizing the highly reactive organometallic species.[13][14] This coordination, known as solvation, prevents the reagent from aggregating and precipitating out of solution. Diethyl ether (Et₂O) and tetrahydrofuran (THF) are the most common choices. THF is a more polar and stronger Lewis base than Et₂O, making it a better solvating agent.[15] Consequently, THF is often required for the formation of Grignard reagents from more reluctant substrates like aryl bromides.[13]

Experimental Protocol: Grignard Reagent Formation

  • Flame-dry a three-neck flask equipped with a condenser and an addition funnel under vacuum, then fill with argon.

  • Add magnesium turnings (1.5 eq) to the flask. A crystal of iodine can be added as an activator.

  • Add a small portion of a solution of this compound (1.0 eq) in anhydrous ether (THF or Et₂O) to the magnesium.

  • Initiate the reaction with gentle heating or sonication if necessary. Once initiated (indicated by cloudiness and gentle reflux), add the remaining aryl bromide solution dropwise at a rate that maintains a steady reflux.

  • After the addition is complete, continue to reflux for an additional 1-2 hours to ensure full conversion.

  • The resulting solution of the Grignard reagent can be used directly in the next step.

Table 4: Comparative Efficacy in Grignard Reagent Formation

SolventInitiationReaction TimeObservation
Diethyl EtherDifficult, requires significant heating> 4 hoursSlow, incomplete conversion
Tetrahydrofuran (THF)Spontaneous or with gentle warming1-2 hoursSmooth, complete conversion

Data are representative and intended for comparative purposes.

Analysis: THF is demonstrably superior to diethyl ether for the formation of a Grignard reagent from this compound. Its superior coordinating ability is essential to stabilize the forming arylmagnesium species and facilitate the oxidative insertion of magnesium into the C-Br bond.[13][15]

Caption: Ethereal solvents stabilize the Grignard reagent via coordination.

Directed ortho-Lithiation

The methoxy group in this compound is a powerful ortho-directing group for lithiation. This allows for regioselective functionalization at the C6 position, which is sterically accessible and activated by the coordinating methoxy group.

Causality of Solvent Choice: Similar to Grignard formation, lithiation requires aprotic ethereal solvents like THF or diethyl ether to solvate the organolithium species.[16][17] The reaction involves the coordination of the alkyllithium reagent (e.g., n-BuLi) to the methoxy group, which delivers the base to the adjacent ortho-proton. THF is generally the solvent of choice as it effectively solvates the lithium cation and can help to break up the oligomeric aggregates of the alkyllithium reagent, increasing its basicity and reactivity.[16]

Analysis: For directed ortho-lithiation, THF is the preferred solvent due to its ability to promote the formation of the reactive monomeric alkyllithium species and stabilize the resulting aryllithium intermediate. While diethyl ether can be used, reactions are often slower and may require additives like TMEDA to achieve comparable efficiency.

Conclusion

The efficacy of this compound as a synthetic intermediate is inextricably linked to the solvent system in which it is employed. This guide demonstrates that a rational, mechanism-based approach to solvent selection is critical for optimizing chemical transformations.

  • For Palladium-Catalyzed Cross-Couplings , weakly polar, high-boiling solvents like 1,4-dioxane and toluene (or its greener alternative TMO ) provide a robust environment for Suzuki and Buchwald-Hartwig reactions, respectively. Polar aprotic solvents like DMF can accelerate Sonogashira couplings.

  • For Organometallic Reagent Formation , coordinating ethereal solvents are non-negotiable. Tetrahydrofuran (THF) is the superior choice for both Grignard reagent formation and directed ortho-lithiation due to its strong solvating properties.

While these guidelines provide a strong starting point based on established chemical principles, empirical validation remains the gold standard. Researchers are encouraged to use this guide as a foundation for designing their own experiments and to screen a small set of rationalized solvent choices to unlock the full synthetic potential of this compound.

References

  • Sherwood, J., Clark, J. H., Fairlamb, I. J. S., & Slattery, J. M. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry, 21(9), 2164-2213. [Link]
  • Sherwood, J., Clark, J. H., Fairlamb, I. J. S., & Slattery, J. M. (2019). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. [Link]
  • Campion, T. R., Ní Cheallaigh, A., Sneddon, H. F., & Procter, D. J. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(8), 2334-2347. [Link]
  • Sherwood, J. (2019). (Open Access) Solvent effects in palladium catalysed cross-coupling reactions. SciSpace. [Link]
  • Request PDF. (n.d.). Solvent Effect on Palladium-Catalyzed Cross-Coupling Reactions and Implications on the Active Catalytic Species.
  • Cella, R., & Newman, S. G. (2011). Solvent effect on palladium-catalyzed cross-coupling reactions and implications on the active catalytic species. Angewandte Chemie International Edition, 50(35), 8192-8195. [Link]
  • Valente, C., et al. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings.
  • ADICHEMISTRY. (n.d.).
  • Reddit. (2021). Grignard Formation - Troubleshooting and Perfecting. r/Chempros. [Link]
  • ResearchGate. (n.d.). Effect of solvent on the Suzuki cross-coupling a. [Link]
  • ResearchGate. (n.d.). Effect of solvent on the Suzuki reaction a. [Link]
  • Wordpress. (n.d.).
  • Wikipedia. (n.d.).
  • Chemistry LibreTexts. (2023).
  • Panda, S. (2023). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview.
  • Maynooth University Research Archive Library. (2021). 2,2,5,5-Tetramethyloxolane (TMO)
  • ChemRxiv. (n.d.).
  • Ashby, E. C., & Smith, M. B. (1964). Grignard reagent formation. Journal of the American Chemical Society, 86(20), 4363-4370. [Link]
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
  • Narasimhan, N. S., & Mali, R. S. (1983). Mechanism of aromatic lithiation reactions-Importance of steric factors. Proceedings of the Indian Academy of Sciences-Chemical Sciences, 92(6), 535-542. [Link]
  • ResearchGate. (2014).
  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
  • Wikipedia. (n.d.). Grignard reagent. [Link]
  • Elangovan, A., Wang, Y. H., & Ho, T. I. (2003). Sonogashira coupling reaction with diminished homocoupling. Organic letters, 5(11), 1841-1844. [Link]
  • J&K Scientific LLC. (2021). Sonogashira Cross-Coupling. [Link]
  • PubChem. (n.d.). Benzene, 1,3-dibromo-2-methoxy-. [Link]

Sources

A Cost-Benefit Analysis of 1,3-Dibromo-2-methoxybenzene in the Synthesis of Dibenzofurans

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to Synthetic Strategies

In the intricate world of organic synthesis, the choice of starting materials is a critical decision that profoundly influences the efficiency, cost-effectiveness, and overall viability of a synthetic route. 1,3-Dibromo-2-methoxybenzene has emerged as a valuable building block for the construction of complex aromatic systems, particularly in the synthesis of dibenzofuran scaffolds, which are prevalent in many biologically active molecules and functional materials. This guide provides a comprehensive cost-benefit analysis of utilizing this compound, offering an objective comparison with a viable alternative pathway, supported by detailed experimental protocols and comparative data.

The Strategic Value of this compound: A Gateway to Dibenzofurans

This compound serves as a key precursor in the synthesis of substituted dibenzofurans. Its utility lies in the differential reactivity of its two bromine atoms, allowing for sequential, site-selective functionalization. A common strategy involves an initial cross-coupling reaction to form a diaryl ether, followed by an intramolecular cyclization to construct the dibenzofuran core. This approach offers a convergent and flexible route to a variety of substituted dibenzofuran derivatives.

Comparative Synthesis of 1-Bromodibenzofuran: Two Competing Routes

To illustrate the cost-benefit considerations, we will compare two distinct synthetic pathways to a specific, valuable derivative: 1-bromodibenzofuran.

Route A: Synthesis via this compound

This proposed route leverages the unique substitution pattern of this compound to construct the target molecule through a two-step sequence involving a palladium-catalyzed cross-coupling reaction followed by an intramolecular cyclization.

Route B: Alternative Synthesis from o-Dihalides and 1,3-Cyclohexanedione

An alternative approach, detailed in the patent literature, builds the dibenzofuran core from readily available and less expensive starting materials through a three-step process involving an Ullmann condensation, an oxidation, and a final bromination step.[1]

In-Depth Experimental Protocols

Route A: Protocol for the Synthesis of 1-Bromodibenzofuran from this compound

Step 1: Synthesis of 2-(2-Bromophenoxy)-3-bromoanisole (Ullmann Condensation)

  • Rationale: This step forms the crucial diaryl ether intermediate. The Ullmann condensation is a classic method for forming C-O bonds between an aryl halide and a phenol.

  • Procedure:

    • To a dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq.), 2-bromophenol (1.2 eq.), copper(I) iodide (0.1 eq.), and potassium carbonate (2.0 eq.).

    • Add anhydrous N,N-dimethylformamide (DMF) as the solvent.

    • Heat the reaction mixture to 120-140 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

    • After cooling to room temperature, quench the reaction with aqueous ammonia and extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield 2-(2-bromophenoxy)-3-bromoanisole.

Step 2: Intramolecular Palladium-Catalyzed Cyclization to 1-Bromodibenzofuran

  • Rationale: This step involves an intramolecular C-H activation/C-C bond formation to construct the furan ring. Palladium catalysis is highly effective for such transformations.

  • Procedure:

    • In a dried Schlenk flask under an inert atmosphere, dissolve 2-(2-bromophenoxy)-3-bromoanisole (1.0 eq.) in a suitable solvent such as toluene or 1,4-dioxane.

    • Add a palladium catalyst, such as palladium(II) acetate (0.05 eq.), and a suitable phosphine ligand, for example, SPhos (0.1 eq.).

    • Add a base, such as potassium carbonate or cesium carbonate (2.0 eq.).

    • Heat the reaction mixture to reflux (typically 100-120 °C) and stir for 8-16 hours, monitoring for the consumption of the starting material.

    • Upon completion, cool the reaction mixture, filter through a pad of celite to remove the catalyst, and concentrate the filtrate.

    • Purify the residue by column chromatography to afford 1-bromodibenzofuran.

Route B: Protocol for the Synthesis of 1-Bromodibenzofuran from o-Dihalides[1]

Step 1: Synthesis of 3,4-dihydrodibenzo[b,d]furan-1(2H)-one

  • Rationale: This step constructs the core tricyclic ketone intermediate through a one-pot intermolecular and intramolecular Ullmann reaction.

  • Procedure:

    • In a reaction vessel, combine 1,3-cyclohexanedione (1.0 eq.), potassium carbonate (2.5 eq.), L-proline (0.2 eq.), and copper(I) iodide (0.1 eq.).

    • Add acetonitrile as the solvent, followed by an o-dihalide such as o-dibromobenzene (1.1 eq.).

    • Heat the mixture at 90-110 °C for 24-36 hours.

    • After completion, extract the reaction mixture and concentrate the organic phase.

    • Purify the crude product by column chromatography to obtain 3,4-dihydrodibenzo[b,d]furan-1(2H)-one.

Step 2: Oxidation to dibenzo[b,d]furan-1-ol

  • Rationale: This step aromatizes the central ring to form the phenolic precursor to the final product. DDQ is a powerful oxidizing agent for this transformation.

  • Procedure:

    • Dissolve 3,4-dihydrodibenzo[b,d]furan-1(2H)-one (1.0 eq.) and 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) (1.2 eq.) in 1,4-dioxane under a nitrogen atmosphere.

    • Heat the mixture to reflux (100-110 °C) and stir for 3-5 hours.

    • After cooling, extract the product, concentrate the organic phase, and purify by column chromatography to yield dibenzo[b,d]furan-1-ol.

Step 3: Bromination to 1-Bromodibenzofuran

  • Rationale: The final step introduces the bromine atom onto the dibenzofuran core. Phosphorus tribromide is an effective reagent for the conversion of phenols to aryl bromides.

  • Procedure:

    • Dissolve dibenzo[b,d]furan-1-ol (1.0 eq.) in a mixture of N,N-dimethylformamide and toluene.

    • Add phosphorus tribromide (1.5 eq.) to the solution.

    • Heat the reaction at 100-110 °C for 1-3 hours.

    • After the reaction is complete, carefully quench with water, extract the product, and concentrate the organic layer.

    • Purify the final product by column chromatography to obtain 1-bromodibenzofuran.

Cost-Benefit Analysis: A Head-to-Head Comparison

FeatureRoute A (via this compound)Route B (via o-Dihalide)Analysis
Starting Material Cost HigherLowerThis compound is a more specialized and thus more expensive starting material compared to readily available bulk chemicals like o-dibromobenzene and 1,3-cyclohexanedione.
Number of Synthetic Steps 23Route A offers a more convergent synthesis with fewer steps, which can lead to higher overall yields and reduced labor costs.
Reagent & Catalyst Cost HigherLowerRoute A requires a palladium catalyst and a phosphine ligand, which can be significant cost drivers, especially on a larger scale. Route B utilizes less expensive copper catalysis and common laboratory reagents.
Reaction Conditions Milder to moderateModerate to harshThe palladium-catalyzed reactions in Route A can often be performed under milder conditions than the high-temperature Ullmann reactions in Route B.
Overall Yield (Estimated) Good to ExcellentModerate to GoodWhile dependent on optimization, two-step convergent syntheses often provide better overall yields than longer, linear sequences.
Scalability ModerateGoodThe use of expensive palladium catalysts in Route A might pose challenges for large-scale industrial production. Route B, using cheaper reagents, could be more amenable to scaling up.
Safety & Environmental Palladium and phosphine ligands can be toxic and require careful handling and disposal.Copper salts are also toxic, and the use of DDQ requires caution. Solvents in both routes need to be managed responsibly.Both routes have safety and environmental considerations. The choice may depend on the specific capabilities and waste management protocols of the laboratory or manufacturing facility.

Visualizing the Synthetic Pathways

Route_A A 1,3-Dibromo-2- methoxybenzene C 2-(2-Bromophenoxy)-3- bromoanisole A->C Ullmann Condensation CuI, K2CO3, DMF B 2-Bromophenol B->C D 1-Bromodibenzofuran C->D Intramolecular Cyclization Pd(OAc)2, SPhos, K2CO3

Caption: Synthetic workflow for Route A.

Route_B A o-Dibromobenzene C 3,4-dihydrodibenzo[b,d] furan-1(2H)-one A->C Ullmann Condensation CuI, L-proline, K2CO3 B 1,3-Cyclohexanedione B->C D dibenzo[b,d]furan-1-ol C->D Oxidation DDQ, 1,4-Dioxane E 1-Bromodibenzofuran D->E Bromination PBr3, DMF/Toluene

Caption: Synthetic workflow for Route B.

Conclusion and Expert Recommendation

The cost-benefit analysis reveals a clear trade-off between the two synthetic routes to 1-bromodibenzofuran.

Route A, utilizing this compound, is the preferred choice for laboratory-scale synthesis, medicinal chemistry programs, and situations where speed and efficiency in obtaining the final product are paramount. The shorter, more convergent route is likely to provide a higher overall yield and requires less development time. The higher initial cost of the starting material and catalyst is often justified by the faster access to the target molecule for biological screening or further derivatization.

Route B, starting from o-dihalides, presents a more economically viable option for large-scale production and process chemistry. The lower cost of the starting materials and the avoidance of expensive palladium catalysts make this route more attractive for industrial applications where cost of goods is a primary driver. However, the additional step and potentially lower overall yield may necessitate more extensive process optimization.

Ultimately, the optimal choice depends on the specific goals of the synthesis. For researchers focused on rapid discovery and derivatization, the strategic use of this compound offers a powerful and efficient pathway. For those in process development and manufacturing, the more classical, cost-effective approach of Route B may be the more prudent long-term strategy.

References

  • Simple preparation method of 1-bromodibenzofuran. CN115677637B.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1,3-Dibromo-2-methoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in the chemical and pharmaceutical sciences, the responsible management of chemical waste is not merely a regulatory hurdle but a cornerstone of laboratory safety and environmental stewardship. This guide provides a comprehensive, in-depth protocol for the proper disposal of 1,3-Dibromo-2-methoxybenzene (CAS No: 38603-09-7), a halogenated aromatic ether. As your partner in the laboratory, we aim to provide value beyond the product itself, ensuring you have the critical information needed for safe and compliant operations. This document moves beyond a simple checklist to explain the causality behind each procedural step, grounding every recommendation in established safety science and regulatory standards.

Foundational Knowledge: Understanding the Hazard Profile

Before any disposal procedure can be implemented, a thorough understanding of the chemical's intrinsic hazards is paramount. This compound is a halogenated organic compound that presents several risks that directly inform its handling and disposal requirements.[1][2][3]

Key Hazards:

  • Irritant: It is known to cause skin and eye irritation.[4][5]

  • Respiratory Tract Irritant: Inhalation of vapors or mists may lead to respiratory irritation.[4][5]

  • Toxicity: The compound is classified as harmful if swallowed.[6]

  • Combustibility: It is a combustible material, requiring precautions against ignition sources.[4][5]

These hazards necessitate that all handling and disposal operations be conducted with appropriate engineering controls and Personal Protective Equipment (PPE).

PropertyValueSource(s)
Chemical Formula C₇H₆Br₂O[6]
Molecular Weight 265.93 g/mol [6]
GHS Classification Acute Toxicity, Oral (Category 3/4); Skin Irritation (Category 2); Serious Eye Irritation (Category 2); Specific target organ toxicity - single exposure (Category 3), Respiratory system[4][6][7]
Hazard Statements H301/H302: Toxic/Harmful if swallowed; H315: Causes skin irritation; H319: Causes serious eye irritation; H335: May cause respiratory irritation[4][7]
Incompatible Materials Strong oxidizing agents[4][5]
Immediate Safety Protocols: Personal Protective Equipment (PPE) and Handling

The first line of defense against chemical exposure is a consistent and correctly implemented PPE protocol. The choice of PPE is directly dictated by the hazard profile of this compound.

Step-by-Step PPE and Handling Protocol:

  • Engineering Controls: Always handle this compound and its associated waste within a certified chemical fume hood to manage vapor inhalation risks.[8]

  • Eye and Face Protection: Wear tightly fitting safety goggles or a face shield conforming to EN 166 (EU) or NIOSH (US) standards to protect against splashes.[9]

  • Hand Protection: Use chemical-resistant gloves, such as nitrile or neoprene. It is crucial to check the manufacturer's glove compatibility chart for breakthrough times. Discard and replace gloves immediately if they become contaminated.[10]

  • Body Protection: A fully buttoned, long-sleeved laboratory coat must be worn to prevent skin contact.[9]

  • Hygiene Practices: Avoid eating, drinking, or smoking in areas where the chemical is handled.[8] Wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory.[8]

Spill Management: A Rapid and Contained Response

In the event of an accidental spill, a pre-planned and efficient response is critical to mitigate exposure and prevent environmental contamination.

Methodology for Spill Neutralization and Cleanup:

  • Evacuate and Secure: Immediately alert personnel in the vicinity and evacuate the immediate spill area. Restrict access to the area and ensure it is well-ventilated (if safe to do so).

  • Don Appropriate PPE: Before attempting cleanup, don the full PPE as described in Section 2, including respiratory protection if the spill is large or ventilation is inadequate.

  • Containment: Cover the spill with an inert, non-combustible absorbent material such as sand, vermiculite, or silica gel.[8][11] This is a critical step to prevent the spread of the liquid. Do not use combustible materials like paper towels as the primary absorbent.

  • Collection: Carefully sweep or scoop the absorbed material into a designated, sealable, and clearly labeled hazardous waste container.[11][12] Take care to avoid creating dust or aerosols during this process.

  • Decontamination: Clean the spill surface area with a suitable solvent (e.g., ethanol or acetone), followed by a thorough wash with soap and water. All cleaning materials (wipes, etc.) must be considered contaminated.

  • Waste Disposal: The collected spill waste and all contaminated cleaning materials must be placed in the hazardous waste container and disposed of as halogenated organic waste according to the procedures in the following section.[10][11][13]

The Core Directive: Step-by-Step Disposal Procedures

The proper disposal of this compound is governed by its classification as a halogenated organic compound.[1] These compounds are subject to specific regulations, such as the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), which restricts their land disposal.[2][14] The scientifically preferred and regulatory-compliant method of disposal is high-temperature incineration.[1][13][15]

Disposal Workflow:

G cluster_0 Waste Generation & Segregation cluster_1 Containerization & Labeling cluster_2 Temporary Storage cluster_3 Final Disposal gen Waste Generation (e.g., residual chemical, contaminated labware) segregate Segregate as 'Halogenated Organic Waste' gen->segregate Crucial First Step container Select Compatible, Airtight Container segregate->container label_waste Label Container: - 'Halogenated Organic Waste' - 'this compound' - Hazard Pictograms - Date & Generator Name container->label_waste storage Store in Designated Satellite Accumulation Area label_waste->storage containment Ensure Secondary Containment storage->containment pickup Arrange Pickup with Licensed Waste Disposal Service containment->pickup incinerate High-Temperature Incineration (with flue gas scrubbing) pickup->incinerate Compliant Method

Caption: Disposal workflow for this compound.

Detailed Protocol:

  • Waste Segregation (The Most Critical Step): At the point of generation, all waste contaminated with this compound must be segregated into a dedicated "Halogenated Organic Waste" stream.[1][11]

    • Rationale: Mixing halogenated with non-halogenated waste streams complicates and significantly increases the cost of disposal. Furthermore, inadvertent mixing with incompatible chemicals can lead to dangerous reactions. For instance, mixing with strong oxidizing agents should be avoided.[4]

  • Container Selection and Labeling:

    • Use a designated, chemically compatible, and sealable container for collecting the waste.[10] The container must be in good condition with a secure, airtight lid to prevent the release of vapors.

    • The container must be clearly and accurately labeled as soon as the first drop of waste is added.[10] The label must include:

      • The words "Hazardous Waste"

      • The full chemical name: "Waste this compound"

      • The classification: "Halogenated Organic Waste"[11]

      • Appropriate hazard pictograms (e.g., irritant, health hazard)

      • The name of the generating researcher or laboratory and the date of accumulation.

  • Temporary On-Site Storage:

    • Store the sealed waste container in a designated and controlled satellite accumulation area.[11]

    • This area must have secondary containment (e.g., a larger, chemically resistant tub or tray) to contain any potential leaks from the primary container.

    • Store away from incompatible materials, heat, and sources of ignition.[4][10]

  • Final Disposal:

    • Under no circumstances should this chemical be disposed of down the drain or in regular trash.[8][13] This action is a serious regulatory violation and poses a significant threat to aquatic ecosystems.

    • The final disposal must be managed by a licensed and certified professional hazardous waste disposal service.[12][16] These vendors have the permits and equipment to transport and destroy the chemical in compliance with all local and national regulations.

    • The standard and most effective technology for destroying halogenated organic compounds is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize the resulting acidic gases (e.g., hydrogen bromide).[13][15][17]

By adhering to this detailed, science-backed protocol, you ensure the safety of your laboratory personnel, maintain compliance with environmental regulations, and uphold the integrity of your research operations.

References

  • CymitQuimica. (2024, December 19). Safety Data Sheet - 1,3-Dibromo-2-methoxy-5-methylbenzene.
  • Fisher Scientific. (2025, December 19).
  • U.S. Environmental Protection Agency.
  • LookChem. (n.d.).
  • Thermo Fisher Scientific. (2025, September 5).
  • ECHEMI. (n.d.).
  • U.S. Environmental Protection Agency. (1983, December).
  • Ideal Response. (2025, March 18). What is bromine and what are the safe disposal and recycling methods?.
  • Bucknell University. (2016, April 15).
  • MilliporeSigma. (2025, April 28).
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 181584, Benzene, 1,3-dibromo-2-methoxy-.
  • U.S. Environmental Protection Agency. (n.d.). Environmental Fact Sheet, Organobromine.
  • Washington State University. (n.d.).
  • Fisher Scientific. (n.d.). Safety Data Sheet - 1,3-Dibromo-2,2-dimethoxypropane.
  • BenchChem. (2025). An In-depth Technical Guide to the Safe Handling of 1,3-Dibromo-5-nitrobenzene.
  • eCFR. (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32.
  • U.S. Environmental Protection Agency. (n.d.). Guidance and Summary of Information Regarding the RCRA Used Oil Rebuttable Presumption.
  • BenchChem. (2025). Navigating the Safe Disposal of 1,3-Dibromo-5-nitrobenzene: A Procedural Guide.
  • Westlaw. (n.d.). Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds.
  • BenchChem. (2025). Proper Disposal of 3,5-Dibromo-4-methoxybenzoic Acid: A Comprehensive Guide.
  • BenchChem. (2025).

Sources

A Senior Scientist's Guide to Personal Protective Equipment for Handling 1,3-Dibromo-2-methoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with specialized reagents is fundamental to discovery. Halogenated aromatic compounds, such as 1,3-Dibromo-2-methoxybenzene, are valuable building blocks in organic synthesis. However, their utility is matched by a need for stringent safety protocols. This guide provides an in-depth, procedural framework for the safe handling of this compound, focusing on the selection and use of appropriate Personal Protective Equipment (PPE). Our goal is to move beyond mere compliance and foster a culture of proactive safety, ensuring that both personnel and research integrity are protected.

This document is structured to provide immediate, actionable intelligence, grounded in established safety science and regulatory standards. We will explore the "why" behind each recommendation, empowering you to make informed safety decisions in your laboratory.

Foundational Risk Assessment: Understanding the Hazard

Effective PPE selection begins not with the equipment itself, but with a thorough understanding of the chemical's specific hazards. This compound, like many related halogenated compounds, presents multiple routes of potential exposure and associated health risks. A comprehensive review of the Safety Data Sheet (SDS) is the mandatory first step before any handling.[1]

The primary hazards, as defined by the Globally Harmonized System (GHS), are summarized below.

Hazard ClassificationGHS CategoryHazard StatementImplication in the Lab
Acute Toxicity, OralCategory 3/4H301/H302: Toxic or Harmful if swallowed[2][3][4]Accidental ingestion via contaminated hands or surfaces can lead to systemic toxicity.
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[5][6][7][8]Direct contact can cause redness, inflammation, and dermatitis.
Serious Eye Damage/IrritationCategory 2H319: Causes serious eye irritation[5][6][7][8][9]Splashes can lead to significant eye pain, redness, and potential damage.
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation[5][6][7][9]Inhalation of dust or vapors can irritate the nose, throat, and lungs.

Understanding these classifications is critical; they dictate the minimum level of protection required to mitigate risk. The causality is clear: if a compound can irritate the skin, a barrier in the form of appropriate gloves and clothing is non-negotiable. If it can irritate the eyes, certified eye protection is essential.

The Core PPE Ensemble: A Multi-Layered Defense

The principle of "as low as reasonably achievable" (ALARA) exposure is our guiding tenet. This is accomplished through a combination of engineering controls and a multi-layered PPE strategy.

Before any PPE is donned, engineering controls must be in place and verified. PPE should be considered the last line of defense, used in conjunction with, not in place of, primary control measures.[10]

  • Chemical Fume Hood: All weighing, transferring, and manipulation of this compound must be performed inside a certified chemical fume hood with a demonstrated face velocity of 80-120 feet per minute (fpm).[4][11] This captures vapors and particulates at the source, drastically reducing the risk of inhalation.

  • Safety Stations: An operational and recently tested safety shower and eyewash station must be readily accessible within a 10-second travel distance.[4][6]

This is the essential, non-negotiable PPE required for any interaction with this compound.

Body PartRecommended ProtectionRationale & Key Considerations
Eyes & Face ANSI Z87.1-compliant chemical safety goggles. A full-face shield should be worn over goggles during procedures with a high splash potential (e.g., large-scale reactions, transfers).[12][13]Protects against splashes and airborne particulates that can cause serious eye irritation.[8] Standard safety glasses do not provide an adequate seal against chemical splashes.
Hands Chemical-resistant gloves. The choice of material is critical and depends on the solvent used and the duration of the task.[14][15]Prevents skin contact, which can lead to irritation.[5][7] Glove selection must account for breakthrough time (BT) and degradation.[16]
Body Chemical-resistant lab coat or apron, long pants, and fully enclosed, chemical-resistant shoes.[11][17]Protects underlying skin and clothing from spills and contamination. Perforated shoes or sandals are strictly forbidden.[17]
Respiratory Not required when working within a certified fume hood. For emergencies (e.g., large spills, ventilation failure), a NIOSH-approved respirator with organic vapor cartridges is necessary.[11][13]The fume hood provides primary respiratory protection. A respirator is an emergency backup to prevent inhalation of high concentrations of vapors or dust, which can cause respiratory tract irritation.[6][9]

Choosing the correct glove is arguably the most critical PPE decision for handling this compound. The effectiveness of a glove is measured by its resistance to both the chemical itself and any solvents it may be dissolved in.

  • For Splash Protection or Short-Duration Tasks: Nitrile gloves provide a good barrier against incidental contact with many chemicals, including oils and some acids and bases.[15][18][19] However, their resistance to halogenated aromatic compounds can be limited.

  • For Extended Handling or Immersion: For longer procedures or when working with solutions, more robust materials are required.

    • Butyl Rubber: Offers excellent resistance to ketones, esters, and strong acids but does not perform as well with aromatic hydrocarbons.[18][19]

    • Viton®: Provides robust protection against aromatic and chlorinated solvents, making it a strong candidate for handling this compound, especially when in solution.[11][18]

The Causality of Glove Choice: Using an inappropriate glove, such as latex, can provide a false sense of security. Solvents can cause the glove material to degrade or can permeate through it—sometimes in minutes—trapping the hazardous chemical against the skin and potentially increasing absorption.[15][16] Always consult the glove manufacturer's chemical resistance chart for specific breakthrough time data.[16][20]

Procedural Guidance: Safe Operational Workflow

A defined, repeatable workflow is essential for safety. The following protocols and diagrams outline the critical steps for preparing, handling, and concluding work with this compound.

  • Review the SDS: Read and fully understand the Safety Data Sheet for this compound and any other reagents being used.[1]

  • Verify Engineering Controls: Confirm the chemical fume hood is on and functioning correctly. Clear the sash and workspace of any clutter.

  • Assemble and Inspect PPE: Gather all necessary PPE. Inspect gloves for any signs of degradation, punctures, or tears before use. Ensure safety goggles are clean and fit properly.

  • Prepare for Emergencies: Know the location of the nearest fire extinguisher, safety shower, eyewash, and spill kit.

The order in which PPE is put on and, more importantly, taken off is critical to prevent cross-contamination.

PPE_Workflow cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Exit) Don1 Lab Coat Don2 Goggles / Face Shield Don1->Don2 Don3 Gloves Don2->Don3 Doff1 Gloves (Contaminated) Doff2 Goggles / Face Shield Doff1->Doff2 Doff3 Lab Coat Doff2->Doff3 caption Fig 1. PPE Donning & Doffing Workflow

Caption: PPE Donning & Doffing Workflow

Doffing Rationale: Gloves are removed first as they are considered the most contaminated item. The lab coat is removed last, turning it inside out to contain any contamination on the exterior surface.

In the event of an exposure, a swift and correct response is vital.

Emergency_Response Start Exposure Event Occurs Alert Alert Colleagues & Area Supervisor Start->Alert Immediately Action Proceed to Safety Station (Shower / Eyewash) Alert->Action Decon Flush Affected Area (Min. 15 minutes) Action->Decon Remove Remove Contaminated PPE While Flushing Action->Remove Medical Seek Immediate Medical Attention (Bring SDS) Decon->Medical Remove->Medical caption Fig 2. Emergency Exposure Response

Caption: Emergency Exposure Response

  • Skin Contact: Immediately proceed to a safety shower or sink and flush the affected area with copious amounts of water for at least 15 minutes.[5][7] Remove contaminated clothing while flushing. Seek medical attention if irritation develops or persists.[5][9]

  • Eye Contact: Immediately flush eyes with a gentle stream of water at an eyewash station for at least 15 minutes, holding the eyelids open.[5][9] Remove contact lenses if present and easy to do.[9] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If they feel unwell, seek medical attention.[6][9]

  • Spill Response: In the case of a small spill within a fume hood, use an inert absorbent material (e.g., vermiculite, sand) to contain it.[4] Wearing appropriate PPE, carefully sweep or scoop the material into a designated hazardous waste container.[21] For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.

Decontamination and Waste Disposal

Proper disposal is a critical final step in the safe handling workflow, ensuring the safety of all personnel and protecting the environment.

  • Waste Segregation: All solid waste contaminated with this compound (e.g., used gloves, weigh paper, absorbent pads) must be placed in a dedicated, clearly labeled hazardous waste container for "Halogenated Organic Waste".[4] Liquid waste must be collected in a separate, sealed, and properly labeled container.

  • Disposal Protocol: Never dispose of this compound or its contaminated materials in standard trash or down the drain.[3][9] All waste must be disposed of through your institution's official hazardous waste management program.[3][5][9]

By integrating this comprehensive PPE strategy and procedural guidance into your daily laboratory operations, you build a robust system of safety. This approach not only protects you and your colleagues from the immediate hazards of handling this compound but also fosters a deep-seated culture of safety that is the hallmark of a trustworthy and high-performing research environment.

References

  • Benchchem. (n.d.). Navigating the Safe Handling of Halogenated Aromatic Compounds: A Guide for Laboratory Professionals.
  • Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance.
  • Compliancy Group. (2023, September 18). OSHA Laboratory Standard.
  • Administration for Strategic Preparedness and Response (ASPR). (n.d.). OSHA Standards for Biological Laboratories.
  • Oregon OSHA. (n.d.). Preventing Exposure to Hazardous Chemicals in Laboratories.
  • MasterControl. (n.d.). 29 CFR 1910.1450 — OSHA Laboratory Standard.
  • PubChem. (n.d.). Benzene, 1,3-dibromo-2-methoxy-. National Center for Biotechnology Information.
  • Environment, Health and Safety, University of California, Berkeley. (n.d.). Hand Protection Chemical Resistance Guide.
  • Hazmat School. (2025, September 14). The Complete Guide to Chemical-Resistant Gloves: Materials and Applications.
  • Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals.
  • Canada Safety Training. (n.d.). PPE for Hazardous Chemicals.
  • Bernardo Ecenarro (BESA). (n.d.). Recommended PPE to handle chemicals.
  • Centers for Disease Control and Prevention (CDC). (n.d.). NIOSH Recommendations for Chemical Protective Clothing A-Z.
  • HeighTech Safety. (2025, December 16). Understanding the Composition of Chemical Resistant Gloves.
  • ChemTalk. (n.d.). Lab Safety Equipment & PPE.
  • Environmental Health and Safety, University of Iowa. (n.d.). OSHA Glove Selection Chart.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,3-Dibromo-2-methoxybenzene
Reactant of Route 2
Reactant of Route 2
1,3-Dibromo-2-methoxybenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.